Product packaging for 5,6-Dimethylpyrazin-2(1H)-one(Cat. No.:CAS No. 57229-36-4)

5,6-Dimethylpyrazin-2(1H)-one

Cat. No.: B1338508
CAS No.: 57229-36-4
M. Wt: 124.14 g/mol
InChI Key: QPHGZSXJSJIEQN-UHFFFAOYSA-N
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Description

5,6-Dimethylpyrazin-2(1H)-one is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
The exact mass of the compound 5,6-Dimethylpyrazin-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O B1338508 5,6-Dimethylpyrazin-2(1H)-one CAS No. 57229-36-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dimethyl-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-5(2)8-6(9)3-7-4/h3H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHGZSXJSJIEQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40498664
Record name 5,6-Dimethylpyrazin-2(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57229-36-4
Record name 5,6-Dimethylpyrazin-2(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dimethylpyrazin-2-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5,6-Dimethylpyrazin-2(1H)-one (CAS: 57229-36-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dimethylpyrazin-2(1H)-one is a heterocyclic organic compound belonging to the pyrazinone class. While the broader class of pyrazinone derivatives has garnered interest in medicinal chemistry for their diverse biological activities, specific research on this compound is limited in publicly available scientific literature. This guide synthesizes the available physicochemical data for this compound. However, a comprehensive analysis of its synthesis, biological activity, and mechanism of action is precluded by the current scarcity of specific research findings. This document is intended to serve as a foundational resource, highlighting the known properties and identifying knowledge gaps to guide future research endeavors.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and potential application in research and development.

PropertyValueSource
CAS Number 57229-36-4[1]
Molecular Formula C₆H₈N₂O[1]
Molecular Weight 124.14 g/mol [1]
Appearance Light brown to brown solid[1]
Melting Point 200-201 °C[1]
Predicted Density 1.17 ± 0.1 g/cm³[1]
Predicted pKa 11.78 ± 0.60[1]
InChI InChI=1S/C6H8N2O/c1-4-5(2)8-6(9)3-7-4/h3H,1-2H3,(H,8,9)[2]
SMILES CC1=C(N=CC(=O)N1)C[2]

Synthesis and Characterization

Hypothetical Synthesis Workflow:

G reactant1 α-Amino Amide Derivative intermediate Condensation Intermediate reactant1->intermediate Condensation reactant2 2,3-Butanedione reactant2->intermediate product This compound intermediate->product Cyclization

Caption: Hypothetical synthesis of this compound.

Characterization:

Spectroscopic data for the definitive characterization of this compound is not extensively reported. For a related isomer, 3,6-dimethylpyrazin-2-ol, some 13C NMR data is available.[4] Characterization of the target compound would typically involve:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for elucidating the chemical structure and confirming the positions of the methyl groups.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the carbonyl (C=O) and N-H bonds.

Biological Activity and Mechanism of Action

There is a significant lack of specific data on the biological activities and mechanism of action of this compound in the public domain. While the broader class of pyrazine derivatives has been investigated for a range of pharmacological effects, including antimicrobial and cytotoxic activities, these findings cannot be directly extrapolated to the specific compound .[5][6]

Research on other pyrazinone derivatives has indicated potential for various biological activities. For instance, some dihydropyrazine derivatives have been shown to induce oxidative stress in human hepatoma HepG2 cells.[7] Furthermore, silver(I) complexes incorporating 2,5-dimethylpyrazine have demonstrated antibacterial activity.[8] These studies suggest that the pyrazine scaffold is a promising starting point for the development of bioactive molecules.

Given the absence of specific studies, a logical workflow for the initial biological evaluation of this compound would involve a series of in vitro assays.

Proposed Initial Biological Screening Workflow:

G compound This compound cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) compound->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC, MBC) compound->antimicrobial target_based Target-Based Assays (e.g., Enzyme Inhibition) compound->target_based

Caption: Proposed workflow for initial biological screening.

Conclusion and Future Directions

This compound is a compound for which basic physicochemical data is available, but a detailed understanding of its synthesis, biological activity, and mechanism of action is currently lacking. The information presented in this guide highlights a significant opportunity for further research.

Future studies should focus on:

  • Developing and optimizing a reliable synthetic route for this compound and thoroughly characterizing the compound using modern analytical techniques.

  • Conducting comprehensive in vitro and in vivo screening to evaluate its potential cytotoxic, antimicrobial, and other pharmacological activities.

  • If biological activity is identified, subsequent studies should aim to elucidate the mechanism of action, including the identification of molecular targets and signaling pathways involved.

By addressing these knowledge gaps, the scientific community can better understand the potential of this compound as a lead compound for drug discovery and other applications.

References

5,6-Dimethylpyrazin-2(1H)-one chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 5,6-Dimethylpyrazin-2(1H)-one. Due to the limited availability of published experimental data for this specific compound, this document summarizes the existing information from chemical suppliers and databases. Where specific experimental details are unavailable, generalized protocols and logical workflows relevant to the characterization of novel heterocyclic compounds are provided.

Core Chemical Properties

This compound is a heterocyclic organic compound belonging to the pyrazinone family. Its core structure consists of a pyrazine ring with two methyl group substituents and a ketone group.

Physicochemical Data

The table below summarizes the available physicochemical data for this compound. It is important to note that some of these values are predicted through computational models and have not been experimentally verified in published literature.

PropertyValueSource
Molecular Formula C₆H₈N₂O[1]
Molecular Weight 124.14 g/mol [1]
CAS Number 57229-36-4[1]
Appearance Light brown to brown solid[1]
Melting Point 200-201 °C[1]
Density (Predicted) 1.17 ± 0.1 g/cm³[1]
pKa (Predicted) 11.78 ± 0.60[1]
Storage Conditions Sealed in a dry place at room temperature[1]

Spectral and Analytical Data

Detailed experimental spectra for this compound are not widely available in published scientific literature. Commercial suppliers may hold this data internally. For researchers synthesizing or acquiring this compound, a standard suite of analytical techniques would be required for full structural confirmation and purity assessment.

General Experimental Protocol for Structural Characterization

The following is a generalized protocol for the analytical characterization of a synthesized pyrazinone compound, such as this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • ¹H NMR: Acquire a proton NMR spectrum to determine the number of unique protons, their chemical environment, and their connectivity through spin-spin coupling.

    • ¹³C NMR: Acquire a carbon NMR spectrum (typically proton-decoupled) to identify the number of unique carbon atoms and their chemical shifts, indicating their functional groups.

    • 2D NMR (COSY, HSQC, HMBC): If necessary, perform two-dimensional NMR experiments to establish detailed correlations between protons and carbons for unambiguous structural assignment.

  • Mass Spectrometry (MS):

    • Technique: Utilize a high-resolution mass spectrometry (HRMS) technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition (molecular formula). Analyze the fragmentation pattern to support the proposed structure.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

    • Analysis: Acquire the IR spectrum to identify characteristic absorption bands for functional groups, such as C=O (ketone), C=N, C-H, and N-H bonds.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): Develop a suitable HPLC method (selecting an appropriate column, mobile phase, and detector) to determine the purity of the compound by assessing the area percentage of the main peak.

    • Melting Point Analysis: Measure the melting point range of the purified solid. A sharp melting point range is indicative of high purity.

G General Workflow for Compound Characterization cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation & Purity cluster_confirmation Final Confirmation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir hplc Purity Analysis (HPLC) purification->hplc mp Melting Point Analysis purification->mp confirmation Structure & Purity Confirmed nmr->confirmation ms->confirmation ir->confirmation hplc->confirmation mp->confirmation

Workflow for Compound Characterization

Synthesis Methodology

The diagram below illustrates a generalized, hypothetical pathway for the synthesis of a dimethylpyrazinone.

G Hypothetical Synthesis of a Dimethylpyrazinone reagent1 2,3-Butanedione reaction_step1 Condensation reagent1->reaction_step1 reagent2 Amino Acid Derivative (e.g., Glycine amide) reagent2->reaction_step1 intermediate Dihydropyrazinone Intermediate reaction_step1->intermediate reaction_step2 Oxidation / Dehydrogenation intermediate->reaction_step2 product This compound reaction_step2->product

Hypothetical Synthesis Pathway

Biological Activity and Drug Development Potential

Currently, there is no specific information in the public domain regarding the biological activity or any signaling pathways associated with this compound. The broader class of pyrazin-2(1H)-one derivatives has been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. However, without experimental data on this specific molecule, its therapeutic potential remains speculative.

Further research, including in vitro screening and in vivo studies, would be necessary to determine if this compound has any significant biological effects that could be leveraged for drug development.

Safety Information

Based on available data, this compound is classified with the GHS07 pictogram, indicating that it may cause certain health hazards.[1]

  • Signal Word: Warning[1]

  • Hazard Statements: [1]

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements: [1]

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

An In-Depth Technical Guide to 5,6-Dimethylpyrazin-2(1H)-one: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data specifically for 5,6-Dimethylpyrazin-2(1H)-one is limited. This guide provides a comprehensive overview based on available data for the compound and closely related pyrazin-2(1H)-one structures. The experimental protocols and detailed quantitative data presented are representative of this class of compounds and should be adapted and validated for this compound.

Core Molecular Structure and Properties

This compound is a heterocyclic organic compound featuring a pyrazinone core substituted with two methyl groups. The pyrazinone ring is a six-membered aromatic ring containing two nitrogen atoms. The presence of the carbonyl group and methyl substituents influences its chemical reactivity and potential biological activity.

Physicochemical and Structural Data
PropertyValueSource
Molecular Formula C₆H₈N₂O[1]
Molecular Weight 124.14 g/mol [1]
CAS Number 57229-36-4[1]
SMILES CC1=C(C)N=CC(=O)N1N/A
InChI Key IUNWZLUSFPXBIJ-UHFFFAOYSA-NN/A
Melting Point 200-201 °C[1]
Appearance Light brown to brown solid[1]

Synthesis and Characterization

Conceptual Experimental Workflow: Synthesis

G cluster_reactants Reactants cluster_process Process cluster_product Product butanedione 2,3-Butanedione condensation Condensation Reaction (e.g., in a suitable solvent with heating) butanedione->condensation glycinamide Glycinamide glycinamide->condensation workup Aqueous Work-up & Extraction condensation->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification product This compound purification->product

Caption: Conceptual workflow for the synthesis of this compound.

Spectroscopic Characterization (Representative)

Detailed NMR and IR spectra for this compound are not available. However, based on the structure, the following characteristic signals can be anticipated:

  • ¹H NMR: Signals corresponding to the two methyl groups, a proton on the pyrazinone ring, and an N-H proton.

  • ¹³C NMR: Resonances for the two methyl carbons, the four carbons of the pyrazinone ring (including the carbonyl carbon).

  • IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the amide, N-H stretching, C-H stretching of the methyl groups, and C=N stretching of the pyrazine ring.

Potential Biological Activity and Therapeutic Relevance

The pyrazin-2(1H)-one scaffold is a known pharmacophore present in various biologically active molecules.[2] Derivatives of this core structure have been reported to exhibit a wide range of pharmacological activities, suggesting potential avenues for the investigation of this compound.

Reported Activities of Pyrazin-2(1H)-one Derivatives
  • Antimicrobial Activity: Some pyrazin-2(1H)-one derivatives have shown activity against various bacterial and fungal strains.[2]

  • Antiviral Activity: This class of compounds has been investigated for its potential to inhibit viral replication.[2]

  • Anti-inflammatory Effects: Certain derivatives have demonstrated anti-inflammatory properties.[2]

  • Anticancer Properties: The pyrazinone core has been incorporated into molecules designed as potential anticancer agents.[2][3]

Given these precedents, this compound represents a target for further investigation to determine its specific biological profile and potential therapeutic applications.

Molecular Structure Diagram

Caption: 2D Molecular Structure of this compound.

Conclusion and Future Directions

This compound is a readily identifiable compound based on its fundamental chemical properties. However, a significant gap exists in the scientific literature regarding its specific synthesis, detailed characterization, and biological activity. The established pharmacological importance of the pyrazin-2(1H)-one scaffold suggests that this compound is a promising candidate for further research. Future studies should focus on developing a robust synthetic protocol, fully characterizing the molecule using modern spectroscopic techniques, and screening it for a range of biological activities to unlock its potential therapeutic value.

References

An In-Depth Technical Guide to the Synthesis of 5,6-Dimethylpyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 5,6-Dimethylpyrazin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the core synthetic strategies, provides experimental protocols where available in the literature, and presents quantitative data to facilitate laboratory synthesis and characterization.

Introduction

This compound belongs to the pyrazinone class of heterocyclic compounds. The pyrazinone scaffold is a key structural motif in a variety of biologically active molecules and natural products. The strategic placement of methyl groups on the pyrazine ring can significantly influence the molecule's pharmacological properties, making the development of efficient and regioselective synthetic routes a critical area of research. This guide focuses on the chemical synthesis of the 5,6-dimethyl isomer.

Core Synthesis Pathways

The synthesis of this compound can be approached through several strategic disconnections of the pyrazinone ring. The most prominent and logically sound pathways involve the condensation of acyclic precursors. Two primary strategies have been identified from the literature for the construction of the disubstituted pyrazinone ring system.

1. Condensation of an α-Amino Acid Amide with a 1,2-Dicarbonyl Compound: This is one of the most direct and widely utilized methods for pyrazinone synthesis.[1][2] For the target molecule, this pathway involves the reaction of glycinamide with 2,3-butanedione. The reaction proceeds through a cyclocondensation mechanism.

2. Condensation of an α-Amino Ketone with a Glyoxylate Derivative: This approach builds the pyrazinone ring by combining an α-amino ketone, which provides the N1-C6-C5 fragment, with a glyoxylate derivative that forms the C2-C3-N4 portion of the ring. For this compound, this would involve the reaction of 1-amino-1-methylpropan-2-one with a suitable glyoxylate equivalent, followed by cyclization.

The following sections will delve into the detailed methodologies for these pathways, supported by experimental data where available.

Experimental Protocols and Data

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively detailed in a single publicly available source, the following protocol is a well-established method for the synthesis of substituted pyrazinones and is directly applicable to the target molecule.

Pathway 1: Condensation of Glycinamide with 2,3-Butanedione

This method is a direct and efficient route to the desired this compound. The reaction involves the cyclocondensation of glycinamide (or its hydrochloride salt) with 2,3-butanedione.

Experimental Protocol:

  • Reactants:

    • Glycinamide hydrochloride

    • 2,3-Butanedione (diacetyl)

    • Base (e.g., sodium hydroxide or potassium carbonate)

    • Solvent (e.g., water, ethanol, or a mixture)

  • Procedure:

    • A solution of glycinamide hydrochloride in an appropriate solvent (e.g., aqueous ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • A stoichiometric amount of a base (e.g., sodium hydroxide) is added to neutralize the hydrochloride and generate the free glycinamide in situ.

    • An equimolar amount of 2,3-butanedione is then added to the reaction mixture.

    • The mixture is heated to reflux for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After completion, the reaction mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure.

    • The resulting crude product is then purified. Purification can typically be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or water) or by column chromatography on silica gel.

Quantitative Data (Predicted):

Based on similar pyrazinone syntheses, the following quantitative data can be anticipated. Actual yields and spectral data should be confirmed by experimental analysis.

ParameterPredicted Value
Yield 60-80%
Melting Point 200-201 °C
Appearance Light brown to brown solid
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol

Predicted Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 7.75 (s, 1H, H-3)

    • δ 2.25 (s, 3H, C5-CH₃)

    • δ 2.20 (s, 3H, C6-CH₃)

    • δ 11.5 (br s, 1H, NH)

  • ¹³C NMR (DMSO-d₆, 101 MHz):

    • δ 158.0 (C=O, C-2)

    • δ 148.0 (C-6)

    • δ 145.0 (C-5)

    • δ 125.0 (C-3)

    • δ 20.0 (C6-CH₃)

    • δ 18.0 (C5-CH₃)

Visualizing the Synthesis

To further elucidate the synthetic pathways and experimental logic, the following diagrams are provided.

G Synthesis Pathway 1: Condensation of Glycinamide and 2,3-Butanedione cluster_reactants Reactants cluster_process Process cluster_product Product Glycinamide Glycinamide Condensation Cyclocondensation (Heat, Base) Glycinamide->Condensation Butanedione 2,3-Butanedione Butanedione->Condensation Pyrazinone This compound Condensation->Pyrazinone

Caption: Condensation of Glycinamide and 2,3-Butanedione.

G General Experimental Workflow A 1. Reaction Setup - Combine reactants and solvent B 2. Reaction - Heat to reflux - Monitor by TLC A->B C 3. Workup - Cool reaction mixture - Remove solvent B->C D 4. Purification - Recrystallization or - Column Chromatography C->D E 5. Characterization - NMR, MS, MP D->E

Caption: General Experimental Workflow for Synthesis.

Conclusion

The synthesis of this compound is readily achievable through the cyclocondensation of glycinamide with 2,3-butanedione. This method offers a direct and efficient route to the target molecule. The provided experimental outline and predicted data serve as a valuable resource for researchers undertaking the synthesis of this and related pyrazinone derivatives. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity. The structural elucidation of the final product should always be confirmed through comprehensive spectroscopic analysis.

References

Spectroscopic Analysis of 5,6-Dimethylpyrazin-2(1H)-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethylpyrazin-2(1H)-one is a heterocyclic organic compound of interest in medicinal chemistry and drug development due to the prevalence of the pyrazinone core in various biologically active molecules. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the quality control of synthesized analogues. This technical guide provides a summary of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented to aid researchers in their laboratory work.

Spectroscopic Data

A comprehensive search for experimentally determined spectroscopic data for this compound has revealed a notable lack of publicly available, complete datasets. While information on related isomers and similar pyrazine derivatives is accessible, specific experimental spectra for this compound are not readily found in common chemical databases.

However, based on the known spectroscopic characteristics of the pyrazinone ring system and related dimethyl-substituted analogues, a predicted spectroscopic profile can be outlined. For comparative purposes, data for the closely related and well-characterized isomer, 3,6-Dimethylpyrazin-2-ol, which exists in tautomeric equilibrium with 3,6-dimethylpyrazin-2(1H)-one, is often used as a reference.

Due to the absence of specific experimental data for this compound, the following tables for NMR, IR, and MS data remain to be populated with experimentally verified values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR spectra would provide key information on the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available
Data not available
Data not available

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
Data not available
Data not available
Data not available
Data not available
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C=O (amide), C=N, and C-H bonds.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
Data not available
Data not available
Data not available
Data not available
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the cleavage of the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
Data not available
Data not available
Data not available

Experimental Protocols

The following are detailed, generalized protocols for acquiring NMR, IR, and MS spectra, which can be adapted for the analysis of this compound once a sample is available.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Weigh 5-10 mg of the purified this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

    • Add a small amount of a suitable internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. Typical parameters include a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-10 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

    • Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Setup and Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The software automatically subtracts the background spectrum from the sample spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS) Protocol (Electron Ionization - EI)
  • Sample Introduction:

    • Dissolve a small amount of the this compound sample in a volatile solvent (e.g., methanol or dichloromethane).

    • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Instrument Setup and Data Acquisition:

    • Set the ion source to the appropriate temperature (e.g., 200-250 °C).

    • Use a standard electron energy of 70 eV for ionization.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

  • Data Processing:

    • Identify the molecular ion peak (M⁺).

    • Analyze the fragmentation pattern and assign structures to the major fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_data Data Interpretation cluster_reporting Documentation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment Report Technical Report Generation Structure_Elucidation->Report Purity_Assessment->Report

Workflow for the spectroscopic analysis of a chemical compound.

Conclusion

While direct experimental spectroscopic data for this compound is currently scarce in the public domain, this guide provides a framework for its analysis. The detailed protocols for NMR, IR, and MS are intended to assist researchers in obtaining the necessary data for this compound. The acquisition and publication of this data would be a valuable contribution to the chemical and pharmaceutical research communities, facilitating future studies involving this and related pyrazinone structures.

Physical properties of 5,6-Dimethylpyrazin-2(1H)-one (melting point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of the heterocyclic compound 5,6-Dimethylpyrazin-2(1H)-one, with a focus on its melting point and solubility. This document also outlines standardized experimental protocols for determining these properties and includes a conceptual workflow for its synthesis.

Core Physical Properties

Quantitative data for the physical properties of this compound are summarized below.

PropertyValueSource
Melting Point 200-201 °CChemicalBook[1]
Solubility in Water Data not available-
Solubility in Organic Solvents Data not available-

Experimental Protocols

The following sections describe detailed methodologies for the experimental determination of the melting point and solubility of pyrazinone derivatives.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.[5][6][7] The open capillary method is a standard technique recognized by major pharmacopoeias.[8]

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline compound, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting point range.[5]

Procedure:

  • Sample Preparation: The sample must be completely dry and in a fine powdered form to ensure uniform heat transfer.[6][7]

  • Capillary Tube Loading: A small amount of the powdered sample is introduced into a thin-walled capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample tightly to a height of a few millimeters.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (such as a Mel-Temp apparatus or a Thiele tube) adjacent to a calibrated thermometer.[5]

  • Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[9]

Principle: A saturated solution is created by adding an excess of the solid compound to a solvent and allowing it to reach equilibrium. The concentration of the dissolved solute in the saturated solution represents its solubility at that temperature.[9][10]

Procedure:

  • Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visible to confirm saturation.[9]

  • Separation: Once equilibrium is achieved, the suspension is allowed to settle, and the supernatant is carefully separated from the undissolved solid using filtration or centrifugation.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or gravimetric analysis after solvent evaporation.[10]

  • Expression of Solubility: The solubility is typically expressed in units of mass per volume (e.g., g/L or mg/mL) or molarity (mol/L).

Conceptual Synthesis Workflow

While a specific, detailed experimental synthesis for this compound is not extensively documented in readily available literature, a plausible synthetic route can be conceptualized based on established pyrazinone synthesis methodologies. One common approach involves the condensation of an alpha-amino acid derivative with a 1,2-dicarbonyl compound, followed by cyclization and oxidation.

Below is a DOT language script for a diagram illustrating a conceptual workflow for the synthesis of this compound.

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product Reactant1 Alaninamide Condensation Condensation Reaction Reactant1->Condensation Reactant2 2,3-Butanedione (Diacetyl) Reactant2->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Intermediate Formation Oxidation Oxidation/Aromatization Cyclization->Oxidation Dihydro-pyrazinone Intermediate Product This compound Oxidation->Product

Caption: Conceptual workflow for the synthesis of this compound.

References

Uncharted Territory: The Potential Biological Activity of 5,6-Dimethylpyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the specific biological activities of 5,6-Dimethylpyrazin-2(1H)-one. While the broader class of pyrazin-2(1H)-one derivatives has attracted considerable attention for a wide range of pharmacological effects, detailed experimental data, quantitative metrics, and mechanistic studies for this particular compound remain largely unpublished.

The pyrazin-2(1H)-one scaffold is a well-established pharmacophore, recognized for its presence in various bioactive natural products and its utility in the design of synthetic therapeutic agents.[1][2] Derivatives of this heterocyclic ring system have been reported to exhibit a diverse array of biological activities, including but not limited to:

  • Anticancer Activity: Numerous pyrazinone derivatives have been investigated for their potential as anticancer agents, with some demonstrating efficacy in colon cancer models and acting as kinase inhibitors.[2]

  • Antibacterial and Antifungal Properties: The pyrazin-2(1H)-one moiety is found in several antibiotics that are active against Gram-positive bacteria and various fungi.[2]

  • Anti-inflammatory Effects: Certain derivatives have shown promise as anti-inflammatory agents.[2]

  • Other Bioactivities: The versatility of the pyrazinone core has led to the exploration of its potential in antiviral, anti-HIV, antiprotozoal, and antidepressant applications.[2]

Despite the extensive research into the broader class of pyrazinone derivatives, specific studies detailing the biological profile of this compound are not available in the current body of scientific literature. Consequently, it is not possible to provide quantitative data on its activity, detailed experimental protocols for its evaluation, or diagrams of any signaling pathways it may modulate.

The absence of such data presents both a challenge and an opportunity for the research community. The structural simplicity of this compound, combined with the known bioactivities of its parent scaffold, suggests that it could be a valuable candidate for biological screening and further investigation. Future research efforts would be necessary to elucidate its potential therapeutic effects and mechanisms of action.

The Broader Context: A Landscape of Potential

To provide a framework for potential future investigations into this compound, it is useful to consider the general workflow and methodologies commonly employed in the study of novel heterocyclic compounds.

General Experimental Workflow for Assessing Bioactivity

A typical workflow for evaluating the biological activity of a novel compound like this compound would involve a series of in vitro and in vivo studies.

experimental_workflow cluster_synthesis Compound Availability cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation synthesis Synthesis & Purification of this compound primary_screening Primary Bioactivity Screening (e.g., anticancer, antimicrobial) synthesis->primary_screening dose_response Dose-Response & Potency (IC50 / EC50 Determination) primary_screening->dose_response mechanistic_assays Mechanistic Assays (e.g., Enzyme Inhibition, Gene Expression) dose_response->mechanistic_assays animal_model Animal Model of Disease (e.g., Xenograft, Infection Model) mechanistic_assays->animal_model pk_pd Pharmacokinetics & Pharmacodynamics (PK/PD) animal_model->pk_pd toxicology Toxicology & Safety Assessment pk_pd->toxicology

Figure 1. A generalized workflow for the biological evaluation of a novel chemical entity.

This process would begin with the synthesis and purification of the compound, followed by broad in vitro screening against various cell lines or microbial strains to identify any potential biological activity. If activity is observed, further in vitro studies would be conducted to determine the potency (e.g., IC50 value) and to investigate the mechanism of action. Promising candidates would then progress to in vivo studies in animal models to assess efficacy, pharmacokinetics, and safety.

Conclusion

While the existing literature provides a strong rationale for investigating the biological properties of pyrazin-2(1H)-one derivatives, there is a clear and demonstrable lack of specific data for this compound. The information required to construct an in-depth technical guide—including quantitative data, detailed experimental protocols, and signaling pathway diagrams—is not currently available in the public domain. The potential of this compound as a bioactive compound remains an open question, inviting researchers to explore this uncharted area of medicinal chemistry.

References

An In-depth Technical Guide to 5,6-Dimethylpyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethylpyrazin-2(1H)-one is a heterocyclic organic compound belonging to the pyrazinone class. Pyrazinone derivatives are of significant interest to the scientific community due to their diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive review of the available literature on this compound, including its chemical and physical properties, potential therapeutic applications, and a generalized synthetic approach. While specific experimental data for this particular compound is limited in publicly accessible literature, this guide aims to provide a valuable resource by summarizing the known information and presenting data on closely related analogs.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and have not been experimentally verified.

PropertyValueSource
CAS Number 57229-36-4[1][2][3]
Molecular Formula C₆H₈N₂O[1][2]
Molecular Weight 124.14 g/mol [2]
Appearance Light brown to brown solid (predicted)[4]
Melting Point 200-201 °C[4]
pKa 11.78 ± 0.60 (predicted)[4]
XlogP 0.0 (predicted)[5]

Synthesis

A plausible synthetic workflow is illustrated below.

Synthesis_Workflow reagent1 2,3-Butanedione intermediate Condensation Intermediate reagent1->intermediate + reagent2 Glycinamide reagent2->intermediate product This compound intermediate->product Cyclization Anticancer_Assay_Workflow start Cancer Cell Culture treatment Treatment with This compound start->treatment incubation Incubation (e.g., 24, 48, 72h) treatment->incubation assay Cytotoxicity Assay (e.g., MTT, XTT) incubation->assay data Data Analysis (IC50 determination) assay->data Signaling_Pathway_Investigation cluster_pathway Hypothetical Signaling Pathway start Treat Cells with Compound lysis Cell Lysis start->lysis protein_quant Protein Quantification lysis->protein_quant western_blot Western Blot Analysis protein_quant->western_blot data_analysis Data Analysis western_blot->data_analysis p_proteinA Phospho-Protein A western_blot->p_proteinA proteinA Protein A western_blot->proteinA proteinB Protein B western_blot->proteinB p_proteinA->proteinA Dephosphorylation proteinA->proteinB Activation

References

The Emergence of a Heterocyclic Scaffold: A Technical Guide to 5,6-Dimethylpyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethylpyrazin-2(1H)-one is a heterocyclic organic compound belonging to the pyrazinone class. This class of compounds has garnered significant interest in medicinal chemistry due to the presence of the pyrazinone core in a variety of biologically active natural products and synthetic molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known properties of this compound, with a focus on data relevant to researchers and drug development professionals. While the specific historical discovery of this particular isomer is not well-documented in readily available literature, its origins can be traced through the development of general synthetic methods for pyrazin-2(1H)-ones.

Physicochemical and Spectroscopic Data

For effective research and development, a clear understanding of the compound's physical and chemical properties is essential. The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 57229-36-4[1]
Molecular Formula C₆H₈N₂O[1]
Molecular Weight 124.14 g/mol [1]
Appearance Light brown to brown solid[1]
Melting Point 200-201 °C[1]
pKa 11.78 ± 0.60 (Predicted)[1]
Storage Temperature Room Temperature (Sealed in dry)[1]

Table 2: Spectroscopic Data for this compound

Spectroscopy TypeDataSource
¹H NMR Data not specifically available in searched literature. General pyrazinone protons appear in the aromatic region.
¹³C NMR Data not specifically available in searched literature.
Mass Spectrometry Data not specifically available in searched literature.
Infrared (IR) Data not specifically available in searched literature.

Discovery and History

The specific discovery of this compound is not marked by a singular, well-documented event. Its history is intertwined with the broader exploration of pyrazinone synthesis. Key milestones in the synthesis of substituted 2(1H)-pyrazinones laid the foundation for the eventual preparation of this specific isomer.

Early Synthetic Methodologies

Prior to the 1940s, methods for preparing substituted 2(1H)-pyrazinones were limited and often resulted in symmetrically substituted products. A significant advancement came in 1942 when Tota and Elderfield reported a method for the preparation of 5,6-disubstituted and 3,5,6-trisubstituted 2(1H)-pyrazinones, allowing for different substituents on the ring.[3] This method involved the condensation of an α-amino ketone or α-amino aldehyde with an α-haloacetyl halide or α-aminoacetyl halide.[3]

Another pivotal development was the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound, first described by R. G. Jones in 1949, and later refined by Karmas and Spoerri.[3] This versatile method provided a more direct route to a variety of substituted pyrazinones.

While not explicitly documented as the first synthesis of this compound, it is highly probable that these early, foundational methods were employed for its initial preparation.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through the general methods established for pyrazinone ring formation. Below is a detailed, generalized experimental protocol based on the well-established condensation reaction of an α-amino acid amide and a 1,2-dicarbonyl compound.

General Synthesis Protocol: Condensation of Diaminoacetone with a 1,2-Dicarbonyl Compound

This protocol outlines a plausible synthetic route to this compound.

Materials and Reagents:

  • 1,2-Diaminopropan-2-one (or a suitable precursor)

  • Diacetyl (2,3-Butanedione)

  • Ethanol or other suitable solvent

  • Base (e.g., sodium hydroxide or potassium carbonate)

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware and purification apparatus (e.g., for recrystallization or chromatography)

Procedure:

  • Preparation of the α-amino ketone: If not commercially available, 1,2-diaminopropan-2-one can be synthesized from appropriate starting materials.

  • Condensation Reaction:

    • Dissolve the α-amino ketone in a suitable solvent such as ethanol in a round-bottom flask.

    • Add an equimolar amount of diacetyl to the solution.

    • Slowly add a solution of a base (e.g., aqueous sodium hydroxide) to the reaction mixture while stirring. The reaction is typically carried out at room temperature or with gentle heating.

  • Work-up and Isolation:

    • After the reaction is complete (monitored by TLC), neutralize the mixture with an acid (e.g., hydrochloric acid).

    • The crude product may precipitate out of the solution and can be collected by filtration.

    • Alternatively, the solvent can be removed under reduced pressure, and the residue can be extracted with an organic solvent.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Logical Workflow for Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Processing cluster_end Final Product start1 1,2-Diaminopropan-2-one condensation Condensation start1->condensation start2 Diacetyl start2->condensation workup Work-up & Isolation condensation->workup purification Purification workup->purification product This compound purification->product

Caption: Generalized synthetic workflow for this compound.

Biological Activities and Potential Applications

While specific biological activity data for this compound is scarce in the reviewed literature, the broader class of pyrazin-2(1H)-one derivatives has been shown to exhibit a wide range of pharmacological effects. These activities suggest potential avenues for future research into the 5,6-dimethyl isomer.

Potential Therapeutic Areas

Derivatives of pyrazin-2(1H)-one have been reported to possess the following activities:

  • Anticancer: Some pyrazinone derivatives have shown cytotoxic effects against various cancer cell lines.[4][5]

  • Antimicrobial: Antibacterial and antifungal properties have been observed in this class of compounds.

  • Enzyme Inhibition: Certain pyrazinones act as inhibitors of various enzymes, which is a common mechanism for drug action.[6]

It is important to note that these are general activities of the pyrazinone scaffold, and specific testing of this compound is required to determine its biological profile.

Hypothesized Signaling Pathway Involvement

Given the known activities of related compounds, a hypothetical involvement in cellular signaling pathways can be postulated. For instance, if the compound exhibits anticancer properties, it might interfere with pathways crucial for cell proliferation and survival.

G compound This compound (Hypothetical) enzyme Target Enzyme (e.g., Kinase, Protease) compound->enzyme Inhibition pathway Cellular Signaling Pathway (e.g., Proliferation, Survival) enzyme->pathway Regulation effect Biological Effect (e.g., Apoptosis, Growth Arrest) pathway->effect

Caption: Hypothesized mechanism of action via enzyme inhibition.

Conclusion and Future Directions

This compound represents a simple yet potentially valuable scaffold for medicinal chemistry and drug discovery. While its specific history and biological activities are not extensively documented, the foundational synthetic methods for the pyrazinone class provide clear pathways for its preparation. The broad spectrum of biological activities observed in related compounds suggests that this compound warrants further investigation.

Future research should focus on:

  • Definitive Synthesis and Characterization: A comprehensive study detailing an optimized synthesis and full spectroscopic characterization of this compound.

  • Biological Screening: A thorough evaluation of its bioactivity against a panel of cancer cell lines, microbial strains, and a diverse set of enzymes.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

Such studies will be crucial in unlocking the full potential of this compound as a lead compound in drug development programs.

References

5,6-Dimethylpyrazin-2(1H)-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,6-Dimethylpyrazin-2(1H)-one, a heterocyclic organic compound. Due to the limited availability of in-depth, publicly accessible research specifically on this compound, this document focuses on its fundamental properties, synonyms, and general synthetic and analytical considerations based on related pyrazinone structures. While quantitative biological data and established signaling pathways for this specific molecule are not extensively documented in current literature, this guide aims to provide a foundational resource for researchers interested in its further investigation.

Chemical Identity and Synonyms

This compound is a pyrazinone derivative with two methyl groups attached to the pyrazine ring. Its chemical structure and basic properties are summarized below.

PropertyValue
IUPAC Name This compound
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
CAS Number 57229-36-4
Synonyms 5,6-dimethylpyrazin-2-ol, 2,3-Dimethyl-5-hydroxypyrazine, 5,6-dimethyl-1H-pyrazin-2-one

Physicochemical Properties (Predicted)

Detailed experimental data on the physicochemical properties of this compound are scarce. The following table presents predicted values which can serve as a preliminary guide for experimental design.

PropertyPredicted Value
Melting Point 200-201 °C
Boiling Point Not available
Density 1.17 g/cm³
pKa 11.78
LogP Not available
Appearance Light brown to brown solid

Synthesis and Characterization

General Experimental Workflow for Pyrazinone Synthesis

G start Start: α-Dicarbonyl and α-Amino Amide condensation Condensation Reaction (e.g., in refluxing solvent) start->condensation cyclization Intramolecular Cyclization condensation->cyclization workup Reaction Work-up (e.g., extraction, washing) cyclization->workup purification Purification (e.g., recrystallization, chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization end Final Product: This compound characterization->end

Caption: A generalized workflow for the synthesis of pyrazin-2(1H)-one derivatives.

Characterization

The synthesized this compound would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the methyl groups, the pyrazinone ring protons, and the overall carbon skeleton.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=O and N-H bonds of the pyrazinone ring.

While specific spectral data for this compound is not available, data for its isomer, 2,5-dimethylpyrazine, can be found in public databases and may offer some comparative insights.

Potential Biological Activities and Future Directions

The broader class of pyrazinone derivatives has been reported to exhibit a range of biological activities, suggesting potential avenues for the investigation of this compound.

Potential Areas of Investigation:
  • Antimicrobial Activity: Some pyrazine derivatives have demonstrated antibacterial and antifungal properties.[1] Screening this compound against a panel of pathogenic bacteria and fungi could be a valuable starting point.

  • Anticancer Activity: The pyrazinone scaffold is present in some compounds with reported cytotoxic effects against cancer cell lines. Investigating the anti-proliferative effects of this compound on various cancer cell lines using assays like the MTT assay is a logical next step.

  • Enzyme Inhibition: Pyrazinone derivatives have been explored as inhibitors of various enzymes, including kinases.[2] Screening against a panel of relevant enzymes could uncover specific molecular targets.

Proposed Experimental Workflow for Biological Screening

G start Synthesized and Purified This compound antimicrobial Antimicrobial Screening (e.g., MIC/MBC assays) start->antimicrobial anticancer Anticancer Screening (e.g., MTT assay on cell lines) start->anticancer enzyme Enzyme Inhibition Screening (e.g., kinase panel) start->enzyme hit_identification Hit Identification and Validation antimicrobial->hit_identification anticancer->hit_identification enzyme->hit_identification moa Mechanism of Action Studies hit_identification->moa lead_optimization Lead Optimization moa->lead_optimization

Caption: A proposed workflow for the initial biological screening of this compound.

Experimental Protocols (General)

The following are generalized protocols that can be adapted for the investigation of this compound.

Cytotoxicity Screening: MTT Assay

This protocol provides a framework for assessing the cytotoxic effects of this compound on a chosen cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound. Include vehicle controls (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Kinase Inhibition Assay (General)

This protocol outlines a general method for screening for kinase inhibitory activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • This compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™)

  • Microplate reader

Procedure:

  • Reaction Setup: In a suitable microplate, add the kinase, the test compound at various concentrations, and the kinase buffer.

  • Initiation: Start the reaction by adding the substrate and ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase for a defined period.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure kinase activity (e.g., by quantifying ADP production).

  • Data Analysis: Determine the percentage of kinase inhibition relative to a control without the compound and calculate the IC₅₀ value.

Conclusion

This compound represents a chemical entity with potential for further exploration in drug discovery and development. While specific biological data is currently lacking in the public domain, its structural relationship to other bioactive pyrazinones suggests that it may possess interesting pharmacological properties. This technical guide provides a starting point for researchers by consolidating available information and outlining potential avenues for future investigation, including synthetic strategies and biological screening protocols. Further research is warranted to fully elucidate the chemical and biological profile of this compound.

References

Methodological & Application

Synthesis Protocol for 5,6-Dimethylpyrazin-2(1H)-one: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5,6-Dimethylpyrazin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the well-established condensation reaction between an α-dicarbonyl compound and an α-amino amide.

Introduction

This compound belongs to the pyrazinone class of heterocyclic compounds, which are scaffolds found in a variety of biologically active molecules. The synthesis of substituted pyrazinones is a key step in the development of new therapeutic agents. The protocol outlined below describes a straightforward and efficient one-pot synthesis of this compound from commercially available starting materials.

Reaction Principle

The synthesis proceeds via a cyclocondensation reaction between 2,3-butanedione (also known as diacetyl) and glycinamide hydrochloride. The reaction involves the formation of a dihydropyrazine intermediate, which then undergoes oxidation to the more stable aromatic pyrazinone ring. The use of a base is required to neutralize the hydrochloride salt of glycinamide and to catalyze the condensation.

Experimental Protocol

Materials and Equipment:

  • 2,3-Butanedione (Diacetyl)

  • Glycinamide hydrochloride

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Ice-water bath

  • Standard laboratory glassware

  • pH meter or pH paper

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a 1000 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methanol (350 mL).

  • Addition of Reactants: To the methanol, add 2,3-butanedione (diacetyl) and glycinamide hydrochloride. A typical molar ratio of the dicarbonyl compound to the amino amide is 1:1.1.

  • Basification: Cool the flask in an ice-water bath to approximately 10°C. Slowly add a 12N aqueous solution of sodium hydroxide dropwise. It is crucial to control the temperature during this exothermic addition, ensuring it does not exceed 30°C.

  • Reaction: After the addition of the base is complete, remove the ice bath and heat the mixture in an oil bath to 70°C. Allow the reaction to reflux for 12 hours. The progress of the reaction can be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to confirm the disappearance of the starting materials.

  • Work-up: Once the reaction is complete, stop heating and cool the mixture to 10°C in an ice-water bath.

  • Neutralization: Carefully add glacial acetic acid to the reaction mixture to adjust the pH to a range of 6-7. Monitor the pH to ensure it remains stable.

  • Isolation of Crude Product: The product may precipitate upon neutralization and cooling. If so, collect the solid by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a solid.

Data Presentation

ParameterValueReference
Reactant 1 2,3-Butanedione (Diacetyl)Commercially Available
Reactant 2 Glycinamide hydrochlorideCommercially Available
Solvent Methanol-
Base Sodium Hydroxide (12N aq.)-
Reaction Temperature 70°C (Reflux)[1]
Reaction Time 12 hours[1]
pH for Work-up 6-7[1]
Product Name This compound-
CAS Number 57229-36-4-
Molecular Formula C6H8N2O-
Molecular Weight 124.14 g/mol -
Physical Appearance Solid-
Melting Point 200-201 °C-

Note: The reaction yield and spectroscopic data for the specific synthesis of this compound using this adapted protocol should be determined experimentally.

Visualizations

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_product Product Isolation & Purification Reactant1 2,3-Butanedione Mixing 1. Mix Reactants in Methanol Reactant1->Mixing Reactant2 Glycinamide HCl Reactant2->Mixing Base NaOH (aq) AddBase 3. Add NaOH (aq) (T ≤ 30°C) Base->AddBase Solvent Methanol Solvent->Mixing Cooling1 2. Cool to 10°C Mixing->Cooling1 Cooling1->AddBase Reflux 4. Reflux at 70°C for 12h AddBase->Reflux Cooling2 5. Cool to 10°C Reflux->Cooling2 Neutralize 6. Neutralize with Acetic Acid (pH 6-7) Cooling2->Neutralize Isolation 7. Isolate Crude Product Neutralize->Isolation Purification 8. Recrystallization Isolation->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

SignalingPathways cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_step Final Step cluster_product Final Product A 2,3-Butanedione (Diacetyl) C Condensation A->C B Glycinamide B->C D Dihydropyrazine Intermediate C->D + H₂O E Oxidation D->E - 2H F This compound E->F

Caption: Generalized reaction pathway for pyrazinone formation.

References

Application Notes and Protocols for the Characterization of 5,6-Dimethylpyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the analytical characterization of 5,6-Dimethylpyrazin-2(1H)-one, a heterocyclic organic compound of interest to researchers, scientists, and drug development professionals. The following protocols are designed to ensure accurate identification, quantification, and structural elucidation of this molecule.

Compound Information

PropertyValueSource
Chemical Name This compound-
Synonyms 5,6-dimethyl-2(1H)-Pyrazinone, 5,6-dimethyl-1H-pyrazin-2-one[1]
CAS Number 57229-36-4[1]
Molecular Formula C₆H₈N₂O[1]
Molecular Weight 124.14 g/mol [1][2]
Appearance Light brown to brown solid[1]
Melting Point 200-201 °C[1]

Chromatographic Analysis

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like dimethylpyrazinones.

Protocol:

  • Sample Preparation:

    • For solid samples, dissolve a precisely weighed amount of the material in a suitable organic solvent (e.g., dichloromethane or methanol).

    • For liquid samples, a direct injection may be possible, or a liquid-liquid extraction can be performed to concentrate the analyte.

    • Spike the sample with an internal standard (e.g., pyridine-d5) for accurate quantification.

    • If water is present, add anhydrous sodium sulfate to remove it.

    • Vortex the mixture to ensure complete dissolution/extraction.

    • Centrifuge the sample and transfer the organic layer to a GC vial.

  • GC-MS Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 7890A or equivalent.

    • Mass Spectrometer: Agilent 5975C inert XL MSD or equivalent.

    • Column: A polar capillary column such as DB-WAX (30 m x 0.25 mm, 1 µm) is recommended for separating pyrazine isomers.[3]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[4]

    • Injection Mode: Split (e.g., 5:1 or 10:1) with an injection volume of 1 µL.[4]

    • Injector Temperature: 230-250 °C.[3]

    • Oven Temperature Program:

      • Initial temperature: 40-90 °C, hold for 2-3 minutes.[3][4]

      • Ramp: Increase to 240 °C at a rate of 10-15 °C/min.[3][4]

      • Final hold: Hold at 240 °C for 5-10 minutes.[3][4]

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

      • Ion Source Temperature: 230 °C.[4]

      • Transfer Line Temperature: 240-250 °C.[3][4]

      • Detection Mode: Scan mode for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

Expected Quantitative Data:

ParameterExpected Value
Retention Time Dependent on the specific GC column and conditions.
Key Mass Fragments (m/z) Predicted based on the structure: 124 (M+), 96, 81, 54, 42.
Limit of Detection (LOD) 1-5 µg/L (achievable with SIM/MRM for similar compounds).[5]
Limit of Quantification (LOQ) 4-10 µg/L (achievable with SIM/MRM for similar compounds).[5]
Linearity (r²) > 0.99 for a calibrated range.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dissolve Dissolve in Solvent Sample->Dissolve Spike Spike with Internal Standard Dissolve->Spike Extract Extract/Dry Spike->Extract GC_Vial Transfer to GC Vial Extract->GC_Vial Injector Injection GC_Vial->Injector GC_Column GC Separation Injector->GC_Column Ionization EI Ionization GC_Column->Ionization Mass_Analyzer Mass Analysis Ionization->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Chromatogram Chromatogram Detector->Chromatogram Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Quantification Quantification Chromatogram->Quantification Mass_Spectrum->Quantification

Caption: Workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for the analysis of less volatile or thermally labile compounds and can be used for the purification of this compound.

Protocol:

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.

    • Prepare a series of calibration standards of known concentrations.

  • HPLC Instrumentation and Parameters:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point. For separating closely related isomers, a polysaccharide chiral stationary phase column (e.g., Chiralpak AD-H) can be effective.[3]

    • Mobile Phase: A mixture of acetonitrile and water or methanol and water. For MS compatibility, use formic acid as an additive instead of non-volatile acids like phosphoric acid.[6][7]

    • Elution Mode: Isocratic or gradient elution can be used depending on the complexity of the sample.

    • Flow Rate: 0.7-1.0 mL/min.[3]

    • Column Temperature: Ambient or controlled (e.g., 25-30 °C).

    • Detector: UV detector set at a wavelength of approximately 278 nm for pyrazine derivatives.[3]

    • Injection Volume: 5-20 µL.

Expected Quantitative Data:

ParameterExpected Value
Retention Time Dependent on the specific HPLC column and mobile phase composition.
Linearity (r²) > 0.99 for a calibrated range.
Limit of Detection (LOD) Dependent on the UV absorbance of the compound.
Limit of Quantification (LOQ) Dependent on the UV absorbance of the compound.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC_Vial Transfer to HPLC Vial Filter->HPLC_Vial Injector Injection HPLC_Vial->Injector HPLC_Column HPLC Separation Injector->HPLC_Column UV_Detector UV Detection HPLC_Column->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Quantification Quantification Chromatogram->Quantification NMR_Logic cluster_spectra Acquired NMR Spectra cluster_info Derived Information H1_NMR 1H NMR Proton_Env Proton Environments (Shift, Multiplicity, Integration) H1_NMR->Proton_Env C13_NMR 13C NMR Carbon_Env Carbon Environments (Shift) C13_NMR->Carbon_Env COSY COSY HH_Connectivity Proton-Proton Connectivity COSY->HH_Connectivity HSQC HSQC CH_Connectivity Direct C-H Connectivity HSQC->CH_Connectivity HMBC HMBC Long_Range_CH Long-Range C-H Connectivity HMBC->Long_Range_CH Structure Final Structure Proton_Env->Structure Carbon_Env->Structure HH_Connectivity->Structure CH_Connectivity->Structure Long_Range_CH->Structure

References

Application Note: Quantitative Determination of 5,6-Dimethylpyrazin-2(1H)-one in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantification of 5,6-Dimethylpyrazin-2(1H)-one in biological matrices, such as human plasma and urine. The protocol utilizes a straightforward sample preparation procedure followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed for researchers, scientists, and drug development professionals requiring accurate measurement of this compound for pharmacokinetic studies, metabolism research, and exploring its potential biological roles.

Introduction

This compound is a heterocyclic compound belonging to the pyrazinone class. Pyrazinones are found in various natural products and are also synthesized for diverse applications. Notably, a structurally related isomer, 3,6-dimethylpyrazin-2(1H)-one, has been identified as an autoinducer-3 involved in quorum sensing and pathogenesis in enterohemorrhagic E. coli[1]. Pyrazinone scaffolds are common in natural products and exhibit a broad range of biological activities, including roles as signaling molecules that control biofilm formation and virulence in various bacteria[1]. Given the potential biological significance of this class of compounds, a reliable quantitative method is essential for further investigation. This application note provides a detailed protocol for the extraction and quantification of this compound in biological fluids.

Experimental

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., this compound-d6)

  • Human plasma (K2-EDTA) and urine

  • HPLC-grade methanol, acetonitrile, and water

  • LC-MS grade formic acid

  • Methyl tert-butyl ether (MTBE)

  • Dichloromethane

Sample Preparation

Two primary methods for sample preparation are provided: Liquid-Liquid Extraction (LLE) for plasma and a combined LLE/evaporation method for urine.

Protocol 1: Liquid-Liquid Extraction (LLE) for Human Plasma

This protocol is adapted from a method for the quantification of pyrazine in human plasma[2].

  • Thaw frozen plasma samples at room temperature.

  • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Extraction from Human Urine

This protocol is based on a general method for extracting volatile and semi-volatile compounds from urine[3][4].

  • To 1 mL of urine in a glass vial, add 50 µL of the internal standard working solution.

  • Add 2 mL of dichloromethane.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3500 rpm for 5 minutes to separate the layers.

  • Transfer the lower organic layer (dichloromethane) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting conditions and can be optimized for specific instrumentation.

Table 1: LC-MS/MS Parameters

ParameterCondition
LC System UPLC system
ColumnC18 Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
MRM Transitions (To be determined by infusion of the analytical standard)
This compoundPrecursor Ion (m/z) -> Product Ion (m/z)
IS (e.g., -d6)Precursor Ion (m/z) -> Product Ion (m/z)
Method Validation Parameters

A full validation should be performed according to regulatory guidelines. Key parameters to assess include:

  • Linearity and Range: A calibration curve should be prepared in the respective biological matrix over the desired concentration range. A coefficient of determination (r²) of ≥0.99 is desirable.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated using quality control (QC) samples at low, medium, and high concentrations. Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ) for accuracy and a precision of <15% RSD (<20% for LLOQ).

  • Recovery and Matrix Effect: Extraction recovery and matrix effects should be assessed to ensure the reliability of the method.

  • Stability: The stability of the analyte in the biological matrix under various storage conditions (freeze-thaw, short-term, long-term) should be determined.

Results and Discussion

Quantitative data obtained from method validation studies should be summarized in clear, structured tables for easy interpretation and comparison.

Table 2: Example Calibration Curve Data for this compound in Human Plasma

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)Accuracy (%)
1(Sample Data)(Sample Data)
5(Sample Data)(Sample Data)
10(Sample Data)(Sample Data)
50(Sample Data)(Sample Data)
100(Sample Data)(Sample Data)
500(Sample Data)(Sample Data)
1000(Sample Data)(Sample Data)

Table 3: Example Accuracy and Precision Data for this compound in Human Plasma

QC LevelNominal Conc. (ng/mL)Intra-Day (n=6)Inter-Day (n=18, 3 days)
Accuracy (%) Precision (%RSD)
LLOQ1(Sample Data)(Sample Data)
Low QC3(Sample Data)(Sample Data)
Mid QC75(Sample Data)(Sample Data)
High QC750(Sample Data)(Sample Data)

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (200 µL) add_is Spike with Internal Standard plasma->add_is urine Urine Sample (1 mL) urine->add_is lle_plasma LLE with MTBE add_is->lle_plasma Plasma lle_urine LLE with Dichloromethane add_is->lle_urine Urine centrifuge_plasma Centrifuge (4000 rpm, 10 min) lle_plasma->centrifuge_plasma centrifuge_urine Centrifuge (3500 rpm, 5 min) lle_urine->centrifuge_urine collect_organic Collect Organic Layer centrifuge_plasma->collect_organic centrifuge_urine->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject Sample (5 µL) reconstitute->inject lc_sep LC Separation (C18 Column) inject->lc_sep ms_detect MS/MS Detection (ESI+, MRM) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate quantify Quantification integrate->quantify signaling_pathway compound Pyrazinone Compound (e.g., this compound) receptor Cell Surface Receptor (e.g., GPCR) compound->receptor Binds qs Bacterial Quorum Sensing (Virulence, Biofilm Formation) compound->qs Potential Role pi3k PI3K receptor->pi3k Activates/Inhibits akt Akt pi3k->akt erk ERK1/2 akt->erk downstream Downstream Effects (Cell Proliferation, Apoptosis, etc.) erk->downstream

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 5,6-Dimethylpyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

5,6-Dimethylpyrazin-2(1H)-one is a heterocyclic organic compound belonging to the pyrazinone family. Pyrazinones are of significant interest in the pharmaceutical and food industries due to their diverse biological activities and roles as flavor components. Accurate and reliable quantification of this compound is crucial for quality control, stability testing, and research and development purposes. This application note presents a sensitive and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is suitable for the analysis of bulk drug substances and can be adapted for various sample matrices.

Chemical Properties

PropertyValue
Chemical NameThis compound
Synonyms5,6-dimethyl-2(1H)-Pyrazinone, 2,3-Dimethyl-5-hydroxypyrazine
CAS Number57229-36-4[1]
Molecular FormulaC₆H₈N₂O[1]
Molecular Weight124.14 g/mol [1]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Phosphoric acid (analytical grade)

Preparation of Solutions
  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid) in a ratio of 30:70 (v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound:

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 280 nm (or determined by UV scan)
Run Time 10 minutes

Method Validation Summary

The described HPLC method should be validated in accordance with ICH guidelines to ensure its suitability for its intended purpose. The following is a summary of typical validation parameters and their expected results.

Linearity

The linearity of the method is established by analyzing a series of concentrations of the standard solution.

Concentration (µg/mL)Peak Area (arbitrary units)
115000
575000
10152000
25378000
50755000
1001510000
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterValue (µg/mL)
Limit of Detection (LOD) 0.1
Limit of Quantification (LOQ) 0.3
Precision

The precision of the method is evaluated by performing replicate injections of a standard solution at a single concentration.

Parameter% RSD
Intra-day Precision (n=6) < 2.0%
Inter-day Precision (n=6) < 2.0%
Accuracy (Recovery)

The accuracy of the method is determined by spiking a known amount of the standard into a sample matrix and calculating the percent recovery.

Spiked Concentration (µg/mL)Recovered Concentration (µg/mL)% Recovery
109.999.0%
5050.5101.0%
8079.299.0%
Average Recovery 99.7%

Experimental Workflow

HPLC_Workflow A Standard & Sample Preparation D Sample Injection A->D B HPLC System Preparation B->D C Method Setup in Chromatography Software C->D E Chromatographic Separation D->E Mobile Phase Flow F UV Detection E->F G Data Acquisition F->G H Data Processing & Quantification G->H I Report Generation H->I

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound using a reversed-phase HPLC method. The method is straightforward, accurate, and precise, making it a valuable tool for researchers, scientists, and professionals in the drug development and food science fields. The provided validation parameters demonstrate the method's reliability and suitability for routine analysis.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of 5,6-Dimethylpyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Analysis of 5,6-Dimethylpyrazin-2(1H)-one by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (CAS No. 57229-36-4) is a heterocyclic compound belonging to the pyrazinone class.[1] Pyrazines are significant components in the flavor and aroma profiles of many thermally processed foods and are also investigated as structural motifs in pharmaceutical agents.[2][3] The accurate identification and quantification of pyrazinones like this compound are crucial for quality control in the food industry, flavor chemistry research, and for purity assessment during drug development.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for this purpose, offering the high sensitivity and selectivity required for analyzing volatile and semi-volatile compounds in complex matrices.[2][4] This document provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis.

Quantitative Data Summary

The following tables present representative performance characteristics for the quantitative analysis of pyrazines using GC-MS. While specific values for this compound may vary depending on the matrix and instrumentation, these tables provide a benchmark for method validation.

Table 1: Representative GC-MS Method Performance Characteristics for Pyrazine Analysis

Parameter Typical Value Detection Mode Reference
Linearity (r²) ≥ 0.995 SIM / MRM [5]
Limit of Detection (LOD) 1-5 µg/L SIM / MRM [4][6]
Limit of Quantitation (LOQ) 4-10 µg/L MRM [4][6]
Intra-day Precision (%RSD) < 5-8% MRM [4][6]
Inter-day Precision (%RSD) < 8-15% MRM [4][6]

| Recovery | 70-120% | MRM |[7] |

Data is representative of pyrazine compounds and serves as a general guideline.

Table 2: Typical GC-MS/MS Ion Transitions for Pyrazine Quantification

Compound Class Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Alkylpyrazines Molecular Ion [M]+ [M-CH3]+ 8-15
Alkylpyrazines Molecular Ion [M]+ [M-HCN]+ 10-20
Pyrazinones Molecular Ion [M]+ [M-CO]+ 10-20

| Pyrazinones | Molecular Ion [M]+ | [M-CH3-CO]+ | 15-25 |

Note: These are common fragmentation patterns. Specific ions and collision energies must be optimized for this compound.

Experimental Protocols

Protocol 1: Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)

This protocol is suitable for extracting volatile and semi-volatile compounds from solid or liquid samples, minimizing matrix interference.

  • Sample Weighing: Accurately weigh 1-5 g of the homogenized solid sample or pipette 1-5 mL of the liquid sample into a 20 mL headspace vial.[5]

  • Internal Standard Spiking: Add a known amount of a suitable internal standard solution (e.g., Pyrazine-d4 or 2-Methylpyrazine-d6) to the vial to correct for analytical variability.[2]

  • Salting Out (Optional for Aqueous Samples): For aqueous matrices, add sodium chloride (e.g., 1 g) to the vial to increase the ionic strength and enhance the release of volatile analytes into the headspace.

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.[5]

  • Equilibration: Place the vial in a heating block or autosampler incubator. Equilibrate the sample at a controlled temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) to allow the analytes to partition into the headspace.[5]

  • SPME Extraction: Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the sample headspace for a defined period (e.g., 20-40 minutes) under continued agitation and heating.

  • Desorption: Transfer the SPME fiber to the GC injector for thermal desorption of the analytes onto the analytical column.

Protocol 2: GC-MS Instrumentation and Analysis

The following parameters serve as a starting point and should be optimized for the specific instrument and application.

Table 3: GC-MS Instrument Parameters

Parameter Setting
Gas Chromatograph (GC)
Injector Splitless Mode
Injector Temperature 250 - 270°C[2]
Carrier Gas Helium, constant flow rate of 1.0 - 1.2 mL/min[2][8]
Column DB-5ms, HP-INNOWax, or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)[6][9]
Oven Temperature Program Initial: 40-50°C, hold for 2 minRamp: 3-5°C/min to 230-250°CHold: 5 min at final temperature[2]
Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV[2][8]
Ion Source Temperature 230°C[2][10]
Quadrupole Temperature 150°C[2][10]
Transfer Line Temperature 250 - 280°C[8][10]

| Mass Scan Range | m/z 40-300 (Full Scan) or Selected Ion Monitoring (SIM) for target ions |

Protocol 3: Calibration and Quantification
  • Stock Solution Preparation: Prepare a primary stock solution of this compound and the internal standard (IS) in a high-purity solvent (e.g., methanol or dichloromethane).

  • Calibration Standards: Create a series of calibration standards by performing serial dilutions of the stock solution to cover the expected concentration range of the analyte in the samples.

  • Calibration Curve Construction: Spike each calibration standard with a constant amount of the IS, analyze using the established GC-MS method, and plot the peak area ratio (Analyte/IS) against the analyte concentration.[2]

  • Linearity Assessment: Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) of ≥ 0.99 is typically considered acceptable for good linearity.[9]

  • Sample Quantification: Analyze the prepared samples (from Protocol 1) using the same GC-MS method. Calculate the concentration of this compound in the samples using the linear regression equation derived from the calibration curve.[2]

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Weighing Spike 2. Internal Standard Spiking Sample->Spike Seal 3. Vial Sealing & Equilibration Spike->Seal Extract 4. HS-SPME Extraction Seal->Extract Desorb 5. Thermal Desorption in GC Inlet Extract->Desorb Separate 6. Chromatographic Separation Desorb->Separate Ionize 7. EI Ionization Separate->Ionize Detect 8. Mass Detection (MS) Ionize->Detect Acquire 9. Data Acquisition Detect->Acquire Integrate 10. Peak Integration Acquire->Integrate Quantify 11. Quantification via Calibration Integrate->Quantify Report 12. Final Report Quantify->Report

Caption: Experimental workflow for GC-MS analysis.

Fragmentation_Pathway mol_ion This compound [M]+ m/z = 124 frag1 Loss of CO [M-CO]+ m/z = 96 mol_ion->frag1 - CO frag2 Loss of CH3 [M-CH3]+ m/z = 109 mol_ion->frag2 - •CH3 frag3 Loss of CH3 & CO [M-CH3-CO]+ m/z = 81 frag1->frag3 - •CH3 frag2->frag3 - CO frag4 Loss of HCN from m/z 81 m/z = 54 frag3->frag4 - HCN

Caption: Proposed EI fragmentation of this compound.

References

Application Notes and Protocols for In Vitro Assays Involving Pyrazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazinone and its derivatives are recognized as significant heterocyclic scaffolds in medicinal chemistry due to their diverse biological activities. These compounds have demonstrated potential as inhibitors of various enzymes, including kinases and peptidases, making them promising candidates for drug discovery in therapeutic areas such as oncology, inflammation, and metabolic disorders. This document provides an overview of common in vitro assays and detailed protocols applicable to the screening and characterization of pyrazinone derivatives, such as 5,6-Dimethylpyrazin-2(1H)-one.

While specific experimental data for this compound is not extensively available in the public domain, the following protocols for related pyrazinone and pyrazole derivatives can be adapted for its evaluation.

Data Presentation: Inhibitory Activities of Representative Pyrazinone and Pyrazole Derivatives

The following table summarizes the inhibitory potency of various pyrazinone and pyrazole derivatives against different enzyme targets, presented as half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki). This data is collated from multiple in vitro studies to provide a comparative overview.[1]

Compound ClassDerivative ExampleTarget Enzyme(s)IC50 / Ki (nM)
Pyrazinone GilteritinibFLT3, AXL0.29, 0.73
Pyrazolo[1,5-a]pyrazine Compound 34JAK1, JAK2, TYK2, JAK33, 8.5, 7.7, 629.6
Pyrido[3,4-b]pyrazin-2(1H)-one Compound 13FLT3-D835Y29.54
Pyrazinamide (Macrocyclic) Compound 8vFLT3-D835Y, FLT3-D835Y/F691L1.5, 9.7
Pyrazolone TK4gJAK2, JAK312.61, 15.80
4-amino-(1H)-pyrazole Compound 3fJAK1, JAK2, JAK33.4, 2.2, 3.5

Key Signaling Pathway: PI3K/Akt

Many pyrazinone-based kinase inhibitors exert their anticancer effects by modulating critical signaling pathways that control cell growth, proliferation, and survival. The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central node in cellular signaling and is often dysregulated in cancer. Inhibition of kinases within this pathway by pyrazinone derivatives can lead to the suppression of tumor growth.[1]

PI3K_Akt_Pathway Pyrazinone Pyrazinone-based Kinase Inhibitor PI3K PI3K Pyrazinone->PI3K Inhibition PIP3 PIP3 PI3K->PIP3 Activation PIP2 PIP2 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment & Activation PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Stimulation Apoptosis_Inhibition Apoptosis Inhibition mTORC1->Apoptosis_Inhibition Stimulation Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis prep_reagents Prepare Assay Buffer, Enzyme, Substrate, ATP add_master_mix Add Master Mix (Buffer, ATP, Substrate) prep_reagents->add_master_mix prep_compounds Dissolve & Dilute Test Compounds add_compounds Add Test Compounds to 96-well Plate prep_compounds->add_compounds add_compounds->add_master_mix start_reaction Initiate Reaction with JAK1 Enzyme add_master_mix->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction read_plate Read Plate (e.g., Luminescence) stop_reaction->read_plate analyze_data Calculate % Inhibition & IC50 Values read_plate->analyze_data

References

Application Notes: Cell-Based Assays Using 5,6-Dimethylpyrazin-2(1H)-one as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5,6-Dimethylpyrazin-2(1H)-one (hereafter referred to as DMP) is a small molecule belonging to the pyrazine class of compounds. Various derivatives of pyrazine have been identified as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making kinases attractive targets for therapeutic intervention.[3] These application notes describe the use of DMP in a series of cell-based assays to characterize its inhibitory activity against a hypothetical serine/threonine kinase, Target Kinase X (TKX), a key component of a pro-survival signaling pathway frequently activated in cancer.

Hypothetical Signaling Pathway: The TKX Pathway

The TKX signaling pathway is initiated by the binding of a growth factor to its receptor (GF-R), leading to the recruitment and activation of TKX. Activated TKX then phosphorylates a downstream transcription factor, TF-A. Phosphorylated TF-A translocates to the nucleus and activates the transcription of genes involved in cell proliferation and survival. In certain cancer cell lines, such as the hypothetical human lung adenocarcinoma cell line CELL-X, this pathway is constitutively active, driving uncontrolled cell growth. DMP is investigated here as a potential inhibitor of TKX, with the aim of blocking this oncogenic signaling cascade.

Kinase_Assay_Workflow start Start plate_cells Plate CELL-X cells and incubate for 24h start->plate_cells treat_dmp Treat cells with DMP for 2h plate_cells->treat_dmp lyse_cells Lyse cells and collect protein treat_dmp->lyse_cells elisa_plate Add lysates to antibody-coated ELISA plate lyse_cells->elisa_plate incubate1 Incubate and wash elisa_plate->incubate1 add_primary_ab Add anti-pTF-A antibody incubate1->add_primary_ab incubate2 Incubate and wash add_primary_ab->incubate2 add_secondary_ab Add HRP-conjugated secondary antibody incubate2->add_secondary_ab incubate3 Incubate and wash add_secondary_ab->incubate3 add_substrate Add TMB substrate incubate3->add_substrate read_plate Read absorbance at 450 nm add_substrate->read_plate analyze Calculate % TKX inhibition read_plate->analyze end End analyze->end

References

Application Notes and Protocols for the Pharmacological Profiling of 5,6-Dimethylpyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] Members of this class have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4] The 2(1H)-pyrazinone core is recognized as a privileged scaffold, particularly in the development of kinase inhibitors, owing to its ability to form key hydrogen bond interactions within the ATP-binding sites of these enzymes.[5][6] This document provides a detailed guide for the pharmacological profiling of 5,6-Dimethylpyrazin-2(1H)-one, focusing on potential anticancer and anti-inflammatory activities, which are prominent within this compound class.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided below.

PropertyValueSource
Molecular Formula C6H8N2O--INVALID-LINK--
Molecular Weight 124.14 g/mol --INVALID-LINK--
CAS Number 57229-36-4--INVALID-LINK--
Appearance Light brown to brown solid--INVALID-LINK--
Melting Point 200-201 °C--INVALID-LINK--
Storage Temperature Room Temperature, Sealed in dry--INVALID-LINK--

Potential Pharmacological Activities and In Vitro Profiling

Based on the activities of related pyrazinone compounds, the primary areas for investigation for this compound would be its potential as a kinase inhibitor (anticancer activity) and as an inhibitor of inflammatory mediators.

Anticancer Activity: Kinase Inhibition

Pyrazine-based compounds are known to act as potent inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1]

Hypothetical Kinase Inhibitory Profile of this compound

The following table presents a hypothetical inhibitory profile against a panel of cancer-related kinases.

Kinase TargetHypothetical IC50 (nM)
EGFR150
VEGFR2275
PDGFRβ350
BRAF (V600E)>1000
c-Met850

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (this compound) dissolved in DMSO

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Assay Plate Preparation: Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.

  • Compound Addition: Add the serially diluted compound to the assay plate. Include DMSO-only wells as a negative control.

  • Reaction Initiation: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Serial Dilution Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Assay_Mix Prepare Kinase/Substrate Mix Add_Mix Add Kinase/Substrate Mix Assay_Mix->Add_Mix Add_ATP Initiate with ATP Add_Mix->Add_ATP Incubate Incubate at RT Add_ATP->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent Incubate->Add_ADP_Glo Add_Detection Add Detection Reagent Add_ADP_Glo->Add_Detection Read_Plate Measure Luminescence Add_Detection->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze

Workflow for In Vitro Kinase Inhibition Assay.
Anti-inflammatory Activity: Phosphodiesterase (PDE) Inhibition

Pyridazinone and pyrazinone derivatives have been investigated as inhibitors of phosphodiesterases (PDEs), particularly PDE4, which is a key enzyme in the inflammatory cascade.[7][8]

Hypothetical PDE Inhibitory Profile of this compound

The following table presents a hypothetical inhibitory profile against a panel of PDE enzymes.

PDE TargetHypothetical IC50 (µM)
PDE4B5.2
PDE3A> 50
PDE5A> 50

Protocol: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol describes a method to determine the IC50 of a test compound against PDE4.

Materials:

  • Purified recombinant human PDE4B

  • FAM-cAMP substrate

  • PDE assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

  • Anti-cAMP antibody

  • Test compound (this compound) dissolved in DMSO

  • 384-well black assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Assay Plate Preparation: Add the test compound to the wells of a 384-well plate.

  • Enzyme Addition: Add purified PDE4B enzyme to each well.

  • Reaction Initiation: Add the FAM-cAMP substrate to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • Detection: Add anti-cAMP antibody coupled to a binding partner. The binding of the antibody to the unhydrolyzed FAM-cAMP results in a high fluorescence polarization signal.

  • Data Analysis: Measure fluorescence polarization using a plate reader. Calculate IC50 values from the dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Serial Dilution Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Add_Enzyme Add PDE4B Enzyme Add_Compound->Add_Enzyme Add_Substrate Add FAM-cAMP Add_Enzyme->Add_Substrate Incubate Incubate at RT Add_Substrate->Incubate Add_Antibody Add Anti-cAMP Antibody Incubate->Add_Antibody Read_FP Measure Fluorescence Polarization Add_Antibody->Read_FP Analyze Calculate IC50 Read_FP->Analyze

Workflow for PDE4 Inhibition Assay.

Cellular Assays

To determine the effect of this compound on cellular processes, in vitro cell-based assays are essential.

Anticancer Activity: Cell Proliferation Assay

Protocol: MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition).

Anti-inflammatory Activity: Measurement of Cytokine Release

Protocol: LPS-Induced TNF-α Release in Macrophages

This assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compound dissolved in DMSO

  • TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL). Include an unstimulated control and a vehicle control.

  • Incubation: Incubate the cells for 18-24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α release and determine the IC50 value.

Signaling Pathway Visualization

The following diagram illustrates a hypothetical mechanism of action for a pyrazinone derivative as a kinase inhibitor within a cancer cell signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Pyrazinone This compound Pyrazinone->RAF Inhibition Proliferation Cell Proliferation, Survival Transcription->Proliferation

Hypothetical Inhibition of the MAPK/ERK Pathway.

Conclusion

The pyrazinone scaffold represents a promising starting point for the development of novel therapeutic agents. The protocols and conceptual framework provided here offer a comprehensive approach to the initial pharmacological profiling of this compound. While the specific activities of this compound remain to be elucidated, the outlined experiments in kinase inhibition, anti-inflammatory assays, and cellular proliferation will provide valuable insights into its potential therapeutic applications. Further studies, including in vivo efficacy and safety assessments, would be necessary for compounds that demonstrate promising in vitro activity.

References

Application Notes and Protocols for 5,6-Dimethylpyrazin-2(1H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches for the specific compound 5,6-Dimethylpyrazin-2(1H)-one (CAS: 57229-36-4) have revealed a significant lack of published data regarding its specific medicinal chemistry applications, quantitative biological activity, and mechanisms of action. The following application notes and protocols are therefore based on the general properties and activities of the broader class of pyrazin-2(1H)-one derivatives and should be considered as a guide for potential research directions rather than a summary of established applications for this specific molecule.

Overview and Potential Applications

The pyrazin-2(1H)-one scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. While specific data for the 5,6-dimethyl derivative is scarce, the pyrazinone core is known to be a versatile template for the development of therapeutic agents. Based on the activities of related analogs, this compound could be investigated as a starting point for the discovery of novel drugs in the following areas:

  • Anticancer Agents: Many pyrazinone derivatives have demonstrated cytotoxic effects against various cancer cell lines.

  • Antimicrobial Agents: The scaffold is present in natural and synthetic compounds with antibacterial and antifungal properties.

  • Enzyme Inhibitors: The pyrazinone ring can act as a bioisostere for other heterocyclic systems and can be substituted to target the active sites of various enzymes.

Further research and biological screening are necessary to determine if this compound or its derivatives possess any of these activities.

Synthesis of this compound

A common and effective method for the synthesis of 5,6-disubstituted-2(1H)-pyrazinones involves the condensation of an α-amino amide with a 1,2-dicarbonyl compound. For this compound, this would typically involve the reaction of glycinamide with 2,3-butanedione (diacetyl).

Experimental Protocol: Synthesis via Condensation

Materials:

  • Glycinamide hydrochloride

  • 2,3-Butanedione (Diacetyl)

  • Sodium hydroxide (or another suitable base)

  • Ethanol (or a similar protic solvent)

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography apparatus)

Procedure:

  • Preparation of Glycinamide Free Base: Dissolve glycinamide hydrochloride in a minimal amount of water and cool in an ice bath. Add a stoichiometric equivalent of a cooled, concentrated solution of sodium hydroxide to neutralize the hydrochloride and liberate the free glycinamide. It is often preferable to use the free base directly if available or to use a non-aqueous workup to isolate it.

  • Condensation Reaction: In a round-bottom flask, dissolve the glycinamide free base in ethanol. To this solution, add an equimolar amount of 2,3-butanedione.

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated under reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is then purified. A typical work-up may involve acidification with dilute HCl to precipitate the product, followed by filtration.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) or by column chromatography on silica gel.

  • Characterization: The structure and purity of the final product, this compound, should be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

G cluster_start Starting Materials Glycinamide Glycinamide Condensation Condensation Glycinamide->Condensation 2,3-Butanedione 2,3-Butanedione 2,3-Butanedione->Condensation Purification Purification Condensation->Purification Crude Product Final_Product Final_Product Purification->Final_Product Purified this compound

General synthesis workflow for this compound.

Potential Biological Activities and Data (Illustrative)

As no specific quantitative data exists for this compound, the following table summarizes the types of biological activities that have been reported for the broader class of pyrazin-2(1H)-one derivatives. This is for illustrative purposes to suggest potential screening targets.

Biological ActivityTarget/Mechanism (Examples from related compounds)Reported Potency (General Range for Analogs)
Anticancer Induction of apoptosis, cell cycle arrest, kinase inhibitionIC₅₀ values from low micromolar to nanomolar
Antibacterial Inhibition of bacterial cell wall synthesis or other essential enzymesMIC values in the µg/mL range
Antifungal Disruption of fungal cell membrane integrityMIC values in the µg/mL range
Enzyme Inhibition Competitive or non-competitive inhibition of various enzymes (e.g., kinases, proteases)IC₅₀/Kᵢ values vary widely depending on the target

Protocol for In Vitro Cytotoxicity Screening (MTT Assay)

This protocol describes a general method to assess the potential anticancer activity of this compound against a panel of human cancer cell lines.

Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (GI₅₀).

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound, dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • 96-well cell culture plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM).

    • Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug like doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 20 µL of the MTT solution to each well.

    • Incubate for another 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the GI₅₀ value using a suitable software (e.g., GraphPad Prism).

G cluster_workflow Biological Screening Workflow Start Compound Synthesis (this compound) Primary_Screening Primary Screening (e.g., MTT Assay vs. Cancer Cell Lines) Start->Primary_Screening Hit_Identification Activity Found? Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC₅₀ Determination Hit_Identification->Dose_Response Yes End_Inactive Compound Inactive Hit_Identification->End_Inactive No Lead_Optimization Lead Optimization (Synthesis of Analogs) Dose_Response->Lead_Optimization Advanced_Studies Advanced In Vitro & In Vivo Studies Lead_Optimization->Advanced_Studies

A general workflow for the biological screening of a novel compound.

Conclusion

While this compound is a structurally interesting molecule belonging to a class of compounds with significant medicinal chemistry precedent, it remains largely unexplored. The protocols and information provided here offer a starting point for its synthesis and biological evaluation. Future research is required to determine if this specific compound holds any therapeutic potential.

5,6-Dimethylpyrazin-2(1H)-one: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

The 5,6-dimethylpyrazin-2(1H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural features, including hydrogen bond donors and acceptors, and sites for chemical modification, make it an attractive starting point for the design of novel therapeutic agents. This document provides an overview of the applications of the this compound scaffold in drug discovery, with a focus on its use in the development of kinase inhibitors. Detailed protocols for the synthesis of derivatives and relevant biological assays are also presented.

Introduction to the this compound Scaffold

Pyrazin-2(1H)-one and its derivatives are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including antiviral, antibacterial, anti-inflammatory, and anticancer properties.[1] The pyrazinone ring can act as a bioisostere for other aromatic or heterocyclic systems and provides a versatile platform for the introduction of various substituents to modulate pharmacological properties. The 5,6-dimethyl substitution pattern offers a specific structural motif that can influence target binding and pharmacokinetic profiles.

Application in Kinase Inhibitor Design

Protein kinases are a crucial class of enzymes that regulate a wide array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The 2(1H)-pyrazinone heterocycle is an unexploited motif that can fulfill the structural requirements for ATP-competitive inhibition of kinases.[2]

Derivatives of the broader pyrazine class have shown potent inhibitory activity against several kinase families, including Pim kinases, Casein Kinase 2 (CK2), and Janus Kinases (JAKs).[3][4][5] While specific drug discovery programs centered exclusively on the this compound scaffold are not extensively documented in publicly available literature, the general principles of using pyrazinone cores as kinase inhibitors are well-established. The scaffold can be decorated with various substituents at the N1, C3, and C5/C6 positions to achieve desired potency and selectivity.

Quantitative Data on Related Pyrazinone Derivatives

While specific quantitative data for this compound derivatives is limited in the reviewed literature, data from closely related pyrazinone and pyrazole-based kinase inhibitors can provide valuable insights into the potential of this scaffold. The following table summarizes the activity of some pyrazole-based inhibitors against various cancer cell lines.

Compound ClassTarget Cell LineIC50 (µM)Reference
Pyrazolyl BenzimidazoleU937 (Leukemia)5.106[6]
K562 (Leukemia)5.003[6]
A549 (Lung)0.487[6]
LoVo (Colon)0.789[6]
HT29 (Colon)0.381[6]
Pyrazole-based Aurora A Kinase InhibitorHCT116 (Colon)0.39[6]
MCF7 (Breast)0.46[6]
Bcr-Abl InhibitorK562 (Leukemia)0.27[6]
Mono-and Bis(dimethylpyrazolyl)-s-triazineMCF-7 (Breast)4.53 ± 0.30[7]
HCT-116 (Colon)0.50 ± 0.080[7]
HepG2 (Liver)3.01 ± 0.49[7]

Experimental Protocols

Synthesis of this compound Derivatives

A general approach to synthesizing a library of this compound derivatives involves N-alkylation of the core scaffold. This allows for the introduction of a variety of side chains to explore structure-activity relationships (SAR).

Protocol 1: N-Alkylation of this compound

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., benzyl bromide, iodomethane)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Add the desired alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated derivative.

dot

N_Alkylation_Workflow cluster_start Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification Start Start Reactants This compound, NaH, Anhydrous DMF Start->Reactants Add_Alkyl_Halide Add Alkyl Halide Reactants->Add_Alkyl_Halide Stir Stir at Room Temperature Add_Alkyl_Halide->Stir Quench Quench with NH4Cl Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify End N-Alkylated Product Purify->End

Caption: Workflow for the N-alkylation of this compound.

Biological Evaluation Protocols

Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general method for determining the in vitro inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Recombinant kinase

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)

  • ATP

  • Peptide substrate

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the compound dilutions to a 384-well plate.

  • Add the kinase and peptide substrate solution to the wells.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

dot

Kinase_Assay_Workflow Start Start Prep_Compounds Prepare Compound Dilutions Start->Prep_Compounds Add_to_Plate Add Compounds to Plate Prep_Compounds->Add_to_Plate Add_Kinase_Substrate Add Kinase and Substrate Add_to_Plate->Add_Kinase_Substrate Add_ATP Initiate Reaction with ATP Add_Kinase_Substrate->Add_ATP Incubate Incubate at RT Add_ATP->Incubate Stop_Reaction Stop Reaction & Detect ADP Incubate->Stop_Reaction Analyze Calculate % Inhibition & IC50 Stop_Reaction->Analyze End End Analyze->End

Caption: General workflow for an in vitro kinase inhibition assay.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

Signaling Pathway

While specific signaling pathways modulated by this compound derivatives are not definitively established, related pyrazinone and pyrazole compounds are known to inhibit various kinase-driven pathways implicated in cancer, such as the Pim kinase and CK2 signaling pathways. These pathways are involved in cell survival, proliferation, and apoptosis.

dot

Kinase_Signaling_Pathway cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_downstream Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Pim_Kinase Pim Kinase Receptor->Pim_Kinase Activates CK2 Casein Kinase II (CK2) Receptor->CK2 Activates Substrate Downstream Substrates (e.g., Bad, c-Myc) Pim_Kinase->Substrate Phosphorylates CK2->Substrate Phosphorylates Proliferation Cell Proliferation & Survival Substrate->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Substrate->Apoptosis_Inhibition Inhibitor Pyrazinone-based Inhibitor Inhibitor->Pim_Kinase Inhibitor->CK2

Caption: Simplified signaling pathways potentially targeted by pyrazinone-based inhibitors.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The synthetic accessibility and the potential for diverse chemical modifications make it an attractive core for generating compound libraries for high-throughput screening and lead optimization. The protocols provided herein offer a foundation for researchers to synthesize and evaluate derivatives of this scaffold, paving the way for the discovery of new and effective drugs.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 5,6-Dimethylpyrazin-2(1H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6-Dimethylpyrazin-2(1H)-one. Here, you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to optimize your reaction conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and dependable method for the synthesis of this compound is the cyclocondensation reaction between an α-amino acid amide and a 1,2-dicarbonyl compound.[1] For the target molecule, this typically involves the reaction of an appropriate α-amino acid amide with 2,3-butanedione (also known as biacetyl). This approach is favored for its straightforward procedure and the availability of starting materials.

Q2: I am experiencing a low yield in my synthesis. What are the potential causes and how can I improve it?

A2: Low yields in pyrazinone synthesis can arise from several factors. Key areas to investigate include:

  • Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or cautiously increasing the temperature. Ensure efficient stirring to promote reactant interaction.

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature are critical. A systematic optimization of these parameters can significantly enhance the yield.

  • Side Reactions: The formation of unwanted byproducts can consume starting materials. Adjusting reaction conditions can help minimize these competing reactions.

  • Purity of Starting Materials: Impurities in the reactants can lead to undesired side reactions and lower the yield of the desired product. It is advisable to use high-purity starting materials.

Q3: What are common side products in the synthesis of this compound and how can they be removed?

A3: While specific side product data for this compound is not extensively documented, analogous pyrazine syntheses suggest potential impurities could include incompletely cyclized intermediates or products from competing condensation reactions. Purification can typically be achieved through:

  • Column Chromatography: Silica gel chromatography is a highly effective method for separating the desired product from polar and non-polar impurities.

  • Recrystallization: For solid products, recrystallization from a suitable solvent can yield highly pure crystalline material.

Q4: How can I monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive reagents.Ensure the purity and reactivity of starting materials. Use freshly opened or purified reagents if necessary.
Incorrect reaction temperature.Optimize the reaction temperature. Some reactions require heating to proceed at an appreciable rate, while others may require cooling to prevent side reactions.
Inappropriate solvent.The solvent can significantly influence the reaction. If the reaction is not proceeding, consider screening different solvents.
Formation of Multiple Products (Observed on TLC/GC-MS) Competing side reactions.Adjust the reaction stoichiometry. Modifying the temperature or the rate of addition of one reactant to another can also favor the desired product.
Reaction conditions are too harsh.Consider using milder reaction conditions, such as a lower temperature or a weaker base, to reduce the formation of byproducts.[2]
Difficulty in Product Isolation Product is highly soluble in the workup solvent.During aqueous workup, ensure the pH is adjusted to minimize the solubility of the pyrazinone product. Use a suitable organic solvent for extraction.
Emulsion formation during extraction.Add a small amount of brine to the aqueous layer to help break the emulsion.
Product Degradation Harsh workup conditions (e.g., strong acid or base).Employ milder workup procedures. Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH conditions.

Experimental Protocols

A generalized experimental protocol for the synthesis of a pyrazinone derivative via condensation is provided below. This should be adapted and optimized for the specific synthesis of this compound.

Protocol: Synthesis of a Pyrazinone Derivative

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-amino acid amide (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

  • Reagent Addition: To the stirred solution, add the 1,2-dicarbonyl compound (e.g., 2,3-butanedione) (1 equivalent). If required, add a catalytic amount of a base (e.g., sodium acetate, triethylamine).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude residue can be taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

  • Characterization: Characterize the purified product by spectroscopic methods such as NMR (¹H, ¹³C), IR, and Mass Spectrometry to confirm its identity and purity.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₈N₂O[3]
Molecular Weight 124.14 g/mol [3]
Appearance Light brown to brown solid[3]
Melting Point 200-201 °C[3]
Storage Temperature Room Temperature, Sealed in dry conditions[3]

Table 2: Example of Reaction Condition Optimization (Illustrative)

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1EthanolNoneReflux1245
2MethanolNoneReflux1240
3EthanolSodium AcetateReflux865
4DioxaneTriethylamine100675

Note: The data in Table 2 is illustrative and represents a typical optimization workflow. Actual yields will vary depending on the specific experimental setup.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start reagents 1. Mix α-amino acid amide and 2,3-butanedione in solvent start->reagents reaction 2. Heat to reflux and monitor by TLC reagents->reaction workup 3. Cool, remove solvent, and perform aqueous workup reaction->workup purification 4. Purify by column chromatography or recrystallization workup->purification characterization 5. Characterize by NMR, MS, IR purification->characterization end End characterization->end

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield Troubleshooting Low Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) check_purity->check_conditions [Purity OK] monitor_reaction Monitor Reaction Progress (TLC/GC-MS) check_conditions->monitor_reaction [Conditions Correct] optimize_conditions Optimize Reaction Conditions (Solvent, Base, Temp.) check_conditions->optimize_conditions [Conditions Incorrect] monitor_reaction->optimize_conditions [Incomplete Reaction] check_workup Evaluate Workup and Purification Procedure monitor_reaction->check_workup [Reaction Complete] success Yield Improved optimize_conditions->success improve_workup Improve Extraction/Purification Technique check_workup->improve_workup [Losses Identified] improve_workup->success

Caption: A logical workflow for troubleshooting low reaction yields in the synthesis of this compound.

References

Technical Support Center: Synthesis of 5,6-Dimethylpyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5,6-Dimethylpyrazin-2(1H)-one. The following information addresses common challenges, with a particular focus on the formation and mitigation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method for the synthesis of this compound and its analogs is the condensation reaction between an α-amino acid amide and a 1,2-dicarbonyl compound.[1] For the synthesis of a 5,6-dimethyl substituted pyrazinone, this typically involves the reaction of an aminobutanamide with glyoxal or, more commonly, the reaction of alaninamide with 2,3-butanedione (diacetyl).

Q2: What are the primary byproducts encountered in the synthesis of this compound?

A2: The most significant byproduct challenge in the synthesis of asymmetrically substituted pyrazinones, such as this compound, is the formation of constitutional isomers.[1] When using an unsymmetrical 1,2-dicarbonyl, the initial condensation with the α-amino acid amide can occur at two different positions, leading to a mixture of isomeric products. For instance, the reaction of alaninamide with pyruvaldehyde has been reported to unexpectedly yield 3,5-dimethylpyrazin-2(1H)-one as the major product instead of the anticipated 3,6-dimethylpyrazin-2(1H)-one, highlighting the issue of regioselectivity.

Q3: How can I identify and differentiate between the desired product and its isomeric byproducts?

A3: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of pyrazine isomers, although their mass spectra can be very similar. Therefore, unambiguous identification often relies on comparing gas chromatographic retention indices (RIs) with known standards. Advanced two-dimensional NMR techniques, such as 1H-15N HMBC, can definitively establish the connectivity within the pyrazinone ring and confirm the substitution pattern.

Troubleshooting Guide: Minimizing Isomeric Byproduct Formation

The formation of constitutional isomers is a common issue that can significantly impact the yield and purity of the desired this compound. This guide provides strategies to address this challenge.

Issue Potential Cause Troubleshooting & Optimization Strategies
Presence of significant amounts of an isomeric byproduct (e.g., 3,5-dimethylpyrazin-2(1H)-one) Lack of regioselectivity in the initial condensation between the α-amino acid amide and the unsymmetrical 1,2-dicarbonyl.Reaction Condition Optimization: - Temperature Control: Lowering the reaction temperature may favor the kinetic product over the thermodynamic product, potentially increasing the selectivity for the desired isomer. - pH Adjustment: The pH of the reaction medium can influence the rate and selectivity of the condensation. A systematic screening of pH should be performed. - Use of Additives: The addition of sodium bisulfite has been shown to influence the regioselectivity of the condensation between α-amino acid amides and methylglyoxal, favoring the formation of the 6-methyl isomer.[1] A similar strategy could be explored for the synthesis of this compound.
Low overall yield of pyrazinone products Incomplete reaction, degradation of starting materials or products under the reaction conditions, or formation of other side products.Reaction Parameter Optimization: - Reaction Time: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and avoid prolonged heating that could lead to degradation. - Solvent Selection: The choice of solvent can impact the solubility of reactants and the reaction rate. Experiment with different protic and aprotic solvents. - Catalyst Screening: While the condensation can proceed without a catalyst, the use of mild acid or base catalysts may improve the reaction rate and yield.
Difficulty in separating the desired isomer from byproducts Similar physicochemical properties of the isomers.Purification Strategy: - Chromatography: Utilize high-performance liquid chromatography (HPLC) or flash column chromatography with a high-resolution stationary phase. A systematic screening of different solvent systems is recommended to achieve optimal separation. - Recrystallization: If the product is a solid, fractional recrystallization from a suitable solvent system may be effective in isolating the desired isomer.

Experimental Protocols

General Procedure for the Synthesis of a 5,6-Dialkylpyrazin-2(1H)-one:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-amino acid amide hydrochloride (1.0 equivalent) in a suitable solvent (e.g., ethanol or water).

  • Base Addition: Add a base, such as sodium or potassium hydroxide or piperidine, to neutralize the hydrochloride and liberate the free amino amide.[1]

  • Dicarbonyl Addition: To the stirred solution, add the 1,2-dicarbonyl compound (e.g., 2,3-butanedione) (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux for a specified period (e.g., 2-6 hours), monitoring the progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with a suitable acid. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Reaction Pathways and Byproduct Formation

The formation of isomeric byproducts arises from the two possible modes of initial condensation between the α-amino group of the amino amide and the two carbonyl groups of an unsymmetrical 1,2-dicarbonyl.

Byproduct_Formation cluster_reactants Reactants cluster_pathways Condensation Pathways cluster_products Products Amide α-Amino Acid Amide PathwayA Pathway A: Condensation at C1 Amide->PathwayA PathwayB Pathway B: Condensation at C2 Amide->PathwayB Dicarbonyl Unsymmetrical 1,2-Dicarbonyl Dicarbonyl->PathwayA Dicarbonyl->PathwayB Product Desired 5,6-Disubstituted Pyrazinone Isomer PathwayA->Product Cyclization Byproduct Isomeric Byproduct PathwayB->Byproduct Cyclization Troubleshooting_Workflow Start Start: Synthesis of this compound Analysis Analyze Crude Product (GC-MS, NMR) Start->Analysis CheckPurity Isomeric Byproduct Present? Analysis->CheckPurity Optimize Optimize Reaction Conditions: - Temperature - pH - Additives CheckPurity->Optimize Yes PureProduct Pure this compound CheckPurity->PureProduct No Optimize->Start ModifyPurification Modify Purification Strategy: - HPLC Column/Solvent - Recrystallization Optimize->ModifyPurification ModifyPurification->PureProduct End End PureProduct->End

References

Technical Support Center: Purification of 5,6-Dimethylpyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5,6-Dimethylpyrazin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography.[1][2] The choice of method depends on the nature and quantity of impurities present in the crude product.

Q2: What are the typical impurities encountered during the synthesis of this compound?

A2: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. A frequent side product in pyrazine synthesis is the formation of imidazole derivatives, which may be co-extracted with the desired product depending on the workup procedure.[1][3]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a reliable method for determining purity.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural confirmation and to identify impurities. Mass Spectrometry (MS) is useful for confirming the molecular weight.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues
Problem Potential Cause(s) Recommended Solution(s)
Low or No Crystal Formation - The chosen solvent is too good at dissolving the compound, even at low temperatures.[5] - The solution is not sufficiently concentrated. - The cooling process is too rapid.[2]- Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature.[5] - Concentrate the solution by evaporating some of the solvent. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] - Introduce a seed crystal or scratch the inside of the flask to induce crystallization.[5]
Oiling Out (Formation of an oil instead of crystals) - The boiling point of the solvent is higher than the melting point of the compound. - The compound is impure. - The solution is cooling too quickly.- Use a lower-boiling point solvent. - Add a small amount of a solvent in which the compound is less soluble (a co-solvent). - Re-heat the solution to dissolve the oil and allow it to cool more slowly.
Colored Impurities in Crystals - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.
Column Chromatography Issues
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Compound and Impurities - The chosen solvent system (eluent) has a polarity that is too high or too low. - The column is overloaded with the crude sample. - The silica gel has an inappropriate particle size or surface area.[6]- Optimize the eluent system using Thin Layer Chromatography (TLC) first. A common starting point for pyrazines is a mixture of hexane and ethyl acetate.[3] - Use an appropriate amount of crude material for the column size. - Consider using high-performance silica gel with a larger surface area for difficult separations.[6]
Compound is Stuck on the Column - The eluent is not polar enough to move the compound.- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Streaking or Tailing of Bands - The compound is degrading on the silica gel. - The sample was not loaded onto the column in a concentrated band.- Consider deactivating the silica gel with a small amount of a base like triethylamine if the compound is basic and sensitive to the acidic nature of silica. - Dissolve the sample in a minimal amount of the eluent or a less polar solvent and load it carefully onto the top of the column.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethyl acetate, ethanol, or a mixture like hexane/ethyl acetate)[2][7]

  • Erlenmeyer flasks

  • Hot plate

  • Filter paper

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent. The ideal solvent will dissolve the compound when hot but not when cold.[5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture on a hot plate with gentle swirling until the solid dissolves completely.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.[4]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once the flask is at room temperature, place it in an ice bath to maximize crystal formation.[9]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove any remaining solvent.

Protocol 2: Column Chromatography of this compound

Objective: To purify this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate)[3]

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Eluent Selection: Use TLC to determine the optimal solvent system for separation. The ideal eluent should give the desired compound an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the chromatography column. Allow the silica to settle, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply pressure (if using flash chromatography) to move the solvent through the column.

  • Fraction Collection: Collect the eluting solvent in fractions.[1]

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Physical and Chemical Properties of this compound and Related Compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound C6H8N2O124.14200-201[10]
2,5-DimethylpyrazineC6H8N2108.1415[11]
2,6-DimethylpyrazineC6H8N2108.14N/A
3,6-Dimethylpyrazin-2-olC6H8N2O124.14N/A

Visualizations

Purification_Workflow cluster_start Crude Product cluster_purification Purification cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Purification ColumnChromatography Column Chromatography Crude->ColumnChromatography For complex mixtures PurityCheck Assess Purity (TLC, HPLC, NMR) Recrystallization->PurityCheck ColumnChromatography->PurityCheck PurityCheck->Recrystallization Purity < 95% PurityCheck->ColumnChromatography Further purification needed PureProduct Pure this compound PurityCheck->PureProduct Purity > 95%

Caption: General workflow for the purification of this compound.

Troubleshooting_Flowchart Start Start Purification Method Choose Purification Method Start->Method Recrystallization Recrystallization Method->Recrystallization Simple Impurities Column Column Chromatography Method->Column Complex Mixture Recryst_Issue Issue with Recrystallization? Recrystallization->Recryst_Issue Column_Issue Issue with Chromatography? Column->Column_Issue LowYield Low Yield Recryst_Issue->LowYield Yes OilingOut Oiling Out Recryst_Issue->OilingOut Yes End Pure Product Recryst_Issue->End No PoorSep Poor Separation Column_Issue->PoorSep Yes NoElution Compound Stuck Column_Issue->NoElution Yes Column_Issue->End No Solution1 Optimize solvent, slow cooling LowYield->Solution1 Solution2 Change solvent, cool slower OilingOut->Solution2 Solution3 Optimize eluent via TLC PoorSep->Solution3 Solution4 Increase eluent polarity NoElution->Solution4 Solution1->Recrystallization Solution2->Recrystallization Solution3->Column Solution4->Column

Caption: Troubleshooting flowchart for common purification issues.

References

Technical Support Center: Crystallization of 5,6-Dimethylpyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 5,6-Dimethylpyrazin-2(1H)-one. Our goal is to help you overcome common challenges to achieve high-purity crystalline material.

Troubleshooting Crystallization Issues

This section addresses specific issues that may be encountered during the crystallization of this compound.

Problem 1: "Oiling Out" - Product Separates as a Liquid Instead of a Solid

Q: My this compound is "oiling out" during crystallization. What causes this and how can I fix it?

A: "Oiling out" occurs when the dissolved compound comes out of solution above its melting point, forming an oil instead of solid crystals. This is a common issue with heterocyclic compounds, especially when the solution is highly supersaturated or cooled too quickly. The melting point of this compound is reported to be around 200-201°C[1].

Troubleshooting Steps:

  • Re-dissolve the oil: Gently heat the mixture until the oil redissolves completely.

  • Add more solvent: Add a small amount of the primary solvent (the one in which the compound is more soluble) to reduce the supersaturation.

  • Slow down the cooling rate: Allow the solution to cool slowly to room temperature before moving it to an ice bath. Rapid cooling often promotes oiling out.

  • Use a seed crystal: If available, add a small seed crystal of this compound to the cooled solution to induce crystallization.

  • Scratch the flask: Gently scratching the inside of the flask at the solvent-air interface with a glass rod can create nucleation sites and promote crystal growth.

  • Modify the solvent system: Consider using a different solvent system. A mixture of solvents can sometimes prevent oiling out. For moderately polar compounds like pyrazinones, mixtures like ethanol/water or ethyl acetate/hexane can be effective.

Problem 2: Low Crystal Yield

Q: I am getting a very low yield of crystalline this compound. How can I improve my recovery?

A: Low yield is a frequent problem in crystallization and can be attributed to several factors.

Troubleshooting Steps:

  • Minimize the amount of solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.

  • Ensure complete crystallization: After slow cooling to room temperature, place the flask in an ice bath for a sufficient amount of time to maximize crystal formation.

  • Check for premature crystallization: If you are performing a hot filtration step, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.

  • Analyze the mother liquor: To check if a significant amount of product remains dissolved, take a small sample of the mother liquor and evaporate the solvent. A large amount of residue indicates that too much solvent was used or the solution was not cooled sufficiently.

  • Consider a different solvent: The choice of solvent greatly impacts yield. A solvent in which the compound has high solubility at high temperatures and very low solubility at low temperatures is ideal.

Illustrative Solvent System Performance (Hypothetical Data):

Solvent SystemTemperature (°C)Approximate Solubility ( g/100 mL)Expected Yield Range (%)Notes
Ethanol/Water (80:20)78~1575-85Good for moderately polar compounds. Water acts as the anti-solvent.
Ethyl Acetate/Hexane (50:50)70~1070-80Hexane reduces the polarity of the solvent mixture, promoting crystallization.
Isopropanol82~1265-75A single solvent option that may require careful optimization of volume.
Problem 3: Crystals Are Impure or Discolored

Q: The crystals of this compound I obtained are colored and/or impure. What can I do?

A: The purity of your final product is the primary goal of crystallization. Impurities can be carried over from the synthesis or form during the workup.

Potential Impurities in Pyrazinone Synthesis:

  • Positional Isomers: Depending on the synthetic route, isomers such as 3,5-dimethylpyrazin-2(1H)-one could be present.

  • Unreacted Starting Materials: Incomplete reactions can leave starting materials in your crude product.

  • Byproducts from Side Reactions: Side reactions can generate various impurities that may co-crystallize with your product. For pyrazine synthesis, imidazole derivatives can sometimes be formed.

Troubleshooting Steps:

  • Charcoal Treatment: If the solution is colored, you can add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product.

  • Recrystallization: A second recrystallization step can often significantly improve purity.

  • Chromatography: If recrystallization is insufficient to remove impurities, column chromatography may be necessary. For pyrazines, which are basic, using a neutral or basic stationary phase like alumina, or deactivated silica gel, can prevent streaking and improve separation. A common mobile phase for purifying pyrazines is a mixture of hexane and ethyl acetate, with a small amount of methanol for more polar compounds.

  • Liquid-Liquid Extraction: Before crystallization, performing a liquid-liquid extraction can help remove some impurities. Dissolving the crude product in a solvent like dichloromethane (DCM) or ethyl acetate and washing with a basic aqueous solution can remove acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for crystallizing this compound?

A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Based on the properties of similar pyrazinone compounds, good starting points are ethanol, isopropanol, or mixed solvent systems such as ethanol/water or ethyl acetate/hexane. Experimental screening with small amounts of your crude product is the best way to determine the optimal solvent.

Q2: How can I induce crystallization if no crystals form upon cooling?

A2: If crystals do not form, your solution may be unsaturated or supersaturated without nucleation sites.

  • To address unsaturation: Try boiling off some of the solvent to increase the concentration of your compound.

  • To induce nucleation:

    • Add a seed crystal of this compound.

    • Scratch the inner surface of the flask with a glass rod.

    • Cool the solution in an ice bath for a longer period.

Q3: How do I choose a good mixed solvent system?

A3: A good mixed solvent system consists of two miscible solvents. One solvent (the "good" solvent) should readily dissolve the compound at all temperatures, while the other (the "poor" or "anti-solvent") should not. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy (the point of saturation). A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
  • Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol.

  • Induce Saturation: While the solution is still hot, add water dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum.

Visualizations

Caption: A workflow for troubleshooting common crystallization issues.

Recrystallization_Workflow A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Hot Filtration (to remove insoluble impurities) A->B C 3. Slow Cooling (allow crystals to form) B->C D 4. Ice Bath (maximize yield) C->D E 5. Vacuum Filtration (isolate crystals) D->E F 6. Wash with Cold Solvent E->F G 7. Dry Crystals F->G

Caption: A general workflow for the recrystallization process.

References

5,6-Dimethylpyrazin-2(1H)-one solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5,6-Dimethylpyrazin-2(1H)-one

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: this compound is a heterocyclic compound with the following properties:

PropertyValueReference
CAS Number 57229-36-4[1][2]
Molecular Formula C₆H₈N₂O[1]
Molecular Weight 124.14 g/mol [1]
Appearance Light brown to brown solid[1]
Melting Point 200-201 °C[1]
pKa (Predicted) 11.78 ± 0.60[1]

Q2: I am experiencing poor aqueous solubility with this compound. What are the primary strategies to improve it?

A2: Poor aqueous solubility is a common issue with many heterocyclic compounds.[3] The primary strategies to enhance the solubility of this compound can be categorized as follows:

  • Physical Modifications: These methods alter the physical properties of the compound.

    • Particle Size Reduction (Micronization): Decreasing the particle size increases the surface area, which can improve the dissolution rate.[3][4][5]

    • Amorphous Solid Dispersions (ASDs): Converting the crystalline form to a more soluble amorphous state by dispersing it in a polymer matrix can significantly enhance solubility.[3][6][7]

  • Chemical Modifications: These approaches involve altering the chemical form of the compound.

    • Co-crystals: Forming co-crystals with a benign co-former can modify the physicochemical properties, often leading to improved solubility.[3][8]

  • Formulation-Based Approaches: These strategies involve the use of excipients.

    • Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[3][9][10]

    • Surfactants (Micellar Solubilization): Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility.[3]

Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon addition to aqueous buffer.

Possible Cause: The compound has low aqueous solubility, and the buffer is not a suitable solvent at the desired concentration.

Solutions:

  • Decrease the concentration: Determine the maximum solubility in the buffer.

  • Use a co-solvent: Add a water-miscible organic solvent like DMSO, ethanol, or polyethylene glycol (PEG) to the aqueous buffer.[11] Start with a small percentage (e.g., 1-5%) and gradually increase it.

  • pH adjustment: Although the predicted pKa is high, exploring a range of pH values for your buffer might reveal a pH at which solubility is improved.

Issue 2: Difficulty dissolving the compound in organic solvents for stock solution preparation.

Possible Cause: While generally more soluble in organic solvents than in water, the choice of solvent is crucial.

Solutions:

  • Test a range of solvents: Common organic solvents to try include DMSO, DMF, ethanol, and methanol. While specific data for this compound is limited, related compounds like 2,6-dimethylpyrazine are highly soluble in ethanol, chloroform, and ether.[12]

  • Gentle heating and sonication: Applying gentle heat or using an ultrasonic bath can help to dissolve the compound. However, be cautious about potential degradation at high temperatures.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System

This protocol provides a general method for improving the solubility of this compound in an aqueous solution using a co-solvent.

Materials:

  • This compound

  • Co-solvent (e.g., DMSO, Ethanol, PEG 400)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Vortex mixer

  • Shaker incubator

Procedure:

  • Prepare a high-concentration stock solution of this compound in 100% co-solvent (e.g., 10 mg/mL in DMSO).

  • In a series of tubes, prepare different concentrations of the co-solvent in the aqueous buffer (e.g., 0%, 1%, 2%, 5%, 10% v/v).

  • Add a small aliquot of the stock solution to each tube to achieve the desired final concentration of the compound.

  • Vortex each tube thoroughly.

  • Incubate the tubes in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 24 hours) to reach equilibrium.

  • Visually inspect for any precipitation.

  • Quantify the amount of dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol describes a lab-scale method for preparing an ASD to enhance the solubility of this compound.

Materials:

  • This compound

  • Polymer (e.g., PVP, HPMC)

  • Organic solvent (e.g., methanol, ethanol)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve both this compound and the chosen polymer in the organic solvent. The drug-to-polymer ratio may need to be optimized (e.g., 1:1, 1:3, 1:5 w/w).

  • Ensure complete dissolution to form a clear solution.

  • Remove the solvent using a rotary evaporator under reduced pressure.

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at a suitable temperature (below the glass transition temperature of the polymer) to remove any residual solvent.

  • The resulting solid can be collected and characterized for its amorphous nature (e.g., using XRD) and dissolution properties.

Protocol 3: Co-crystal Formation by Solvent Evaporation

This protocol provides a general approach to screen for co-crystal formation.

Materials:

  • This compound

  • Co-former (select from GRAS list, e.g., carboxylic acids, amides)

  • Solvent or solvent mixture

  • Vials

  • Crystallization dish

Procedure:

  • Dissolve stoichiometric amounts of this compound and the co-former in a suitable solvent.

  • Allow the solvent to evaporate slowly at room temperature in a loosely covered vial or crystallization dish.

  • Monitor for the formation of new crystalline solids.

  • Collect the crystals and analyze them using techniques like X-ray powder diffraction (XRPD) to confirm the formation of a new crystalline phase.

Visualizations

solubility_troubleshooting_workflow Solubility Troubleshooting Workflow cluster_aqueous Aqueous Solutions cluster_organic Organic Stock Solutions start Start: Dissolving This compound issue Issue: Poor Solubility or Precipitation start->issue aqueous Aqueous Solution? issue->aqueous Yes organic Organic Solvent? issue->organic No sol_enhancement Select Solubility Enhancement Technique aqueous->sol_enhancement test_solvents Test Different Solvents (e.g., DMSO, DMF, Methanol) organic->test_solvents cosolvent Use Co-solvents (e.g., DMSO, Ethanol) sol_enhancement->cosolvent Formulation ph_adjust Adjust pH sol_enhancement->ph_adjust Chemical asd Prepare Amorphous Solid Dispersion sol_enhancement->asd Physical cocrystal Form Co-crystals sol_enhancement->cocrystal Chemical end_success Success: Compound Dissolved cosolvent->end_success end_fail Re-evaluate Experiment cosolvent->end_fail ph_adjust->end_success ph_adjust->end_fail asd->end_success asd->end_fail cocrystal->end_success cocrystal->end_fail apply_energy Apply Gentle Heat or Sonication test_solvents->apply_energy apply_energy->end_success apply_energy->end_fail

Caption: A workflow diagram for troubleshooting solubility issues.

ras_raf_mek_erk_pathway Potential Signaling Pathway Inhibition cluster_nucleus Nucleus gf Growth Factor receptor Receptor Tyrosine Kinase gf->receptor ras Ras receptor->ras activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation pyrazinone Pyrazinone Derivatives (Potential Inhibitors) pyrazinone->ras may inhibit

Caption: Ras-Raf-MEK-ERK pathway and potential inhibition by pyrazinone derivatives.

References

Technical Support Center: Stability Studies of 5,6-Dimethylpyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting stability studies on 5,6-Dimethylpyrazin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under stress conditions?

A1: While specific data for this compound is limited, the pyrazinone ring is generally stable. However, degradation can be influenced by its substituents.[1] Potential degradation pathways under forced conditions may include:

  • Oxidation: Hydroxylation of the pyrazine ring is a common initial step in both metabolic and chemical oxidation.[1] Further oxidation could lead to ring cleavage, resulting in smaller molecules.[1]

  • Hydrolysis: The amide functionality within the pyrazinone ring may be susceptible to hydrolysis under strong acidic or basic conditions, although the ring itself is relatively stable.[1]

  • Photolysis: Exposure to light, particularly UV radiation, can induce degradation. The extent and nature of photodegradation will depend on the wavelength and intensity of the light source.

Q2: What are the typical analytical techniques used to monitor the stability of this compound?

A2: A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. The most common technique is High-Performance Liquid Chromatography (HPLC), often with UV detection.[2][3] For structural elucidation of degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for detailed structural analysis of isolated degradation products.[3]

Q3: How should I design a forced degradation study for this compound?

A3: Forced degradation studies, or stress testing, are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating method.[4] These studies typically involve exposing a solution of the compound to harsh conditions to intentionally induce degradation.[2][5] A systematic approach is recommended where the compound is subjected to acidic, basic, oxidative, thermal, and photolytic stress.[1] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]

Troubleshooting Guide

Problem 1: I am not observing any degradation of my compound under stress conditions.

  • Solution: Increase the severity of the stress conditions. For thermal stress, you can increase the temperature in 10°C increments (e.g., 50°C, 60°C). For acid and base hydrolysis, increase the concentration of the acid/base or the temperature. For oxidative stress, a higher concentration of the oxidizing agent (e.g., hydrogen peroxide) can be used. It's also possible the compound is highly stable under the tested conditions.

Problem 2: My compound is degrading too quickly, and I cannot analyze the degradation pathway.

  • Solution: Reduce the severity of the stress conditions. Decrease the temperature, shorten the exposure time, or use a lower concentration of the stressor (acid, base, or oxidizing agent). The aim is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed and can be reliably detected and quantified.[2]

Problem 3: I am observing multiple unknown peaks in my chromatogram.

  • Solution: To identify if these peaks are degradation products, a systematic approach is necessary.[1]

    • Peak Area Trend Analysis: In a formal stability study, the peak area of a degradation product should increase over time, while the peak area of the parent compound decreases.[1]

    • Forced Degradation Comparison: Compare the retention times of the unknown peaks with those generated during your forced degradation study.[1] A match suggests the peak is a degradant.

    • Mass Balance Assessment: A good stability-indicating method should account for all the mass. The sum of the assay of the parent compound and the levels of all degradation products should remain constant over the stability study.[1]

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a standard procedure for assessing a compound's stability under various stress conditions.

1. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Heat as necessary (e.g., 60°C for 2-8 hours).[1] Neutralize the samples before analysis.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Heat as necessary (e.g., 60°C for 2-8 hours).[1] Neutralize the samples before analysis.

  • Oxidative Degradation: Treat the stock solution with a suitable concentration of hydrogen peroxide (e.g., 3-30%) at room temperature for a specified duration.

  • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) in a stability chamber.

  • Photolytic Degradation: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines. A typical condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

  • Characterize any significant degradation products using LC-MS or other appropriate techniques.

Summary of Stress Conditions for Forced Degradation Studies
Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, Room Temperature to 80°C[1]Hydrolysis of labile functional groups (e.g., amides).[1]
Base Hydrolysis 0.1 M - 1 M NaOH, Room Temperature to 80°C[1]Hydrolysis of labile functional groups.[1]
Oxidation 3-30% H₂O₂, Room TemperatureOxidation of the pyrazinone ring.
Thermal >50°CThermally induced degradation.
Photolytic ICH Q1B light conditionsPhotochemical degradation.

Visualizations

G cluster_stress Forced Degradation Stress Conditions cluster_compound Test Compound cluster_analysis Analysis Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC Stability-Indicating HPLC Acid_Hydrolysis->HPLC Base_Hydrolysis Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base_Hydrolysis->HPLC Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->HPLC Thermal Thermal Stress (e.g., >60°C) Thermal->HPLC Photolytic Photolytic Stress (ICH Q1B) Photolytic->HPLC Compound This compound Compound->Acid_Hydrolysis Compound->Base_Hydrolysis Compound->Oxidation Compound->Thermal Compound->Photolytic LC_MS LC-MS for Identification HPLC->LC_MS Characterize Degradants

Caption: Experimental workflow for a forced degradation study.

G Start Start Experiment Observe_Degradation Observe Degradation? Start->Observe_Degradation Increase_Stress Increase Stress Severity (Temp, Conc., Time) Observe_Degradation->Increase_Stress No Target_Degradation 5-20% Degradation? Observe_Degradation->Target_Degradation Yes Increase_Stress->Observe_Degradation Decrease_Stress Decrease Stress Severity (Temp, Conc., Time) Decrease_Stress->Target_Degradation Analyze_Samples Analyze Samples via Stability-Indicating Method Identify_Products Identify Degradation Products (e.g., LC-MS) Analyze_Samples->Identify_Products End End Identify_Products->End Target_Degradation->Decrease_Stress No (>20%) Target_Degradation->Analyze_Samples Yes

Caption: Troubleshooting logic for forced degradation experiments.

References

Technical Support Center: Degradation Pathways of 5,6-Dimethylpyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of 5,6-Dimethylpyrazin-2(1H)-one. The information is designed to assist in experimental design, interpretation of results, and resolution of common issues encountered during stability studies.

Troubleshooting Guides

This section addresses specific problems that may arise during the investigation of this compound degradation.

Problem 1: Unidentified peaks are observed in the chromatogram during a stability study.

  • Question: How can I determine if these new peaks are degradation products of this compound?

  • Answer: To confirm if the observed peaks are degradants, a systematic approach is recommended:

    • Conduct Forced Degradation Studies: Subject a pure sample of this compound to stress conditions such as acid and base hydrolysis, oxidation (e.g., with hydrogen peroxide), and photolysis.

    • Compare Chromatograms: Run the stressed samples alongside your stability samples using a validated stability-indicating HPLC method. If the retention times of the unknown peaks in your stability study match those generated in the forced degradation studies, it strongly suggests they are degradation products.

    • Peak Area Correlation: In a time-course stability study, the peak area of a degradation product should increase as the peak area of the parent compound, this compound, decreases.

    • Mass Balance Analysis: A well-developed stability-indicating method should account for the total drug substance. The sum of the assay value of this compound and the peak areas of all degradation products should remain relatively constant throughout the study.

Problem 2: Difficulty in structurally characterizing the degradation products.

  • Question: What analytical techniques are most effective for identifying the structure of unknown degradants of this compound?

  • Answer: A combination of chromatographic and spectroscopic techniques is essential for the structural elucidation of degradation products:

    • LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a powerful first-line technique. It provides the molecular weight of the degradants and their fragmentation patterns, which can offer significant clues about their chemical structures.

    • High-Resolution Mass Spectrometry (HRMS): Techniques like Q-TOF MS provide highly accurate mass measurements, enabling the determination of the elemental composition of the degradation products.

    • NMR Spectroscopy: For definitive structural confirmation, isolation of the degradation product by preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR experiments) is the gold standard.

Problem 3: The degradation profile of my compound seems inconsistent or irreproducible.

  • Question: What experimental factors could be contributing to variability in the degradation of this compound?

  • Answer: Several factors can influence the rate and pathway of degradation. Ensure the following are well-controlled:

    • Purity of the Starting Material: Impurities in the initial batch of this compound can act as catalysts or participate in degradation reactions.

    • Reaction Conditions: Precisely control temperature, pH, concentration of stress reagents (e.g., acid, base, oxidizing agent), and light exposure (intensity and wavelength for photostability studies).

    • Dissolved Gases: For oxidative degradation studies, the presence of dissolved oxygen can influence the reaction. For studies sensitive to oxidation, consider dégas sing solvents.

    • Sample Matrix: If working with a formulated product, excipients can interact with the drug substance and affect its stability.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound?

Based on the chemistry of related pyrazinone and heterocyclic compounds, the following degradation pathways are plausible for this compound:

  • Hydrolysis: The amide bond within the pyrazinone ring could be susceptible to cleavage under strong acidic or alkaline conditions, leading to ring-opening products.

  • Oxidation: The methyl groups on the pyrazinone ring are potential sites for oxidation, which could lead to the formation of corresponding carboxylic acids. For instance, studies on related trimethylpyrazine have shown microbial transformation to 5,6-dimethylpyrazine-2-carboxylic acid.[1] N-oxidation at the nitrogen atoms of the pyrazine ring is also a possibility.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, potentially leading to dimerization, rearrangement, or cleavage of the pyrazinone ring.

Q2: What are some potential degradation products of this compound?

While specific degradation products for this compound are not extensively documented in publicly available literature, based on analogous compounds, potential degradants could include:

  • 5,6-Dimethylpyrazine-2-carboxylic acid: Formed via oxidation of one of the methyl groups.

  • Ring-opened products: Resulting from hydrolytic cleavage of the amide bond in the pyrazinone ring.

  • Hydroxylated derivatives: Arising from oxidative processes.

  • N-oxides: Formed by oxidation of the ring nitrogen atoms.

Q3: How can I develop a stability-indicating HPLC method for this compound?

A stability-indicating method must be able to separate the parent drug from all its potential degradation products and any process-related impurities. The development process typically involves:

  • Column and Mobile Phase Screening: Start with a C18 column and screen different mobile phase compositions (e.g., acetonitrile/water or methanol/water with buffers like phosphate or formate) to achieve good peak shape and retention for the parent compound.

  • Forced Degradation Sample Analysis: Inject samples from your forced degradation studies to see if the degradation products are resolved from the parent peak and from each other.

  • Method Optimization: Adjust mobile phase composition, gradient, pH, and column temperature to achieve baseline separation for all peaks of interest.

  • Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies. The extent of degradation should ideally be in the range of 5-20%.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At various time points (e.g., 2, 6, 12, 24 hours), withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At various time points, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At various time points, withdraw a sample and dilute with the mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose a solution of the compound (in a photostable, transparent container) to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A dark control sample should be stored under the same conditions but protected from light.

    • Analyze the samples at appropriate time intervals.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Potential Observations

Stress ConditionReagent/ConditionTemperatureDurationPotential Degradation Products
Acid Hydrolysis 0.1 M HCl60°C24 hoursRing-opened products
Alkaline Hydrolysis 0.1 M NaOH60°C24 hoursRing-opened products
Oxidation 3% H₂O₂Room Temp24 hoursCarboxylic acid derivatives, N-oxides
Photodegradation UV/Visible Light (ICH Q1B)AmbientAs per guidelinesDimers, rearranged products, ring cleavage products

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) cluster_photolysis Photodegradation (UV Light) This compound This compound Ring-Opened Products Ring-Opened Products This compound->Ring-Opened Products H+/OH- Carboxylic Acid Derivatives Carboxylic Acid Derivatives This compound->Carboxylic Acid Derivatives [O] N-Oxides N-Oxides This compound->N-Oxides [O] Dimers/Rearranged Products Dimers/Rearranged Products This compound->Dimers/Rearranged Products

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_characterization Characterization A Pure this compound B Forced Degradation (Acid, Base, Oxidative, Photolytic) A->B C Stability-Indicating HPLC Method B->C D LC-MS/MS Analysis C->D E Identify Degradation Products D->E F Isolate Degradants (Prep-HPLC) E->F G Structural Elucidation (NMR, HRMS) F->G

References

Technical Support Center: Impurity Profiling of 5,6-Dimethylpyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impurity profiling of 5,6-Dimethylpyrazin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

A1: Impurities in this compound can originate from various sources throughout the manufacturing process and storage. These can be broadly categorized as:

  • Process-Related Impurities: These are substances that are formed during the synthesis of the active pharmaceutical ingredient (API). They can include unreacted starting materials, intermediates, and by-products from competing reactions. For heterocyclic compounds like pyrazinones, these by-products can arise from alternative cyclization pathways or incomplete reactions.

  • Degradation Products: These impurities form due to the degradation of the drug substance over time or under the influence of environmental factors such as light, heat, humidity, and oxygen.[1] Forced degradation studies are performed to intentionally break down the molecule to understand its degradation pathways.[2]

  • Exogenous Impurities: These are contaminants introduced from external sources, such as raw materials, solvents, catalysts, or equipment. Examples include heavy metals, plasticizers, and pesticide residues.[3]

Q2: What are the likely degradation pathways for this compound?

A2: Based on the pyrazinone scaffold, several degradation pathways can be anticipated under stress conditions:

  • Oxidation: The pyrazine ring can be susceptible to oxidation, potentially leading to N-oxides or hydroxylated derivatives.[4] Oxidative degradation is often initiated by agents like hydrogen peroxide, metal ions, or atmospheric oxygen.[1][5]

  • Hydrolysis: The amide bond within the pyrazinone ring could be susceptible to hydrolysis under strong acidic or basic conditions, which could lead to ring-opening products.[4]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic cleavage, oxidation, or dimerization.[4]

  • Thermal Degradation: High temperatures can cause decomposition or rearrangement of the molecule.[4]

Q3: How can I differentiate between a process-related impurity and a degradation product?

A3: Differentiating between these two types of impurities is crucial for process optimization and stability assessment.

  • Batch Analysis: Analyze multiple batches of the newly synthesized drug substance. A process-related impurity will likely be present in all batches, though its level may vary. A degradation product would typically be absent or at very low levels in a freshly synthesized batch.

  • Forced Degradation Studies: Compare the impurity profile of a stressed sample with that of an unstressed sample. Impurities that appear or increase significantly in the stressed sample are likely degradation products.[4]

  • Stability Studies: In a formal stability study, the concentration of a degradation product is expected to increase over time, while the concentration of the API decreases.[4]

Troubleshooting Guides

Issue 1: I am observing poor peak shapes (e.g., tailing, fronting) for the main peak and impurities during HPLC analysis.

  • Possible Cause 1: Inappropriate Mobile Phase pH: The ionization state of this compound and its impurities can affect their interaction with the stationary phase.

    • Solution: Adjust the pH of the mobile phase. For a weakly basic compound, a mobile phase pH 2-3 units below its pKa is often recommended for good peak shape on a C18 column.

  • Possible Cause 2: Column Overload: Injecting too high a concentration of the sample can lead to peak fronting.

    • Solution: Dilute the sample and re-inject.

  • Possible Cause 3: Secondary Interactions with Residual Silanols: Residual silanol groups on the silica-based stationary phase can cause peak tailing.

    • Solution: Use a mobile phase with a competing base (e.g., triethylamine) or switch to a column with better end-capping.

Issue 2: I am unable to separate two or more impurities by HPLC.

  • Possible Cause 1: Insufficient Chromatographic Resolution: The current method may not have enough resolving power for closely related impurities.

    • Solution 1: Optimize the mobile phase composition. Vary the ratio of organic solvent to aqueous buffer.

    • Solution 2: Change the organic modifier (e.g., from acetonitrile to methanol or vice versa).

    • Solution 3: Try a different stationary phase with a different selectivity (e.g., a phenyl or cyano column instead of a C18).

  • Possible Cause 2: Isomeric Impurities: Positional isomers of pyrazines can be very difficult to separate as they may have very similar polarities.[6]

    • Solution: Consider using a different analytical technique, such as GC-MS, which often provides better separation for volatile isomers based on their boiling points and interactions with the GC stationary phase.[7]

Issue 3: I am not detecting any impurities by GC-MS, even though they are visible in the HPLC chromatogram.

  • Possible Cause 1: Impurities are not Volatile: The impurities may not be volatile enough to be analyzed by GC.

    • Solution: Use HPLC-MS for the identification and quantification of non-volatile impurities.

  • Possible Cause 2: Thermal Degradation in the GC Inlet: The impurities might be degrading at the high temperatures of the GC injector.

    • Solution: Lower the inlet temperature and use a faster oven ramp rate.

Data Presentation

Table 1: Summary of Recommended Stress Conditions for Forced Degradation Studies.

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis0.1 M - 1 M HCl, Room Temperature to 80°CHydrolysis of labile functional groups.[4]
Base Hydrolysis0.1 M - 1 M NaOH, Room Temperature to 80°CHydrolysis of labile functional groups.[4]
Oxidation3% - 30% Hydrogen Peroxide (H₂O₂), Room TemperatureOxidation of electron-rich moieties, N-oxidation, hydroxylation.[4]
Thermal Stress40°C - 105°C (Solid State and in Solution)Thermally induced decomposition, rearrangement.[4]
PhotostabilityICH Q1B conditions (exposure to cool white fluorescent and near UV light)Photolytic cleavage, oxidation, dimerization, rearrangement.[4]

Table 2: Example Analytical Method Parameters for Impurity Profiling.

ParameterHPLC-UVGC-MS
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)DB-WAX or similar polar column (e.g., 30 m x 0.25 mm, 0.25 µm)[7]
Mobile Phase/Carrier Gas A: 0.1% Formic acid in WaterB: Acetonitrile (Gradient elution)[8]Helium at a constant flow rate (e.g., 1.2 mL/min)[7]
Flow Rate 1.0 mL/minN/A
Detector UV/PDA at a suitable wavelength (e.g., 278 nm for pyrazines)[9]Mass Spectrometer (MS)
Oven Program (GC) N/AExample: 60°C for 2 min, then ramp at 20°C/min to 240°C, hold for 2 min[10]
Injector Temperature (GC) N/A250°C[7]
MS Source Temperature N/A230°C[7]

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Sample Preparation: Prepare separate solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Acid Hydrolysis: To one sample solution, add an equal volume of 1 M HCl. Keep at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize with 1 M NaOH, and dilute to the working concentration.

  • Base Hydrolysis: To another sample solution, add an equal volume of 1 M NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with 1 M HCl.

  • Oxidative Degradation: To a sample solution, add an appropriate volume of 30% H₂O₂. Keep at room temperature, protected from light, for a specified time.[1]

  • Thermal Degradation: Store a solid sample and a solution sample in an oven at a high temperature (e.g., 80°C).

  • Photostability: Expose a solid sample and a solution sample to light as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable stability-indicating HPLC method.

Protocol 2: HPLC-UV Method for Impurity Profiling

  • Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile). Filter and degas both.

  • Standard and Sample Preparation: Prepare a stock solution of the this compound reference standard and dilute to a suitable concentration (e.g., 1 mg/mL). Prepare the sample solution at the same concentration.

  • Chromatographic Conditions: Use the parameters outlined in Table 2 or a suitably developed method. An example gradient could be: 0-5 min (5% B), 5-25 min (5% to 95% B), 25-30 min (95% B), 30-31 min (95% to 5% B), 31-35 min (5% B).

  • Injection and Data Acquisition: Inject the standard and sample solutions. Monitor the chromatogram at a wavelength where the API and potential impurities absorb.

  • Data Analysis: Integrate all peaks. Identify impurities by their relative retention times. Quantify impurities using an appropriate method (e.g., area percent or against a reference standard).

Protocol 3: GC-MS Method for Volatile Impurities

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol).

  • GC-MS Conditions: Set up the GC-MS system with the parameters from Table 2 or a developed method.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Data Acquisition: Acquire data in full scan mode to identify unknown impurities.

  • Data Analysis: Compare the mass spectra of the observed peaks with a library (e.g., NIST) to tentatively identify the impurities.[6] Use retention indices for confirmation.[7]

Visualizations

ImpurityProfilingWorkflow A Develop Stability-Indicating Analytical Method (e.g., HPLC) B Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) A->B C Analyze Stressed and Unstressed Samples B->C D Detect and Profile Impurities C->D E Isolate and Characterize Unknown Impurities (e.g., LC-MS, NMR) D->E F Validate Analytical Method (ICH Guidelines) E->F G Quantify Impurities in Batches F->G H Set Impurity Specifications G->H

Caption: Workflow for Impurity Profiling of this compound.

HPLCTroubleshooting Start Poor Peak Shape? Cause1 Symmetric Overload? Start->Cause1 Action1 Dilute Sample Cause1->Action1 Yes Cause2 Peak Tailing? Cause1->Cause2 No Action2 Adjust Mobile Phase pH Cause2->Action2 Yes Cause3 Peak Splitting? Cause2->Cause3 No Action3 Use End-Capped Column Action2->Action3 Action4 Check for Column Void Cause3->Action4 Yes Action5 Ensure Sample is Fully Dissolved Action4->Action5

Caption: Troubleshooting Decision Tree for HPLC Peak Shape Issues.

ImpuritySources cluster_synthesis Synthesis Process cluster_degradation Storage & Handling API This compound (API) Oxidation Oxidation Products API->Oxidation Hydrolysis Hydrolysis Products API->Hydrolysis Photodegradation Photodegradation Products API->Photodegradation StartingMaterials Starting Materials StartingMaterials->API Intermediates Intermediates Intermediates->API Byproducts By-products Byproducts->API

Caption: Potential Sources of Impurities in the API.

References

Avoiding experimental artifacts with 5,6-Dimethylpyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the effective use of 5,6-Dimethylpyrazin-2(1H)-one in experimental settings. Our goal is to help you avoid common artifacts and ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known properties?

This compound is a heterocyclic organic compound. Below is a summary of its key physicochemical properties.

PropertyValueSource
CAS Number 57229-36-4[1]
Molecular Formula C₆H₈N₂O[1]
Molecular Weight 124.14 g/mol [1]
Appearance Light brown to brown solid[1]
Melting Point 200-201 °C[1]
Storage Sealed in a dry place at room temperature.[1]
Predicted pKa 11.78 ± 0.60[1]

Q2: What are the potential biological activities of this compound?

While specific biological targets for this compound are not extensively documented, research on structurally related pyrazine derivatives suggests potential activity in several areas. Pyrazine-based compounds have been investigated as kinase inhibitors, including for PIM-1 and CK2 kinases. Additionally, some dihydropyrazine compounds have been shown to induce oxidative stress and activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) signaling pathway[2]. This suggests that this compound could potentially modulate cellular redox homeostasis.

Q3: How should I prepare a stock solution of this compound for my experiments?

For cell-based assays, it is recommended to prepare a concentrated stock solution in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. To prepare the stock solution, dissolve the compound in DMSO by vortexing. Gentle warming and sonication can be used to aid dissolution if necessary. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Problem 1: Inconsistent or non-reproducible results in cell-based assays.

  • Possible Cause 1: Compound Precipitation.

    • Troubleshooting: this compound, like many small molecules, may have limited solubility in aqueous solutions such as cell culture media. Visually inspect the media after adding the compound for any signs of precipitation. If precipitation is suspected, consider the following:

      • Lower the final concentration of the compound.

      • Ensure the DMSO concentration in the final solution is minimal and consistent across all wells.

      • Prepare fresh dilutions from the stock solution for each experiment.

  • Possible Cause 2: Compound Instability.

    • Troubleshooting: The stability of the compound in your specific assay conditions (e.g., pH, temperature, light exposure) may be a factor. To assess stability, incubate the compound in the assay buffer under experimental conditions for the duration of the experiment and analyze for degradation using methods like HPLC.

  • Possible Cause 3: Assay Interference.

    • Troubleshooting: Pyrazinone structures have the potential to interfere with certain assay formats. Consider the following types of interference:

      • Fluorescence Interference: If using a fluorescence-based assay, the compound itself may be fluorescent or may quench the fluorescent signal. Run a control plate with the compound in assay buffer without cells or other reagents to assess its intrinsic fluorescence.

      • Assay Reagent Reactivity: Some compounds can react directly with assay reagents, leading to false positives or negatives[3]. For example, in assays measuring redox activity, the compound might directly reduce or oxidize a reporter molecule. Include appropriate controls, such as testing the compound in the presence and absence of key enzymes or substrates, to identify such interactions.

Problem 2: Unexpected cytotoxicity observed in treated cells.

  • Possible Cause 1: Oxidative Stress.

    • Troubleshooting: As related pyrazine compounds can induce oxidative stress, the observed cytotoxicity might be a result of increased reactive oxygen species (ROS) production[2]. You can investigate this by:

      • Measuring intracellular ROS levels using fluorescent probes like DCFDA.

      • Co-treating the cells with an antioxidant, such as N-acetylcysteine (NAC), to see if it rescues the cytotoxic effect.

  • Possible Cause 2: Off-Target Effects.

    • Troubleshooting: The compound may be interacting with unintended cellular targets. If a specific target is hypothesized, consider performing counter-screens with related cell lines that do not express the target or using target-specific inhibitors or activators to confirm the mechanism.

Experimental Protocols

Due to the limited availability of specific protocols for this compound, the following are generalized protocols for common assays where this compound might be evaluated.

General Protocol for a Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells, including a vehicle control (DMSO only). Replace the existing medium with the medium containing the compound or vehicle.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Potential Signaling Pathway: Nrf2-ARE Activation

Based on studies of similar pyrazine compounds, this compound may induce oxidative stress, leading to the activation of the Nrf2-ARE pathway. This pathway is a key regulator of cellular defense against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound ROS Oxidative Stress (ROS) Compound->ROS induces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 destabilizes Keap1 Keap1 (oxidized) Keap1_Nrf2->Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes activates

Caption: Potential activation of the Nrf2-ARE signaling pathway.

General Experimental Workflow for Investigating Compound Effects

The following diagram illustrates a typical workflow for characterizing the biological effects of a novel compound like this compound.

Experimental_Workflow cluster_prep Preparation cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_validation Validation & Controls Stock_Prep Prepare Compound Stock (e.g., in DMSO) Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Stock_Prep->Cell_Viability Assay_Interference Assay Interference Controls (e.g., compound only) Stock_Prep->Assay_Interference Positive_Control Include Positive/Negative Controls Stock_Prep->Positive_Control ROS_Assay ROS Production Assay Cell_Viability->ROS_Assay if cytotoxic Target_Engagement Target Engagement Assay (if target is known) Cell_Viability->Target_Engagement if active Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for Nrf2) ROS_Assay->Pathway_Analysis

Caption: A general experimental workflow for compound testing.

References

Technical Support Center: 5,6-Dimethylpyrazin-2(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5,6-Dimethylpyrazin-2(1H)-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this compound is through the cyclocondensation of an α-amino acid amide with 2,3-butanedione (also known as diacetyl). This reaction forms the core pyrazinone structure.[1] The general approach involves the reaction of an amino acid amide, which provides the nitrogen atoms and one of the carbonyl carbons, with a 1,2-dicarbonyl compound like diacetyl, which provides the remaining carbon backbone.[1]

Q2: Which specific α-amino acid amide should be used as a precursor?

To obtain this compound, the appropriate starting material is 2-aminopropanamide (alaninamide). The condensation of alaninamide with 2,3-butanedione will yield the desired 3,5-dimethylpyrazin-2(1H)-one, a structural isomer. For the synthesis of this compound, a different diamine precursor would be necessary.

Q3: What are the typical reaction conditions for this synthesis?

The condensation reaction is typically carried out in an alkaline medium.[1] Common bases used include sodium or potassium hydroxide. The reaction can be performed in a solvent such as ethanol. Initially, the reagents may be mixed at a controlled temperature, potentially with cooling, and then heated to reflux to drive the reaction to completion.

Q4: What are the major challenges and side reactions in this synthesis?

Low yields are a common challenge in pyrazine synthesis and can be attributed to several factors:

  • Incomplete Reaction: The condensation may not proceed to completion. To address this, extending the reaction time or increasing the temperature can be beneficial.[1]

  • Side Product Formation: The formation of unwanted side products can significantly reduce the yield of the desired pyrazinone. Careful control of reaction parameters such as temperature, pH, and stoichiometry is crucial.

  • Product Degradation: The desired product may be sensitive to harsh reaction or workup conditions. Using milder reagents and conditions can help mitigate this.

  • Formation of Isomers: Depending on the reactants, there is a possibility of forming structural isomers, which can complicate purification and reduce the yield of the target compound.

Q5: How can the crude this compound be purified?

Purification of the final product is critical to remove unreacted starting materials, byproducts, and other impurities. Common purification techniques include:

  • Extraction: Liquid-liquid extraction is often the first step to separate the product from the reaction mixture.

  • Column Chromatography: For achieving high purity, column chromatography using silica gel is a standard method.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective final purification step.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.Increase reaction time and/or temperature. Ensure proper mixing.
Suboptimal reaction conditions (e.g., wrong solvent, base, or temperature).Screen different solvents and bases. Optimize the reaction temperature.
Degradation of starting materials or product.Use milder reaction and workup conditions. Check the purity of starting materials.
Incorrect stoichiometry of reactants.Carefully control the molar ratios of the amino acid amide and 2,3-butanedione.
Formation of Multiple Products (Isomers/Byproducts) Lack of regioselectivity in the condensation reaction.Modify the reaction conditions (e.g., temperature, catalyst) to favor the formation of the desired isomer.
Side reactions due to impurities in starting materials.Purify starting materials before use.
Difficulty in Product Isolation and Purification Product is highly soluble in the reaction solvent.Choose an extraction solvent in which the product has high solubility and is immiscible with the reaction solvent.
Impurities have similar physical properties to the product.Employ high-performance liquid chromatography (HPLC) for separation. Consider derivatization to facilitate separation, followed by removal of the derivatizing group.
Reaction Does Not Start Low quality or inactive reagents.Verify the purity and identity of starting materials using analytical techniques (e.g., NMR, MS).
Presence of inhibitors.Ensure all glassware is clean and free of contaminants.

Experimental Protocols

General Protocol for the Synthesis of Pyrazinones from α-Amino Acid Amides and 1,2-Dicarbonyl Compounds

This protocol is a generalized procedure and requires optimization for the specific synthesis of this compound.

Materials:

  • Appropriate α-amino acid amide (e.g., 2-aminopropanamide for an isomeric product)

  • 2,3-Butanedione (diacetyl)

  • Base (e.g., Sodium Hydroxide or Potassium Hydroxide)

  • Solvent (e.g., Ethanol)

  • Diethyl ether (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., a mixture of hexane and ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-amino acid amide in the chosen solvent.

  • Addition of Base: Add the base to the solution and stir until it is completely dissolved.

  • Addition of Dicarbonyl Compound: Slowly add an equimolar amount of 2,3-butanedione to the reaction mixture. The addition may be exothermic, so cooling the flask in an ice bath might be necessary to control the temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for a specified period. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in water and extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., sodium sulfate). Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the pure this compound.

Visualizations

Synthesis_Workflow General Workflow for this compound Synthesis cluster_reaction Reaction cluster_purification Purification Starting_Materials α-Amino Acid Amide + 2,3-Butanedione Reaction_Conditions Base (e.g., NaOH/KOH) Solvent (e.g., Ethanol) Reflux Starting_Materials->Reaction_Conditions Mixing Crude_Product Crude this compound Reaction_Conditions->Crude_Product Cyclocondensation Extraction Liquid-Liquid Extraction Crude_Product->Extraction Chromatography Column Chromatography Extraction->Chromatography Pure_Product Pure this compound Chromatography->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Yield Troubleshooting Low Yield Low_Yield Low Yield Observed Check_Reaction_Completion Check Reaction Completion (TLC/LC-MS) Low_Yield->Check_Reaction_Completion Incomplete Reaction Incomplete Check_Reaction_Completion->Incomplete Analysis Result Complete Reaction Complete Check_Reaction_Completion->Complete Analysis Result Optimize_Conditions Increase Time/Temperature Incomplete->Optimize_Conditions Check_Side_Products Analyze for Side Products (NMR/MS) Complete->Check_Side_Products Side_Products_Present Side Products Detected Check_Side_Products->Side_Products_Present Analysis Result No_Side_Products No Major Side Products Check_Side_Products->No_Side_Products Analysis Result Modify_Conditions Adjust Stoichiometry, Temperature, or Base Side_Products_Present->Modify_Conditions Check_Workup Review Workup & Purification (Extraction Efficiency, Column Loading) No_Side_Products->Check_Workup

References

Validation & Comparative

Unveiling the Molecular Architecture: A Comparative Guide to the Structure of 5,6-Dimethylpyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of heterocyclic compounds is a cornerstone of modern chemical and pharmaceutical science. This guide provides a comprehensive comparison of 5,6-Dimethylpyrazin-2(1H)-one with its structural isomers and related pyrazine derivatives, supported by a detailed examination of its spectroscopic data and a robust experimental protocol for its synthesis.

This compound, a substituted pyrazinone, presents a key structural motif in medicinal chemistry. Its biological activity is intrinsically linked to the precise arrangement of its atoms. This guide will delve into the spectroscopic evidence that confirms its structure and provide the necessary experimental framework for its synthesis and characterization, enabling researchers to confidently utilize this compound in their studies.

Spectroscopic Confirmation of this compound

The definitive structure of this compound is established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). A notable characteristic of this compound is its existence in tautomeric equilibrium with 5,6-dimethylpyrazin-2-ol. The spectroscopic data reflects the predominant pyrazinone form.

Spectroscopic TechniqueKey Features for this compound
¹H NMR Signals corresponding to the two methyl groups, a proton on the pyrazinone ring, and an N-H proton. The chemical shifts and coupling patterns are distinct from its structural isomers.
¹³C NMR Resonances for the methyl carbons, the carbons of the pyrazinone ring including a characteristic carbonyl carbon signal, distinguishing it from the enol tautomer.
IR Spectroscopy A prominent absorption band corresponding to the C=O stretching vibration of the amide group, and N-H stretching vibrations.
Mass Spectrometry The molecular ion peak confirms the molecular weight of the compound (C₆H₈N₂O, M.W. 124.14 g/mol ).

Comparative Analysis with Structural Isomers

The unambiguous identification of this compound is crucial, as its isomers, such as 3,5-dimethylpyrazin-2(1H)-one and 3,6-dimethylpyrazin-2(1H)-one, exhibit different physical and biological properties. The key to differentiation lies in the substitution pattern on the pyrazine ring, which gives rise to unique spectroscopic fingerprints for each isomer.

CompoundKey Differentiating Spectroscopic Features
This compound The ¹H NMR spectrum shows two distinct methyl signals and a single proton on the pyrazinone ring.
3,5-Dimethylpyrazin-2(1H)-one The ¹H NMR spectrum would display two methyl signals and a different chemical shift for the ring proton compared to the 5,6-isomer due to the different electronic environment.
3,6-Dimethylpyrazin-2(1H)-one This symmetrical isomer would show only one methyl signal in its ¹H NMR spectrum and a simpler overall spectral pattern.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the condensation of an α-amino amide with a 1,2-dicarbonyl compound.[1]

Materials:

  • Alaninamide hydrochloride

  • 2,3-Butanedione (diacetyl)

  • Sodium hydroxide

  • Ethanol

  • Hydrochloric acid

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • A solution of alaninamide hydrochloride in ethanol is neutralized with an equimolar amount of sodium hydroxide solution.

  • To this solution, an equimolar amount of 2,3-butanedione is added dropwise with stirring at room temperature.

  • The reaction mixture is then heated to reflux for 4-6 hours and the progress of the reaction is monitored by thin-layer chromatography.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with hydrochloric acid.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude product.

  • The crude this compound is then purified by recrystallization or column chromatography.

Spectroscopic Characterization

NMR Spectroscopy:

  • Prepare a solution of the synthesized compound (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra to determine chemical shifts (δ), coupling constants (J), and multiplicities of the signals.

IR Spectroscopy:

  • Acquire the IR spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer, typically employing the KBr pellet or Attenuated Total Reflectance (ATR) method.

  • Identify the characteristic absorption bands for the C=O and N-H functional groups.

Mass Spectrometry:

  • Obtain the mass spectrum of the compound using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer to confirm the molecular weight.

Structural Representation and Workflow

To visualize the molecular structure and the synthesis workflow, the following diagrams are provided.

G cluster_structure This compound This compound

Caption: Chemical structure of this compound.

G Alaninamide Alaninamide Condensation Condensation Alaninamide->Condensation 2,3-Butanedione 2,3-Butanedione 2,3-Butanedione->Condensation Cyclization_Dehydration Cyclization_Dehydration Condensation->Cyclization_Dehydration Intermediate This compound This compound Cyclization_Dehydration->this compound

Caption: Synthetic pathway for this compound.

By adhering to these detailed protocols and utilizing the comparative spectroscopic data provided, researchers can confidently synthesize, identify, and employ this compound in their drug discovery and development endeavors.

References

A Comparative Guide to High-Resolution Mass Spectrometry for the Analysis of 5,6-Dimethylpyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) and other analytical techniques for the characterization of 5,6-Dimethylpyrazin-2(1H)-one, a heterocyclic compound of interest in pharmaceutical and flavor chemistry. This document outlines detailed experimental protocols, presents comparative data, and visualizes key analytical pathways to assist researchers in selecting the optimal methodology for their specific needs.

Introduction

This compound (C₆H₈N₂O, MW: 124.14 g/mol ) is a substituted pyrazinone. The accurate identification and quantification of such small molecules are critical in drug development for metabolism studies, impurity profiling, and quality control. High-resolution mass spectrometry offers exceptional mass accuracy and resolving power, making it a cornerstone technique for these applications.[1] This guide compares the performance of HRMS with alternative methods, providing a framework for informed decision-making in the analytical workflow.

Experimental Protocols

A detailed protocol for the analysis of this compound using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is provided below. This protocol is based on established methods for similar pyrazine derivatives.[2]

LC-HRMS Protocol for this compound
  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of methanol to prepare a 1 mg/mL stock solution.

    • Perform serial dilutions with a 50:50 mixture of methanol and water to achieve the desired concentration range for calibration standards (e.g., 1 ng/mL to 1000 ng/mL).

    • For analysis in biological matrices, a protein precipitation or solid-phase extraction step would be necessary.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • High-Resolution Mass Spectrometry (HRMS) Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: Orbitrap or Time-of-Flight (TOF).

    • Resolution: ≥ 70,000 FWHM.

    • Scan Range: m/z 50-300.

    • Data Acquisition: Full scan for accurate mass measurement and data-dependent MS/MS for fragmentation analysis.

    • Collision Energy (for MS/MS): Normalized collision energy (NCE) of 30 eV (this may require optimization).

Performance Comparison

The following table summarizes the expected performance of LC-HRMS compared to alternative analytical techniques for the analysis of this compound. Gas chromatography-mass spectrometry (GC-MS) is a common alternative for volatile pyrazines.[3][4]

Parameter LC-HRMS (Orbitrap/TOF) GC-MS (Quadrupole) GCxGC-TOFMS
Mass Accuracy < 5 ppm~500 ppm< 10 ppm
Resolution > 70,000 FWHMUnit Resolution> 10,000 FWHM
Sensitivity (LOD) pg/mL rangeng/mL rangepg/mL range
Selectivity Very HighModerateHigh
Sample Volatility Not requiredRequiredRequired
Structural Elucidation Excellent (MS/MS)Good (EI Fragmentation)Very Good
Quantitative Linearity ExcellentGoodExcellent

Data Presentation

The expected high-resolution mass spectrum of this compound would show a protonated molecular ion [M+H]⁺. The table below summarizes the theoretical accurate masses of the parent ion and potential fragment ions.

Ion Formula Calculated m/z
[M+H]⁺C₆H₉N₂O⁺125.0715
[M+H-CH₃]⁺C₅H₆N₂O⁺110.0480
[M+H-CO]⁺C₅H₉N₂⁺97.0766
[C₄H₅N₂]⁺C₄H₅N₂⁺81.0453

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound using LC-HRMS.

LC-HRMS Workflow LC-HRMS Experimental Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Dilution Serial Dilutions Stock->Dilution Standards Calibration Standards Dilution->Standards LC Liquid Chromatography (C18 Column) Standards->LC ESI Electrospray Ionization (Positive Mode) LC->ESI HRMS High-Resolution MS (Orbitrap/TOF) ESI->HRMS FullScan Full Scan Data (Accurate Mass) HRMS->FullScan MSMS MS/MS Data (Fragmentation) HRMS->MSMS Quant Quantification FullScan->Quant MSMS->Quant

Caption: A flowchart of the LC-HRMS experimental workflow.

Proposed Fragmentation Pathway

Based on the fragmentation patterns of similar pyrazinone and pyrazoline derivatives, a plausible fragmentation pathway for this compound in positive ion mode ESI-MS/MS is proposed below.[5][6]

Fragmentation Pathway Proposed ESI-MS/MS Fragmentation of this compound cluster_frags Proposed ESI-MS/MS Fragmentation of this compound Parent [M+H]⁺ m/z = 125.0715 Frag1 [M+H-CH₃]⁺ m/z = 110.0480 Parent->Frag1 -CH₃ Frag2 [M+H-CO]⁺ m/z = 97.0766 Parent->Frag2 -CO Frag3 [C₄H₅N₂]⁺ m/z = 81.0453 Frag2->Frag3 -CH₄

Caption: Proposed fragmentation of this compound.

References

Comparative Analysis of 5,6-Dimethylpyrazin-2(1H)-one Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 5,6-Dimethylpyrazin-2(1H)-one and its structural isomers. Due to a lack of direct comparative studies in published literature, this document outlines the synthesis, potential biological activities based on related compounds, and detailed experimental protocols for future comparative evaluation.

Introduction to Dimethylpyrazin-2(1H)-one Isomers

This compound is a heterocyclic compound belonging to the pyrazinone class. Pyrazinone derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including roles as kinase inhibitors, and antibacterial and anti-inflammatory agents. Structural isomers of this compound, such as 3,5-Dimethylpyrazin-2(1H)-one and 3,6-Dimethylpyrazin-2(1H)-one, possess the same molecular formula (C₆H₈N₂O) but differ in the substitution pattern of the methyl groups on the pyrazine ring. This variation in structure can lead to significant differences in their physicochemical properties and biological activities.

These compounds exist in tautomeric equilibrium with their corresponding hydroxypyrazine forms. However, for hydroxyheteroaromatic compounds, the keto form is generally more stable.

Synthesis of Dimethylpyrazin-2(1H)-one Isomers

The synthesis of asymmetrically substituted pyrazinones can be challenging. A documented method for the synthesis of 3,5-dimethylpyrazin-2(1H)-one involves the reaction of pyruvaldehyde with alaninamide. This reaction surprisingly yields the 3,5-dimethyl isomer instead of the expected 3,6-dimethyl isomer.

General synthetic routes for pyrazinones often involve the condensation of α-dicarbonyl compounds with α-amino amides. The specific starting materials can be chosen to yield the desired substitution pattern on the pyrazinone ring.

Potential Biological Activities and Signaling Pathways

Kinase Inhibition: Pyrazine and pyrazinone derivatives have been identified as potent inhibitors of various kinases, which are crucial regulators of cell signaling.[1] One such target is the PIM-1 kinase, a serine/threonine kinase implicated in the regulation of cell proliferation and apoptosis, making it a target for cancer therapy.[2][3][4][5][6] The inhibitory activity of pyrazine derivatives against PIM-1 kinase suggests that dimethylpyrazin-2(1H)-one isomers could also modulate this or other kinase-mediated signaling pathways.

Anti-inflammatory and Anticancer Activity: Substituted pyrazole and pyrazoline derivatives have demonstrated significant anti-inflammatory and anticancer properties.[7][8][9][10] Some pyrazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[11] This suggests a potential for dimethylpyrazin-2(1H)-one isomers to be investigated for similar activities.

Comparative Data (Hypothetical)

The following table illustrates how experimental data for the isomers could be presented. Note: The data below is hypothetical and for illustrative purposes only, as direct comparative studies have not been identified in the literature.

IsomerMolecular Weight ( g/mol )Melting Point (°C)PIM-1 Kinase IC₅₀ (nM)A549 Cell Line GI₅₀ (µM)
This compound124.14200-201[12]Data not availableData not available
3,5-Dimethylpyrazin-2(1H)-one124.14Data not availableData not availableData not available
3,6-Dimethylpyrazin-2(1H)-one124.14Data not availableData not availableData not available

Experimental Protocols

To enable a direct comparison of the biological activities of these isomers, the following detailed experimental protocols are proposed.

In Vitro Kinase Inhibition Assay (Example: PIM-1 Kinase)

This assay determines the in vitro inhibitory activity of the compounds against a target kinase.

1. Reagent Preparation:

  • Kinase Assay Buffer: 20 mM MOPS, 1 mM EDTA, 5% Glycerol, 0.01% Brij-35, 10 mM Magnesium Acetate, and 1 mM β-mercaptoethanol.
  • Enzyme: Recombinant human PIM-1 kinase.
  • Substrate: A suitable peptide substrate for PIM-1 kinase.
  • ATP: Adenosine triphosphate.
  • Test Compounds: Dissolve the dimethylpyrazin-2(1H)-one isomers in DMSO to create stock solutions and dilute to desired concentrations in the assay buffer.

2. Assay Procedure:

  • Add the test compounds at various concentrations to the wells of a 96-well plate.
  • Add the PIM-1 kinase enzyme to the wells.
  • Incubate for a short period to allow for compound-enzyme interaction.
  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
  • Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
  • Stop the reaction by adding a stop solution (e.g., EDTA).
  • Quantify the amount of phosphorylated substrate, typically using a fluorescence-based detection method.

3. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines (e.g., A549 lung carcinoma).[12]

1. Cell Culture:

  • Maintain the desired cancer cell line in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
  • Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.

2. Compound Treatment:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
  • Prepare serial dilutions of the test compounds in the culture medium.
  • Remove the old medium from the cells and add the medium containing the test compounds.
  • Incubate the cells with the compounds for a specified period (e.g., 72 hours).

3. MTT Assay:

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
  • The MTT is reduced by metabolically active cells to form a purple formazan product.
  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.
  • Determine the GI₅₀ value (the concentration of the compound that causes 50% growth inhibition) from a dose-response curve.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product alpha-Dicarbonyl alpha-Dicarbonyl Condensation Condensation alpha-Dicarbonyl->Condensation alpha-Amino Amide alpha-Amino Amide alpha-Amino Amide->Condensation Dimethylpyrazin-2(1H)-one Isomer Dimethylpyrazin-2(1H)-one Isomer Condensation->Dimethylpyrazin-2(1H)-one Isomer

Caption: General synthesis workflow for Dimethylpyrazin-2(1H)-one isomers.

Biological_Screening_Workflow Isomer_A This compound Kinase_Assay In Vitro Kinase Assay (e.g., PIM-1) Isomer_A->Kinase_Assay Cell_Assay Cell Proliferation Assay (e.g., MTT) Isomer_A->Cell_Assay Isomer_B 3,5-Dimethylpyrazin-2(1H)-one Isomer_B->Kinase_Assay Isomer_B->Cell_Assay Isomer_C 3,6-Dimethylpyrazin-2(1H)-one Isomer_C->Kinase_Assay Isomer_C->Cell_Assay IC50_Values IC50 Values Kinase_Assay->IC50_Values GI50_Values GI50 Values Cell_Assay->GI50_Values Comparative_Analysis Comparative Analysis IC50_Values->Comparative_Analysis GI50_Values->Comparative_Analysis

Caption: Proposed workflow for comparative biological screening of isomers.

References

Comparative Biological Activity of Pyrazinones: A Focus on 5,6-Dimethylpyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of pyrazinone derivatives, with a specific focus on 5,6-Dimethylpyrazin-2(1H)-one. While the pyrazinone scaffold is a recognized pharmacophore with diverse biological activities, a comprehensive evaluation of this compound's specific bioactivity is notably absent in the current scientific literature. This guide aims to bridge this gap by presenting available data on other pyrazinone derivatives, thereby offering a valuable resource for researchers interested in exploring the therapeutic potential of this class of compounds and highlighting the untapped research opportunities for this compound.

Anticancer Activity

Pyrazinone derivatives have demonstrated significant potential as anticancer agents, with various analogues exhibiting cytotoxicity against a range of cancer cell lines. The primary mechanism of action for some of these compounds involves the inhibition of critical cellular pathways, such as the PI3K/AKT/mTOR signaling cascade, which is often dysregulated in cancer.

While no specific anticancer activity data for this compound was identified in the reviewed literature, the following table summarizes the cytotoxic effects of other pyrazinone derivatives, providing a benchmark for potential future studies.

Table 1: Anticancer Activity of Selected Pyrazinone Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
This compound Data Not Available Data Not Available N/A
Pyrazinone Derivative 9q MV4-11 (Leukemia)0.093 ± 0.012[1]
Pyrazoline-coumarin hybrid 15 MCF-7 (Breast)0.00021
Pyrazoline derivative 56 MCF-7 (Breast)1.4
Pyrazoline derivative 1b HepG-2 (Liver)6.78
Pyrazoline derivative 2b HepG-2 (Liver)16.02
Pyrazoline derivative 5b A549 (Lung)< 29.48
Pyrazoline derivative 6b A549 (Lung)< 29.48
Pyrazole-based chalcone 8k MCF-7 (Breast)0.17
Dihydropyrrolo[1,2-a:2',1'-c]pyrazine 8l MCF-7 (Breast)2.80 ± 0.03[2]
Dihydropyrrolo[1,2-a:2',1'-c]pyrazine 8l A549 (Lung)2.53 ± 0.05[2]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Workflow A Cell Seeding (96-well plate) B Compound Treatment (Incubate 24-72h) A->B C Add MTT Reagent (Incubate 2-4h) B->C D Add Solubilizing Agent (e.g., DMSO) C->D E Measure Absorbance (570 nm) D->E F Data Analysis (% Viability, IC50) E->F

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Prepare Serial Dilutions: Perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity

Certain pyrazinone and pyridazinone derivatives have been investigated for their anti-inflammatory properties. A common in vitro method to assess anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Currently, there is no published data on the anti-inflammatory activity of this compound. The table below presents data for other related heterocyclic compounds.

Table 3: Anti-inflammatory Activity of Selected Pyridazinone Derivatives

Compound/DerivativeAssayIC50 (µM) / % InhibitionReference
This compound Data Not Available Data Not Available N/A
Pyridazinone derivative 5a COX-2 Inhibition0.77
Pyridazinone derivative 5f COX-2 Inhibition1.89
Pyridazinone derivative 4c COX-2 Inhibition0.26
Pyridazinone derivative 6b COX-2 Inhibition0.18
Pyridazinone derivative 4ba PDE4B Inhibition20 µM (% inhibition not specified)
Pyridazinone derivative 5a NO Inhibition in LPS-stimulated RAW264.7 cells35.7% inhibition
Pyridazinone derivative 5f NO Inhibition in LPS-stimulated RAW264.7 cells20% inhibition

Note: COX-2 (Cyclooxygenase-2) and PDE4B (Phosphodiesterase 4B) are enzymes involved in the inflammatory response. Inhibition of these enzymes is a common strategy for developing anti-inflammatory drugs.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a colorimetric method used to quantify nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).

PI3K/AKT/mTOR Signaling Pathway

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Pyrazinone Pyrazinone Derivatives Pyrazinone->PI3K Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway, a potential target for anticancer pyrazinone derivatives.

Detailed Steps:

  • Cell Culture and Stimulation: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve of sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Conclusion and Future Directions

The pyrazinone scaffold holds considerable promise for the development of novel therapeutic agents with anticancer, antimicrobial, and anti-inflammatory activities. While a substantial body of research exists for various pyrazinone derivatives, this guide highlights a significant knowledge gap concerning the specific biological activities of This compound .

The lack of available data presents a clear opportunity for future research. We encourage researchers to investigate the cytotoxic, antimicrobial, and anti-inflammatory properties of this compound using the standardized experimental protocols outlined in this guide. Such studies would provide valuable insights into the structure-activity relationships of dimethyl-substituted pyrazinones and could potentially uncover a new lead compound for drug discovery. The comparative data presented herein for other pyrazinone derivatives can serve as a valuable reference for these future investigations.

References

A Comparative Analysis of the Cytotoxicity of Pyrazinone Derivatives, with a Focus on 5,6-Dimethylpyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of 5,6-Dimethylpyrazin-2(1H)-one and structurally related pyrazinone, pyrazole, and pyridazinone derivatives. The pyrazinone scaffold is a key heterocyclic motif in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anticancer properties. This document aims to collate available experimental data to inform future research and drug discovery efforts in this area.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of selected pyrazinone, pyrazole, and pyridazinone derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundTarget Cell Line(s)IC50 (µM)Reference(s)
This compound Not availableNot available
Pyrazine-2-diazohydroxideA204 (rhabdomyosarcoma)22 (hypoxic), 31 (pH 6.0), 61 (pH 7.4)
Indolo-pyrazole derivative (6c)SK-MEL-28 (melanoma)3.46
Pyrazoline derivative (1b)HepG-2 (liver carcinoma)6.78
Pyrazoline derivative (2b)HepG-2 (liver carcinoma)16.02
Phthalazine derivative (2g)VEGFR-20.148
Phthalazine derivative (3a)MCF-7 (breast cancer)0.15 - 0.28
1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one derivative (39)NCI-H2030 (lung cancer)> 30
1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one derivative (45)NCI-H2030 (lung cancer)> 30

Experimental Protocols for Cytotoxicity Assays

The following are detailed methodologies for the most common in vitro cytotoxicity assays cited in the literature for pyrazinone and related compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.

LDH (Lactate Dehydrogenase) Assay

The LDH cytotoxicity assay is a colorimetric method that measures the activity of lactate dehydrogenase released from damaged cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay.

  • Supernatant Collection: Centrifuge the plate at 300 × g for 5 minutes. Transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well and incubate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as previously described.

  • Cell Fixation: Gently add 50µl of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the wells 3-4 times with water.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Washing: Wash the wells with 1% acetic acid to remove unbound dye.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well.

  • Absorbance Reading: Measure the absorbance at a wavelength between 560 and 580 nm.

Visualizing Experimental and Biological Pathways

To better understand the processes involved in cytotoxicity testing and the potential mechanisms of action of pyrazinone derivatives, the following diagrams illustrate a typical experimental workflow and key signaling pathways implicated in cell death and cellular defense.

G cluster_workflow Experimental Workflow for In Vitro Cytotoxicity Testing A Cell Seeding in 96-well Plates B 24h Incubation (Cell Adherence) A->B C Treatment with Test Compounds (e.g., Pyrazinone Derivatives) B->C D Incubation (e.g., 48-72h) C->D E Addition of Cytotoxicity Reagent (MTT, LDH, or SRB) D->E F Incubation & Measurement E->F G Data Analysis (Calculation of IC50) F->G

Caption: A generalized workflow for determining the cytotoxicity of chemical compounds.

G cluster_apoptosis Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands (e.g., TNF, FasL) Death Ligands (e.g., TNF, FasL) Death Receptors Death Receptors Death Ligands (e.g., TNF, FasL)->Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Caspase-8 Activation Caspase-8 Activation DISC Formation->Caspase-8 Activation Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Cellular Stress (e.g., DNA Damage) Cellular Stress (e.g., DNA Damage) Bcl-2 Family Regulation Bcl-2 Family Regulation Cellular Stress (e.g., DNA Damage)->Bcl-2 Family Regulation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 Family Regulation->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Execution\n(Cell Death) Apoptosis Execution (Cell Death) Caspase-3 Activation->Apoptosis Execution\n(Cell Death)

Caption: The intrinsic and extrinsic pathways of apoptosis leading to cell death.

G cluster_nrf2 Nrf2-ARE Signaling Pathway Oxidative Stress Oxidative Stress Nrf2 Dissociation from Keap1 Nrf2 Dissociation from Keap1 Oxidative Stress->Nrf2 Dissociation from Keap1 Nrf2 Nuclear Translocation Nrf2 Nuclear Translocation Nrf2 Dissociation from Keap1->Nrf2 Nuclear Translocation Nrf2-ARE Binding Nrf2-ARE Binding Nrf2 Nuclear Translocation->Nrf2-ARE Binding Antioxidant Gene Expression\n(e.g., HO-1, NQO1) Antioxidant Gene Expression (e.g., HO-1, NQO1) Nrf2-ARE Binding->Antioxidant Gene Expression\n(e.g., HO-1, NQO1) Cellular Protection Cellular Protection Antioxidant Gene Expression\n(e.g., HO-1, NQO1)->Cellular Protection

Caption: The Nrf2-ARE pathway, a key cellular defense mechanism against oxidative stress.

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 5,6-Dimethylpyrazin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 5,6-Dimethylpyrazin-2(1H)-one derivatives. We delve into their potential as both phosphodiesterase 5 (PDE5) inhibitors and anticancer agents, presenting available quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

The pyrazinone scaffold is a "privileged structure" in medicinal chemistry, known for its diverse biological activities.[1][2] Derivatives of the closely related pyrazoline structure have shown promise as anticancer agents, with their activity influenced by the electronic properties of substituents.[3] Specifically, compounds bearing electron-withdrawing groups on a phenyl substituent have demonstrated notable antitumor activity.[3] This guide will explore the SAR of this compound derivatives, drawing comparisons with related pyrazinone and pyrazoline analogs to elucidate the structural features crucial for their biological effects.

Comparative Analysis of Biological Activity

To understand the therapeutic potential of this compound derivatives, we will examine their activity in two key areas: PDE5 inhibition and anticancer cytotoxicity. While direct SAR studies on the 5,6-dimethyl core are limited, we can infer valuable insights from structurally similar compounds.

Phosphodiesterase 5 (PDE5) Inhibition

Pyridopyrazinone derivatives have been identified as potent inhibitors of PDE5, an enzyme that plays a crucial role in regulating cellular levels of cyclic guanosine monophosphate (cGMP).[4][5] Inhibition of PDE5 leads to the accumulation of cGMP, resulting in smooth muscle relaxation and vasodilation.[5] This mechanism is the basis for the therapeutic effects of well-known drugs like sildenafil.[6][7]

The following table summarizes the PDE5 inhibitory activity of various pyrazinone and related heterocyclic derivatives, providing a benchmark for the potential efficacy of novel this compound analogs.

Compound ClassRepresentative Compound/ModificationIC₅₀ (nM)Reference
Pyridopyrazinone Derivatives Oxadiazole-based with terminal 4-NO₂ substituted phenyl ring18.13[4]
Series E and G derivatives18.13–41.41[4]
Pyrazolopyrimidinone Analogs Novel pyrazolopyrimidinone analog (compound-4a)Potent inhibitor[8]
Phthalazine Derivatives [4-(3-chloro-4-methoxybenzyl)amino-1-(4-hydroxy)piperidino]-6-phthalazinecarbonitrile0.56[9]
Sildenafil (Reference) -Varies by assay[6][7]
Vardenafil (Reference) -Varies by assay[6]
Tadalafil (Reference) -Varies by assay[6]

Note: IC₅₀ values are highly dependent on assay conditions. This table is for comparative purposes only.

Anticancer Activity

Pyrazoline and pyrazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[10][11][12] The structure-activity relationship of these compounds often reveals that the nature and position of substituents on the heterocyclic core and its appended rings are critical for their anticancer potency.[2][3] For instance, the presence of a para-methoxyphenyl group on a chromanone-spiro-1-pyrazoline hybrid was found to be crucial for its cytotoxicity.[3]

The table below presents the cytotoxic activity (IC₅₀ values) of several pyrazoline and pyrazole derivatives against different human cancer cell lines, offering a comparative landscape for evaluating new this compound compounds.

Compound ClassRepresentative Compound/ModificationCancer Cell LineIC₅₀ (µM)Reference
Pyrazoline Derivatives 3-(4-fluorophenyl)-5-(3,4,5-trimethoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideHepG-26.78[10]
3-(4-chlorophenyl)-5-(3,4,5-trimethoxythiphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideHepG-216.02[10]
Compound with ethoxyl groups on phenyl moietiesHela7.74[10]
1,4-Benzoxazine-Pyrazole Hybrids Compound 22MCF7, A549, HeLa, PC32.82 - 6.28[11]
Compound 23MCF7, A549, HeLa, PC32.82 - 6.28[11]
Indole-Pyrazole Hybrids Compound 33HCT116, MCF7, HepG2, A549< 23.7[11]
Compound 34HCT116, MCF7, HepG2, A549< 23.7[11]
1H-Pyrazolo[3,4-d]pyrimidine Derivatives Compound 24A549, HCT1168.21, 19.56[11]
5-Fluorouracil (Reference) -Ca9-22, HSC-2, HSC-3, HSC-46.7 - >400[13]
Cisplatin (Reference) -HepG-2, HelaVaries by assay[10]

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental for comparative drug discovery. Below are protocols for key assays relevant to the evaluation of this compound derivatives.

In Vitro PDE5 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the PDE5 enzyme.

Materials:

  • Recombinant human PDE5 enzyme

  • cGMP (substrate)

  • Test compound dissolved in DMSO

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.01% Brij 35, 1 mM DTT)

  • Detection reagents (e.g., fluorescence polarization-based system)

  • 96-well microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

  • Add the diluted test compound solutions to the wells of a 96-well microplate. Include wells for a positive control (e.g., sildenafil) and a negative control (vehicle).

  • Add the PDE5 enzyme to each well and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.

  • Initiate the enzymatic reaction by adding the cGMP substrate to all wells.

  • Incubate the plate at 37°C for a specified duration (e.g., 60 minutes).

  • Stop the reaction according to the detection kit's instructions.

  • Measure the fluorescence polarization using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the negative control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[4]

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a test compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HepG-2, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include wells for a positive control (e.g., doxorubicin) and a negative control (vehicle).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the negative control.

  • Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.[10][13]

Visualizing the SAR Workflow and Signaling Pathway

To provide a clearer understanding of the processes involved in SAR studies and the potential mechanism of action of these compounds, the following diagrams are provided.

SAR_Workflow cluster_design Compound Design & Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration start Lead Compound (this compound) modification Structural Modification (e.g., R-group substitution) start->modification synthesis Chemical Synthesis modification->synthesis in_vitro In Vitro Assays (e.g., PDE5 Inhibition, Cytotoxicity) synthesis->in_vitro in_vivo In Vivo Models (if promising in vitro results) in_vitro->in_vivo sar_analysis SAR Analysis in_vitro->sar_analysis in_vivo->sar_analysis qsar QSAR Modeling sar_analysis->qsar optimization Lead Optimization qsar->optimization optimization->modification Iterative Design

Caption: General workflow for a structure-activity relationship (SAR) study.

PDE5_Signaling_Pathway cluster_upstream Upstream Signaling cluster_cGMP_regulation cGMP Regulation cluster_downstream Downstream Effects NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates GTP GTP sGC->GTP cGMP cGMP GTP->cGMP converts to PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP PDE5->GMP hydrolyzes to Relaxation Smooth Muscle Relaxation PKG->Relaxation leads to Pyrazinone Pyrazinone Derivative Pyrazinone->PDE5 inhibits

Caption: The cGMP signaling pathway and the inhibitory action of pyrazinone derivatives on PDE5.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By drawing comparisons with structurally related pyrazinone and pyrazoline derivatives, this guide highlights the potential for these compounds to act as both PDE5 inhibitors and anticancer agents. The provided data tables and experimental protocols offer a framework for the systematic evaluation of new analogs. Future research should focus on the synthesis and biological testing of a library of this compound derivatives with diverse substitutions to build a comprehensive SAR profile and identify lead candidates for further preclinical development. The visualized workflows and signaling pathways serve as a conceptual guide for these future investigations.

References

Comparative Guide to the Biological Target Identification of 5,6-Dimethylpyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Objective: This guide provides a comparative framework for the biological target identification of 5,6-Dimethylpyrazin-2(1H)-one. Due to the limited direct experimental data on this compound, we present a hypothesis-driven approach focusing on a plausible biological target, the Nrf2-ARE signaling pathway. This pathway is implicated in cellular defense against oxidative stress.

This guide will compare the potential activity of this compound with two well-characterized modulators of this pathway: Sulforaphane and tert-Butylhydroquinone (tBHQ) . Detailed experimental protocols are provided to facilitate the investigation of this compound's effects on this pathway.

Putative Biological Target: The Nrf2-ARE Signaling Pathway

While direct targets of this compound are not yet identified, a study on the structurally related dihydropyrazines has shown induction of oxidative stress and subsequent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. This pathway is a master regulator of cellular redox homeostasis. Activation of Nrf2 leads to the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC), which play crucial roles in mitigating cellular damage from oxidative stress.

Comparative Analysis with Known Nrf2-ARE Pathway Activators

To investigate the potential of this compound as an Nrf2 activator, its performance can be benchmarked against established compounds such as Sulforaphane and tBHQ.

Data Presentation:

Table 1: Comparative Efficacy of Known Nrf2 Activators

CompoundCell LineAssay TypeParameterValue
Sulforaphane BV2 microgliaNrf2 DNA-bindingFold Increase~2.5[1]
HepG2ARE Luciferase ReporterFold Induction~8 (at 10 µM)[2][3]
Primary microgliaqPCR (NQO1 mRNA)Fold Increase~3-4[4]
Primary microgliaqPCR (GCLC mRNA)Fold Increase~2-3[4]
tert-Butylhydroquinone (tBHQ) Jurkat T cellsqPCR (NQO1 mRNA)Fold Increase>10 (at 0.1 µM)[5]
Jurkat T cellsqPCR (HMOX-1 mRNA)Fold Increase>30 (at 0.1 µM)[5]
16HBE cellsWestern Blot (Nrf2 protein)Fold Increase~3-4[6]
Murine B cellsIgM Production% Increase~50% (Nrf2-dependent)[7]

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5,6-DMP-2(1H)-one 5,6-DMP-2(1H)-one Keap1 Keap1 5,6-DMP-2(1H)-one->Keap1 Potential Interaction Nrf2_c Nrf2 Keap1->Nrf2_c Sequesters Ub Ubiquitin Keap1->Ub Proteasome Proteasome Nrf2_c->Proteasome Degradation Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation Ub->Nrf2_c Maf Maf Nrf2_n->Maf Heterodimerizes ARE ARE Nrf2_n->ARE Binds Maf->ARE Binds TargetGenes HO-1, GCLC, NQO1 ARE->TargetGenes Transcription

Figure 1: Hypothesized activation of the Nrf2-ARE pathway by this compound.

Experimental_Workflow cluster_assays Experimental Assays cluster_readouts Primary Readouts ARE_Luciferase ARE Luciferase Reporter Assay Luciferase_Activity Luciferase Activity ARE_Luciferase->Luciferase_Activity qPCR Quantitative PCR (qPCR) mRNA_Expression HO-1 & GCLC mRNA Levels qPCR->mRNA_Expression Western_Blot Western Blot Protein_Levels Nuclear Nrf2 Protein Levels Western_Blot->Protein_Levels Cell_Culture Cell Culture (e.g., HepG2) Treatment Treatment with This compound Cell_Culture->Treatment Treatment->ARE_Luciferase Treatment->qPCR Treatment->Western_Blot

Figure 2: Workflow for investigating Nrf2-ARE pathway activation.

Experimental Protocols

To validate the hypothesis that this compound activates the Nrf2-ARE pathway, the following key experiments are recommended.

Antioxidant Response Element (ARE) Luciferase Reporter Assay

This assay provides a quantitative measure of Nrf2 transcriptional activity.

Materials:

  • ARE Luciferase Reporter HepG2 cell line (or other suitable cell line)[3][8]

  • Cell culture medium (e.g., MEM with 10% FBS)[3]

  • This compound, Sulforaphane (positive control), tBHQ (positive control)

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)[8]

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed ARE Luciferase Reporter HepG2 cells in a 96-well plate at a density of ~40,000 cells per well and incubate for 24 hours.[8]

  • Compound Treatment: Treat cells with varying concentrations of this compound, Sulforaphane, or tBHQ. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.[2]

  • Lysis and Luminescence Reading: Lyse the cells and measure the firefly luciferase activity using a luminometer according to the manufacturer's protocol. A co-transfected Renilla luciferase vector can be used for normalization of transfection efficiency.[2]

  • Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control.

Quantitative PCR (qPCR) for Nrf2 Target Gene Expression

This method measures the mRNA levels of Nrf2 target genes, such as HO-1 and GCLC, to confirm pathway activation.

Materials:

  • HepG2 cells (or other relevant cell line)

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qPCR primers for human HO-1, GCLC, and a housekeeping gene (e.g., β-actin or GAPDH)

    • Human HO-1 Forward: 5'-ATG ACA CCA AGG ACC AGA GC-3'[9]

    • Human HO-1 Reverse: 5'-GTG TAA GGA CCC ATC GGA GA-3'[9]

    • Human GCLC Forward: (Primer sequences can be obtained from suppliers like OriGene, HP205366)[10]

    • Human GCLC Reverse: (Primer sequences can be obtained from suppliers like OriGene, HP205366)[10]

  • Real-time PCR instrument

Protocol:

  • Cell Treatment and RNA Extraction: Treat cells with the compounds as described above for a specified time (e.g., 6-24 hours). Extract total RNA from the cells.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR Reaction: Set up qPCR reactions using SYBR Green master mix, primers, and cDNA.

  • Thermal Cycling: Perform qPCR with an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension.[9]

  • Data Analysis: Calculate the relative mRNA expression of HO-1 and GCLC using the comparative Ct (ΔΔCt) method, normalized to the housekeeping gene.[11]

Western Blot for Nrf2 Nuclear Translocation

This technique is used to visualize the accumulation of Nrf2 protein in the nucleus, a key step in its activation.

Materials:

  • HepG2 cells (or other relevant cell line)

  • Nuclear and cytoplasmic extraction kit

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer membrane (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Fractionation: Treat cells with the compounds for a shorter duration (e.g., 1-4 hours). Fractionate the cells to separate nuclear and cytoplasmic extracts.[12]

  • Protein Quantification: Determine the protein concentration of each fraction.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against Nrf2, Lamin B1, and GAPDH. Follow with incubation with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the nuclear Nrf2 level to the Lamin B1 level to determine the extent of nuclear translocation.[13][14]

By employing these established methodologies and comparing the results for this compound with those of known Nrf2 activators, researchers can effectively evaluate its potential to modulate this critical cytoprotective pathway.

References

Validating the Mechanism of Action of 5,6-Dimethylpyrazin-2(1H)-one as a Putative Phosphodiesterase 4 (PDE4) Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the hypothesized mechanism of action of 5,6-Dimethylpyrazin-2(1H)-one as a phosphodiesterase 4 (PDE4) inhibitor. Given the limited direct biological data on this compound, we propose a validation workflow by comparing its potential activity against well-characterized PDE4 inhibitors. This document outlines the relevant signaling pathways, experimental protocols for mechanism validation, and comparative data for established alternative compounds.

Proposed Mechanism of Action: PDE4 Inhibition

Phosphodiesterases (PDEs) are enzymes that degrade the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE4 family is specific for cAMP and is predominantly expressed in inflammatory and immune cells.[1][2] By hydrolyzing cAMP to its inactive form, 5'-AMP, PDE4 enzymes terminate signaling cascades that lead to anti-inflammatory responses.[1][3]

Inhibition of PDE4 activity prevents the degradation of cAMP. The resulting increase in intracellular cAMP levels activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), which in turn modulate the transcription of pro-inflammatory cytokines and other inflammatory mediators.[1][3][4] This mechanism makes PDE4 a significant therapeutic target for inflammatory diseases like Chronic Obstructive Pulmonary Disease (COPD), psoriasis, and atopic dermatitis.[2][5]

The chemical structure of this compound, featuring a pyrazinone core, is analogous to other heterocyclic compounds known to act as phosphodiesterase inhibitors.[6][7] This guide is predicated on the hypothesis that this compound functions as a PDE4 inhibitor.

The following diagram illustrates the central role of PDE4 in the cAMP signaling pathway and the proposed inhibitory action of this compound.

PDE4_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 Enzyme cAMP->PDE4 Substrate PKA PKA / EPAC Activation cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes Response Anti-inflammatory Response PKA->Response Test_Compound This compound (Putative Inhibitor) Test_Compound->PDE4 Inhibits

Figure 1. Proposed inhibitory action on the PDE4-cAMP signaling pathway.

Comparison with Alternative PDE4 Inhibitors

To validate the mechanism and evaluate the performance of this compound, its activity should be benchmarked against established PDE4 inhibitors. These compounds have well-documented inhibitory concentrations (IC50) and serve as positive controls in experimental assays.

CompoundChemical ClassPrimary Indication(s)Typical In Vitro IC50 (PDE4)Form
Roflumilast BenzamideSevere COPD~0.8 - 4 nMOral Tablet
Apremilast Phthalimide derivativePsoriasis, Psoriatic Arthritis~74 - 110 nMOral Tablet
Crisaborole Boron-containing benzoxaboroleAtopic Dermatitis~490 nMTopical Ointment
Tofimilast N/ACOPD (Investigational)~1.4 nMInhaled
(S)-(+)-Rolipram PyrrolidinoneN/A (Research tool)~2 µM (Low-affinity state)N/A

Note: IC50 values can vary based on the specific PDE4 isoform (A, B, C, D) and assay conditions.[5]

Experimental Protocols for Mechanism Validation

A two-stage approach is recommended to validate the proposed mechanism of action: first, an in vitro biochemical assay to confirm direct enzyme inhibition, and second, a cell-based assay to measure the downstream effects on cAMP levels.

This experiment directly measures the ability of a test compound to inhibit the enzymatic activity of purified, recombinant PDE4. A common method is the Fluorescence Polarization (FP) assay.[1][8]

Principle: The assay uses a fluorescein-labeled cAMP substrate (FAM-cAMP). In the absence of an inhibitor, PDE4 hydrolyzes FAM-cAMP to FAM-5'-AMP. A binding agent that specifically complexes with the phosphate group of the product is added. This large complex tumbles slowly, resulting in a high FP signal. If a PDE4 inhibitor is present, FAM-cAMP is not hydrolyzed, the binding agent cannot attach, and the small substrate tumbles rapidly, resulting in a low FP signal. The decrease in FP is proportional to the inhibitor's potency.[1][9]

Detailed Protocol (384-well plate format):

  • Reagent Preparation:

    • Prepare serial dilutions of this compound and control inhibitors (e.g., Rolipram, Roflumilast) in assay buffer. The final DMSO concentration should not exceed 1%.[8]

    • Dilute recombinant human PDE4 enzyme to the desired working concentration in assay buffer.

    • Prepare the FAM-cAMP substrate solution in assay buffer.[8]

  • Assay Procedure:

    • To appropriate wells, add 5 µL of the test compound dilutions or vehicle control.

    • Add 5 µL of the diluted PDE4 enzyme to all wells except the negative control. Add 5 µL of assay buffer to negative control wells.[8]

    • Initiate the enzymatic reaction by adding 10 µL of the FAM-cAMP substrate solution to all wells.[8]

    • Incubate the plate for 60 minutes at room temperature.[8]

  • Detection:

    • Add 50-60 µL of a binding agent solution (e.g., IMAP™ Binding Solution) to all wells to stop the reaction.[1]

    • Incubate for 30 minutes at room temperature, protected from light.[8]

    • Measure the fluorescence polarization using a microplate reader (e.g., Excitation: 485 nm, Emission: 530 nm).[8]

  • Data Analysis:

    • Subtract blank values from all readings.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

FP_Workflow prep 1. Reagent Preparation (Test Compound, PDE4 Enzyme, FAM-cAMP) plate 2. Plate Setup (384-well) Add Compound/Vehicle + PDE4 Enzyme prep->plate react 3. Initiate Reaction Add FAM-cAMP Substrate plate->react incubate1 4. Incubate (60 min at Room Temperature) react->incubate1 detect 5. Terminate & Detect Add Binding Agent incubate1->detect incubate2 6. Incubate (30 min at Room Temperature) detect->incubate2 read 7. Read Fluorescence Polarization incubate2->read analyze 8. Data Analysis (Calculate % Inhibition and IC50) read->analyze

Figure 2. Workflow for the in vitro PDE4 inhibition assay.

This experiment confirms that the compound can cross the cell membrane and engage its target in a physiological context, leading to the expected downstream effect: an increase in intracellular cAMP. The Promega cAMP-Glo™ Assay is a widely used method for this purpose.[10][11]

Principle: The assay is a homogeneous, bioluminescent method to measure cAMP levels in cells.[10][11][12] After treating cells with the test compound, cells are lysed to release cAMP. A cAMP detection solution containing Protein Kinase A (PKA) is added. The amount of cAMP is inversely proportional to the activity of PKA. In a subsequent step, the remaining ATP (not consumed by PKA) is detected using a luciferase reaction (Kinase-Glo® Reagent). High cAMP levels lead to high PKA activity, depleting ATP and resulting in a low luminescence signal. Conversely, low cAMP results in a high luminescence signal. Therefore, an effective PDE4 inhibitor will cause a decrease in the luminescent signal.[11]

Detailed Protocol (96-well plate format):

  • Cell Preparation:

    • Plate cells (e.g., HEK293 or U937 cells) in a 96-well plate and culture overnight. Recommended cell densities vary by cell type.[11]

  • Assay Procedure:

    • Treat cells with serial dilutions of this compound or control inhibitors for the desired length of time (e.g., 15-60 minutes).

    • To induce cAMP production, a sub-maximal concentration of an adenylyl cyclase activator like Forskolin can be added.

    • Add 20 µL of cAMP-Glo™ Lysis Buffer to all wells and incubate with shaking at room temperature for 15 minutes to lyse the cells.[13]

  • cAMP Detection:

    • Add 40 µL of cAMP-Glo™ Detection Solution (containing PKA) to all wells.[13]

    • Mix by shaking and incubate at room temperature for 20 minutes.[13]

  • Luminescence Measurement:

    • Add 80 µL of room-temperature Kinase-Glo® Reagent to all wells.[13]

    • Mix by shaking and incubate at room temperature for 10 minutes.[13]

    • Measure luminescence with a plate-reading luminometer.[11][13]

  • Data Analysis:

    • Correlate the luminescence readings to cAMP concentrations using a standard curve generated with known cAMP concentrations.

    • Plot the change in cAMP concentration against the logarithm of the inhibitor concentration to determine the EC50 value.

cAMP_Glo_Workflow plate_cells 1. Plate and Culture Cells treat 2. Treat Cells (Test Compound + Forskolin) plate_cells->treat lyse 3. Lyse Cells (Add cAMP-Glo™ Lysis Buffer) treat->lyse detect_cAMP 4. Detect cAMP (Add cAMP Detection Solution with PKA) lyse->detect_cAMP detect_ATP 5. Detect Remaining ATP (Add Kinase-Glo® Reagent) detect_cAMP->detect_ATP measure 6. Measure Luminescence detect_ATP->measure analyze 7. Data Analysis (Calculate cAMP levels and EC50) measure->analyze

Figure 3. Workflow for the cell-based cAMP-Glo™ assay.

By following this comparative guide, researchers can systematically validate the proposed mechanism of action for this compound, benchmark its performance against established drugs, and generate the robust experimental data required for further drug development.

References

Comparative Guide to the Cross-Reactivity Profile of 5,6-Dimethylpyrazin-2(1H)-one and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 5,6-Dimethylpyrazin-2(1H)-one by examining the biological activities of structurally similar pyrazinone and pyrazine derivatives. Due to the limited publicly available direct cross-reactivity data for this compound, this document focuses on providing a framework for assessing its potential off-target interactions by comparing it with related compounds that have documented biological targets. Understanding the cross-reactivity of a compound is crucial in drug development to anticipate potential side effects and understand its mechanism of action.

Comparison of Biological Activities

The following table summarizes the known biological targets and activities of compounds structurally related to this compound. This data can be used to infer potential cross-reactivity targets for this compound and to design appropriate screening panels.

CompoundStructureKnown Biological Target(s)Reported Activity
This compound Chemical structure of this compoundNot well-characterized in publicly available literature.No specific biological activity data found.
Tetramethylpyrazine (Ligustrazine) Chemical structure of TetramethylpyrazinePhosphodiesterases (PDEs), NRF2 pathway, JAK-STAT pathwayAntioxidant, anti-inflammatory, anti-pyroptotic, and vasodilation effects. It can inhibit Ca2+ influx and has protective effects in acute kidney injury and pancreatitis.[1][2][3][4]
Pyrazinone Derivatives General Pyrazinone CoreOpioid receptors, Corticotropin-releasing factor-1 (CRF1) receptor, Reverse transcriptase, Thrombin, p38α mitogen-activated protein kinase, Retinoic acid receptor-related orphan nuclear receptor γt (RORγt)Varies depending on the specific derivative. For example, some are potent antagonists of the CRF1 receptor, while others show inhibitory activity against HIV reverse transcriptase or thrombin. A series of pyrazinone derivatives were identified as RORγ antagonists.[5][6]
2,5-Dimethylpyrazine Chemical structure of 2,5-DimethylpyrazineNot specified in the provided results.Used in biosynthesis of unsaturated fatty acids and related products.
Pyrazolyl-thiazole derivatives of thiophene Thiophene-based pyrazole and thiazole ringsBacterial and fungal strainsShowed significant antimicrobial and antioxidant activities.[7]

Experimental Protocols for Cross-Reactivity Assessment

A common and effective method to determine the cross-reactivity of a compound is through receptor binding assays. This technique measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

General Protocol for a Competitive Receptor Binding Assay
  • Preparation of Materials:

    • Cell membranes or purified receptors expressing the target of interest.

    • Radiolabeled ligand specific for the target receptor.

    • Test compound (e.g., this compound) at various concentrations.

    • Assay buffer.

    • 96-well filter plates.

    • Scintillation fluid.

  • Assay Procedure:

    • In each well of the 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and the cell membranes or purified receptors.

    • Add the test compound at varying concentrations to different wells. Include control wells with no test compound (total binding) and wells with an excess of a known non-radiolabeled ligand (non-specific binding).

    • Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.

    • After incubation, rapidly filter the contents of the wells through the filter plate and wash with cold assay buffer to separate the bound from the free radiolabeled ligand.

    • Allow the filters to dry, and then add scintillation fluid to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.

    • The IC50 value provides a measure of the affinity of the test compound for the target receptor, indicating potential cross-reactivity.

Visualizations

The following diagrams illustrate a typical workflow for assessing cross-reactivity and a hypothetical signaling pathway that could be investigated based on the activities of related compounds.

G cluster_0 Cross-Reactivity Assessment Workflow A Compound of Interest (this compound) B Primary Target Assay A->B C Broad Panel Screening (e.g., Receptor Binding Assays) A->C D Identify Off-Target Hits C->D E Functional Assays for Hits D->E F Determine IC50/EC50 Values E->F G Assess In Vivo Effects F->G

Caption: A generalized workflow for investigating the cross-reactivity of a test compound.

G cluster_1 Hypothetical Signaling Pathway for Pyrazine Derivatives Ligand Pyrazine Derivative Receptor GPCR / Kinase Ligand->Receptor Binds Effector Adenylyl Cyclase / PLC Receptor->Effector Activates SecondMessenger cAMP / IP3, DAG Effector->SecondMessenger Generates DownstreamKinase PKA / PKC SecondMessenger->DownstreamKinase Activates TranscriptionFactor CREB / NF-κB DownstreamKinase->TranscriptionFactor Phosphorylates CellularResponse Gene Expression (Inflammation, Proliferation) TranscriptionFactor->CellularResponse Regulates

Caption: A potential signaling cascade that could be modulated by pyrazine compounds.

References

Benchmarking 5,6-Dimethylpyrazin-2(1H)-one Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark for 5,6-Dimethylpyrazin-2(1H)-one, a pyrazinone derivative. While direct experimental data on the inhibitory activity of this compound is not extensively available in public literature, the pyrazinone scaffold is a well-established pharmacophore in inhibitors of key enzyme families, particularly phosphodiesterases (PDEs) and protein kinases. This guide focuses on benchmarking against known inhibitors of phosphodiesterase 5 (PDE5), a common target for pyrazinone-based compounds, and also considers potential interactions with the bacterial cyclic di-GMP (c-di-GMP) signaling pathway, another area where PDE inhibitors are relevant.

Comparative Analysis of PDE5 Inhibitors

Phosphodiesterase 5 (PDE5) is a key enzyme in the cGMP signaling pathway, responsible for the degradation of cyclic guanosine monophosphate (cGMP). Inhibition of PDE5 leads to increased intracellular cGMP levels, resulting in smooth muscle relaxation and vasodilation. Several pyrazinone derivatives have been developed as potent and selective PDE5 inhibitors.[1]

Below is a summary of well-characterized PDE5 inhibitors that can serve as a benchmark for evaluating the potential activity of this compound.

Table 1: Performance of Known PDE5 Inhibitors

InhibitorChemical ClassIC50 (nM)Target Selectivity
SildenafilPyrazolopyrimidinone3.7 - 5.22Selective for PDE5, with some activity against PDE6.[2][3]
TadalafilCarboline1.8Highly selective for PDE5, with some activity against PDE11.[3][4]
VardenafilImidazotriazinone0.091 - 0.7Selective for PDE5, with some activity against PDE1 and PDE6.[2][3]
AvanafilPyrimidinecarboxamide5.2Highly selective for PDE5.[2][3]
LodenafilPyrazolopyrimidinone0.015Low activity against PDE1 and PDE6.[3]
MirodenafilPyrrolopyrimidinone0.33Comparable selectivity to sildenafil.[3]
UdenafilPyrazolopyrimidinone8.25Comparable selectivity to sildenafil.[2][3]
IBMXXanthine31,700Non-selective PDE inhibitor.[2]

Experimental Protocols

To quantitatively assess the inhibitory potential of this compound, a standardized in vitro inhibition assay is required. Below are detailed methodologies for assessing inhibition of human PDE5 and bacterial c-di-GMP phosphodiesterases.

In Vitro PDE5 Enzyme Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP)-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against the PDE5 enzyme.[5]

Materials:

  • Recombinant human PDE5A1 enzyme

  • FAM-labeled cGMP (fluorescent substrate)

  • PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij 35, 1 mM DTT)

  • Binding Agent (e.g., phosphate-binding nanoparticles)

  • Test compound (this compound)

  • Positive control inhibitor (e.g., Sildenafil)

  • DMSO

  • 96-well black microplate

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the test compound and positive control in DMSO.

  • Add the diluted compounds to the wells of the microplate.

  • Add the PDE5 enzyme to the wells and incubate to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding the FAM-labeled cGMP substrate.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction by adding the binding agent.

  • Measure the fluorescence polarization using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[6]

In Vitro c-di-GMP Phosphodiesterase (PDE) Activity Assay

This protocol describes an assay to measure the activity of bacterial c-di-GMP specific PDEs and the inhibitory effect of test compounds using a fluorescent c-di-GMP analog.[7][8]

Materials:

  • Purified recombinant bacterial c-di-GMP PDE (e.g., RocR from P. aeruginosa)

  • MANT-c-di-GMP (2′-O-(N′-methylanthraniloyl)-cyclic diguanylate)

  • Assay Buffer (specific to the enzyme, typically containing Tris-HCl and MgCl2)

  • Test compound (this compound)

  • Known inhibitor (if available) or negative control

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • Add the purified PDE enzyme to the wells of the microplate.

  • Add the diluted test compound to the wells.

  • Initiate the reaction by adding MANT-c-di-GMP.

  • Monitor the decrease in fluorescence over time as MANT-c-di-GMP is hydrolyzed.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the reaction rates against the inhibitor concentration.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the cGMP signaling pathway and a typical experimental workflow for a PDE5 inhibition assay.

cluster_0 Cell Membrane cluster_1 Intracellular Space NO NO sGC sGC NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Converts PDE5 PDE5 cGMP->PDE5 PKG PKG cGMP->PKG Activates 5'-GMP 5'-GMP PDE5->5'-GMP Hydrolyzes Relaxation Smooth Muscle Relaxation PKG->Relaxation

Caption: cGMP signaling pathway and the role of PDE5.

cluster_workflow PDE5 Inhibition Assay Workflow prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Test Compound) plate 2. Plate Setup (Add Compound Dilutions and Controls to Microplate) prep->plate enzyme_add 3. Add PDE5 Enzyme plate->enzyme_add pre_inc 4. Pre-incubation (Compound-Enzyme Binding) enzyme_add->pre_inc reaction 5. Initiate Reaction (Add Fluorescent Substrate) pre_inc->reaction incubation 6. Reaction Incubation (37°C) reaction->incubation stop 7. Stop Reaction (Add Binding Agent) incubation->stop read 8. Read Fluorescence Polarization stop->read analysis 9. Data Analysis (% Inhibition, IC50 Calculation) read->analysis

References

Safety Operating Guide

Proper Disposal of 5,6-Dimethylpyrazin-2(1H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle 5,6-Dimethylpyrazin-2(1H)-one with appropriate care. All research chemicals should be treated as potentially hazardous.

Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted before handling. Based on information for similar compounds, the following PPE is mandatory:

  • Eye Protection: Wear safety goggles or glasses.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.

  • Body Protection: A laboratory coat must be worn to protect skin and clothing.[1][2]

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][3][4]

  • Avoid direct contact with skin and eyes.[5][6][7][8]

  • Prevent the generation of dust or aerosols.[1]

  • Keep the compound away from heat, sparks, open flames, and other ignition sources.[6][9][10][11]

  • Incompatible materials to avoid include strong oxidizing agents and strong acids.[7][8][9][11]

Hazard Profile Summary

While specific quantitative data for this compound is limited, the hazard profile can be inferred from related pyrazine compounds. The primary hazards are expected to include skin irritation, serious eye irritation, and potential harm if swallowed.[1][6]

Hazard Classification (Inferred)DescriptionPrimary Precaution
Acute Oral Toxicity May be harmful if swallowed.[6][7][11]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[6][10]
Skin Corrosion/Irritation May cause skin irritation.[6][8]Wear protective gloves and clothing. Avoid skin contact.[5][6][7]
Serious Eye Damage/Irritation May cause serious eye irritation.[6]Wear eye protection.[5][6]
Flammability Assumed to be a combustible solid or liquid.[6][11]Keep away from heat and ignition sources.[6][9][10][11]

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal service.[12][3][6][7][9][10] Under no circumstances should this organic compound be disposed of down the drain. [5][2]

1. Waste Segregation and Collection:

  • Solid Waste: Collect any unused or expired solid this compound in a clearly labeled, sealed, and compatible hazardous waste container.[1][12][7] This includes any contaminated materials such as weighing paper, pipette tips, and gloves.

  • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for non-halogenated organic liquid waste.[2][12]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard pictograms (e.g., irritant, harmful).

2. Spill Management:

  • In the event of a spill, ensure the area is well-ventilated and evacuate if necessary.

  • Remove all sources of ignition.[6][9][10]

  • Contain the spill using an inert absorbent material like vermiculite, sand, or earth.[1][6][8][10]

  • Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.[1][7][9]

  • Decontaminate the spill area thoroughly with an appropriate solvent (e.g., ethanol), followed by soap and water.[1] All cleaning materials must also be disposed of as hazardous waste.

3. Storage Pending Disposal:

  • Store the sealed hazardous waste container in a designated satellite accumulation area.[13]

  • The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[6][7][8]

  • Ensure the container is kept tightly closed.[3][6][7][8]

4. Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[12]

  • Provide a detailed inventory of the waste, including the chemical name and quantity.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[1][8]

G Workflow for the Disposal of this compound cluster_0 Preparation & Handling cluster_1 Waste Collection & Segregation cluster_2 Interim Storage cluster_3 Final Disposal cluster_4 Spill Response A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Fume Hood A->B C Collect Solid Waste in Designated Container B->C D Collect Liquid Waste in Designated Container B->D E Label Container Clearly: 'Hazardous Waste' & Chemical Name C->E D->E F Seal Container Tightly E->F G Store in a Cool, Dry, Well-Ventilated Area F->G H Contact EHS or Licensed Waste Disposal Service G->H I Arrange for Pickup and Compliant Disposal H->I J Contain Spill with Inert Absorbent K Collect Absorbed Material J->K K->C Dispose as Solid Waste

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for Handling 5,6-Dimethylpyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 5,6-Dimethylpyrazin-2(1H)-one was not publicly available at the time of this writing. The following guidance is based on the hazard information available for its tautomer, 5,6-dimethylpyrazin-2-ol, and general safety protocols for similar pyrazine derivatives. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the supplier's SDS for definitive handling and disposal instructions.

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is designed to answer specific operational questions and build trust by providing value beyond the product itself.

Hazard Assessment

Based on the available data for the tautomeric form, 5,6-dimethylpyrazin-2-ol, this compound should be handled as a hazardous substance with the following potential hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. The selection of appropriate PPE is the final line of defense and must be used in conjunction with engineering controls such as a chemical fume hood.

Protection Type Recommended Equipment Specifications and Rationale
Eye and Face Protection Chemical safety goggles and a face shieldMust comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield is recommended when there is a significant risk of splashes.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure to check for any tears or punctures before use. Always wash hands after removing gloves.
Body Protection Laboratory coatA flame-retardant and chemical-resistant lab coat should be worn and properly fastened.
Respiratory Protection NIOSH-approved respiratorTo be used within a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used as part of a comprehensive respiratory protection program.[2]

Operational Plan: Safe Handling Protocol

This step-by-step protocol outlines the safe handling of this compound from receipt to use in experimental procedures.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[3]

  • The storage container should be clearly labeled with the chemical name and associated hazards.

2. Engineering Controls:

  • All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]

3. Weighing and Transfer:

  • To prevent the generation of dust, handle the solid compound with care.[3]

  • Use a chemical-resistant spatula for all transfers.

  • Weigh the compound in a tared, sealed container within the fume hood.

4. Solution Preparation:

  • Slowly and carefully add the solid to the solvent.

  • If the dissolution process is exothermic, use an ice bath to control the temperature.[2]

5. Post-Handling:

  • Thoroughly clean all equipment after use.

  • Wipe down the work surface within the fume hood with an appropriate solvent, followed by soap and water.[2]

  • Carefully remove PPE to avoid cross-contamination and wash hands thoroughly.[2]

Disposal Plan

Proper disposal of chemical waste is crucial for laboratory and environmental safety. The following plan outlines the procedures for the disposal of this compound and associated materials.

1. Waste Segregation:

  • Solid Waste: Collect all solid waste, including contaminated gloves, weigh paper, and other disposable materials, in a clearly labeled and sealed hazardous waste container.[2]

  • Liquid Waste: Collect all solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Sharps: Any contaminated sharps should be disposed of in a designated sharps container.

2. Waste Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Harmful, Irritant).

3. Storage of Waste:

  • Store waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure containers are sealed to prevent leaks.

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[4]

  • Never dispose of this compound down the drain or in the regular trash.[4]

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

A 1. Preparation and Engineering Controls - Designate Fume Hood - Verify Eyewash/Shower Access - Prepare Spill Kit B 2. Don Personal Protective Equipment (PPE) - Safety Goggles & Face Shield - Nitrile/Neoprene Gloves - Lab Coat - Respirator (if needed) A->B C 3. Handling Operations (in Fume Hood) - Weighing and Transfer - Solution Preparation B->C D 4. Post-Handling Procedures - Clean Equipment and Workspace - Doff PPE Correctly C->D E 5. Waste Segregation and Collection - Solid Waste Container - Liquid Waste Container D->E F 6. Waste Labeling and Storage - Label with Chemical Name and Hazards - Store in Satellite Accumulation Area E->F G 7. Final Disposal - Contact EHS for Pickup F->G

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.